Emavusertib Phosphate
Description
Properties
CAS No. |
2376399-38-9 |
|---|---|
Molecular Formula |
C24H28N7O9P |
Molecular Weight |
589.5 g/mol |
IUPAC Name |
N-[5-[(3R)-3-hydroxypyrrolidin-1-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methyl-4-pyridinyl)-1,3-oxazole-4-carboxamide;phosphoric acid |
InChI |
InChI=1S/C24H25N7O5.H3O4P/c1-14-10-15(2-4-25-14)23-27-18(13-35-23)22(33)26-17-11-19-20(28-21(17)31-5-3-16(32)12-31)29-24(36-19)30-6-8-34-9-7-30;1-5(2,3)4/h2,4,10-11,13,16,32H,3,5-9,12H2,1H3,(H,26,33);(H3,1,2,3,4)/t16-;/m1./s1 |
InChI Key |
VJPANLKVEFNCDL-PKLMIRHRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the CA-4948 IRAK4 Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
CA-4948, also known as emavusertib, is a potent and orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that serves as a master regulator in the innate immune response, acting as a key component of the Myddosome signaling complex downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] Dysregulation of the IRAK4 signaling pathway is implicated in the pathogenesis of various hematologic malignancies and inflammatory diseases, making it a compelling therapeutic target.[1][4] This technical guide provides a comprehensive overview of the CA-4948 IRAK4 inhibition pathway, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.
Mechanism of Action
CA-4948 exerts its therapeutic effect by binding to and inhibiting the kinase activity of IRAK4.[2] This inhibition blocks the downstream signaling cascade that is constitutively activated in certain cancers, particularly those with mutations in the MYD88 adaptor protein. The binding of CA-4948 to IRAK4 prevents the phosphorylation and activation of its downstream substrate, IRAK1.[5] This, in turn, disrupts the formation of the IRAK1-TRAF6 complex, thereby inhibiting the activation of key transcription factors such as NF-κB and AP-1.[5] The ultimate consequence is the downregulation of pro-inflammatory cytokines and survival factors, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[1][2]
Notably, CA-4948 also demonstrates inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[6][7] This dual inhibition of both IRAK4 and FLT3 makes CA-4948 a promising therapeutic agent for hematologic malignancies driven by either or both of these pathways.[7][8]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: IRAK4 Signaling Pathway and CA-4948's Point of Inhibition.
Caption: General Workflow for Western Blot Analysis of IRAK4 Pathway Proteins.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of CA-4948.
Table 1: In Vitro Inhibitory Activity of CA-4948
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Kinase Assay | IRAK4 | <50 nM | [9] |
| Kinase Assay | IRAK4 | 57 nM | [10] |
| Cytokine Release (TNF-α, IL-1β, IL-6, IL-8) | TLR-Stimulated THP-1 Cells | <250 nM | [10] |
| Cell Viability | OCI-Ly3 (ABC-DLBCL, MYD88 L265P) | 0.2 µM | [4] |
| Cell Viability | OCI-Ly10 (ABC-DLBCL, MYD88 L265P) | 0.3 µM | [4] |
| Cell Viability | SU-DHL-4 (GCB-DLBCL, MYD88 WT) | >10 µM | [4] |
Table 2: In Vivo Anti-Tumor Efficacy of CA-4948 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| OCI-Ly3 | ABC-DLBCL (MYD88 L265P) | 100 mg/kg, once daily (PO) | >90% | [11] |
| OCI-Ly3 | ABC-DLBCL (MYD88 L265P) | 200 mg/kg, once daily (PO) | Partial tumor regression | [11] |
| OCI-Ly10 | ABC-DLBCL (MYD88 L265P) | 25 mg/kg, once daily (PO) | Not specified | [11] |
| OCI-Ly10 | ABC-DLBCL (MYD88 L265P) | 12.5 mg/kg, twice daily (PO) | Equivalent to 25 mg/kg QD | [11] |
Table 3: Cytokine Secretion Inhibition by CA-4948 in DLBCL Cell Lines
| Cell Line Type | Cytokine | Percent Inhibition | Reference |
| ABC-DLBCL | IL-6 | 36% (in one of two cell lines) | [11] |
| ABC-DLBCL | IL-10 | 40% and 41% (in two cell lines) | [11] |
| GCB-DLBCL | IL-10 | 35% | [11] |
Detailed Experimental Protocols
IRAK4 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of CA-4948 to IRAK4.
Materials:
-
Recombinant GST-tagged IRAK4 kinase
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer
-
Kinase Assay Buffer
-
CA-4948 (or other test compounds)
-
384-well plate
Procedure:
-
Prepare serial dilutions of CA-4948 in 100% DMSO. Further dilute these into Kinase Assay Buffer to create 4X inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a 2X IRAK4 enzyme/Eu-anti-GST antibody mixture in Kinase Assay Buffer.
-
Prepare a 2X Kinase Tracer solution in Kinase Assay Buffer.
-
To a 384-well plate, add 5 µL of the 4X CA-4948 dilutions or vehicle control.
-
Add 5 µL of the 2X IRAK4/antibody mixture to all wells.
-
Add 10 µL of the 2X Kinase Tracer solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the log of the inhibitor concentration to determine the IC50 value.
TLR-Stimulated Cytokine Release Assay in THP-1 Cells
This protocol outlines the procedure for measuring the inhibitory effect of CA-4948 on cytokine production in a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) for stimulation
-
CA-4948
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-6, IL-1β, and IL-8
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Differentiate the THP-1 cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.
-
After differentiation, replace the medium with fresh complete RPMI-1640 and allow the cells to rest for 24 hours.
-
Prepare serial dilutions of CA-4948 in cell culture medium.
-
Pre-treat the differentiated THP-1 cells with the CA-4948 dilutions or vehicle control for 1-2 hours.
-
Stimulate the cells with 100 ng/mL LPS for 18-24 hours. Include an unstimulated control.
-
After the incubation period, centrifuge the plate and collect the cell culture supernatants.
-
Quantify the levels of TNF-α, IL-6, IL-1β, and IL-8 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine release for each CA-4948 concentration and determine the IC50 value.
Western Blot Analysis of IRAK4 Pathway Inhibition
This protocol describes the detection of changes in the phosphorylation status of key proteins in the IRAK4 signaling pathway following treatment with CA-4948.
Materials:
-
Relevant cell line (e.g., OCI-Ly3, THP-1)
-
CA-4948
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IRAK1, anti-IRAK1, anti-p-NF-κB p65, anti-NF-κB p65, anti-p-ERK, anti-ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and treat with various concentrations of CA-4948 for the desired time.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the effect of CA-4948 on protein phosphorylation.
In Vivo OCI-Ly3 Xenograft Model
This protocol provides a general outline for establishing and utilizing a patient-derived xenograft model to evaluate the anti-tumor efficacy of CA-4948.
Materials:
-
OCI-Ly3 cells
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Matrigel
-
CA-4948 formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Harvest OCI-Ly3 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5-10 x 10^6 cells into the flank of each immunodeficient mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer CA-4948 orally at the desired doses and schedule to the treatment group. The control group should receive the vehicle.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate the tumor growth inhibition for each treatment group compared to the control group.
Conclusion
CA-4948 is a promising IRAK4 inhibitor with a well-defined mechanism of action that translates to potent anti-tumor activity in preclinical models of hematologic malignancies. Its ability to block the dysregulated IRAK4 signaling pathway, and its dual activity against FLT3, provides a strong rationale for its continued clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of IRAK4 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bpsbioscience.com [bpsbioscience.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Emavusertib (B3028269) Phosphate: A Dual IRAK4 and FLT3 Inhibitor
Abstract: Emavusertib (formerly CA-4948) is an orally bioavailable, potent small molecule inhibitor with a dual mechanism of action targeting both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] This dual inhibition presents a novel therapeutic strategy for hematologic malignancies, particularly Acute Myeloid Leukemia (AML) harboring FLT3 mutations. Mutations in the FLT3 gene are among the most common genetic alterations in AML, leading to constitutive activation of signaling pathways that drive leukemic cell proliferation and survival.[4] Emavusertib's ability to target both the primary oncogenic driver (FLT3) and a key inflammatory signaling pathway implicated in resistance (IRAK4) positions it as a promising agent to address the challenges of relapse and resistance to conventional FLT3 inhibitors.[5][6] This document provides a comprehensive overview of Emavusertib, focusing on its function as an FLT3 inhibitor, supported by preclinical and clinical data, experimental methodologies, and pathway visualizations.
Mechanism of Action and FLT3 Signaling
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[7] In approximately one-third of AML patients, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD).[4] This ligand-independent activation leads to uncontrolled downstream signaling through several key pathways, including PI3K/AKT, RAS/MAPK, and STAT5, which collectively promote cell proliferation, inhibit apoptosis, and block differentiation.[7][8][9]
Emavusertib exerts its anti-leukemic effect by directly inhibiting the kinase activity of both wild-type and mutated FLT3.[10][11] In addition to its FLT3 activity, Emavusertib is a potent inhibitor of IRAK4, a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[6][12] This pathway's activation can contribute to a pro-inflammatory tumor microenvironment and has been implicated as a bypass mechanism for resistance to targeted therapies.[5][13] By simultaneously blocking these two nodes, Emavusertib has the potential to overcome resistance mechanisms that plague single-target FLT3 inhibitors.[5]
FLT3 Signaling Pathway and Emavusertib Inhibition
Caption: FLT3 signaling pathway in normal and AML cells, and the inhibitory action of Emavusertib.
Quantitative Data Summary
The following tables summarize the key quantitative data for Emavusertib from preclinical and clinical studies.
Table 1: Preclinical In Vitro Activity
| Target/Cell Line | Metric | Value | Notes | Source |
| IRAK4 | IC50 | 57 nM | Biochemical assay. | [1] |
| FLT3-mutated AML cell lines | IC50 | 58-200 nM | Cytotoxic activity in vitro. | [10] |
| MOLM-13 (FLT3-ITD positive) | IC50 | 150 nM | Cell viability assay after 20 hours of treatment. | [14] |
| TLR-Stimulated THP-1 Cells | IC50 | <250 nM | Inhibition of TNF-α, IL-1β, IL-6 and IL-8 release. | [1] |
Table 2: Clinical Efficacy in Relapsed/Refractory (R/R) AML (TakeAim Leukemia Trial - NCT04278768)
| Patient Cohort (R/R AML) | Dose | N (evaluable) | Overall Response Rate (ORR) | Complete Response (CR) | CR with partial hematologic recovery (CRh) | Morphologic Leukemia-Free State (MLFS) | Source |
| FLT3-mutated | 300 mg BID | 12 | 50% (6/12) | 3 | 1 | 2 | [15] |
| FLT3-mutated | 300 mg BID | 11 | - | 3 | 1 | 2 | [11] |
| FLT3-mutated | 300 mg BID | 19 | 53% (10/19) | 6 | 2 (CRh/CRi) | 2 | [11] |
| Spliceosome-mutated | - | 15 | - | 1 | 2 (CRh/CRi) | 1 | [11][15] |
Note: Data is from ongoing trials and represents preliminary findings from different data cutoff points. CRi = CR with incomplete count recovery.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used in the evaluation of Emavusertib.
FLT3 Kinase Inhibition Assay (ADP-Glo™ Based)
This protocol is based on the principles of the ADP-Glo™ Kinase Assay, which is widely used for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[16][17][18]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Emavusertib against FLT3 kinase.
Materials:
-
Recombinant FLT3 kinase (e.g., amino acids 564-993)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer
-
Emavusertib (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well assay plates (white, opaque)
-
Plate reader capable of measuring luminescence
Workflow Diagram:
Caption: Workflow for a typical in vitro FLT3 kinase inhibition assay using ADP-Glo™ technology.
Procedure:
-
Preparation: Prepare serial dilutions of Emavusertib in kinase assay buffer. A typical starting concentration might be 10 µM, diluted in 10 steps. Prepare a "no inhibitor" control using DMSO.
-
Kinase Reaction:
-
To the wells of a 96-well plate, add 5 µL of the diluted Emavusertib or DMSO control.
-
Add 10 µL of a master mix containing the FLT3 enzyme and substrate.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.
-
-
Incubation: Gently mix the plate and incubate at 30°C for 30-60 minutes.
-
ADP Detection:
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to measure the newly synthesized ATP.
-
Incubate at room temperature for another 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each Emavusertib concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo® Based)
Objective: To measure the cytotoxic effect of Emavusertib on AML cell lines (e.g., MV4-11, MOLM-13).
Procedure:
-
Cell Plating: Seed AML cells (e.g., MOLM-13, which is FLT3-ITD positive) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).[19]
-
Compound Addition: Add serial dilutions of Emavusertib to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol) and read the absorbance at ~570 nm.
-
For CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells). Read luminescence.
-
-
Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability. Plot viability against drug concentration to calculate the IC50.
Clinical Development Overview
Emavusertib is being investigated in the Phase 1/2a TakeAim Leukemia clinical trial (NCT04278768) for patients with relapsed or refractory AML and high-risk Myelodysplastic Syndromes (MDS).[2][15][20][21]
Trial Design:
-
Phase 1 (Dose Escalation): This phase aimed to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of Emavusertib monotherapy.[21] Doses ranging from 200 mg to 500 mg twice daily (BID) were tested.[21] The RP2D was established as 300 mg BID.[21][22]
-
Phase 1b (Combination Therapy): This phase explores Emavusertib in combination with standard-of-care agents like azacitidine and venetoclax (B612062).[21][23]
-
Phase 2a (Dose Expansion): This ongoing phase evaluates the efficacy of Emavusertib monotherapy at the RP2D in specific patient cohorts, including R/R AML with FLT3 mutations and R/R AML/MDS with spliceosome mutations (U2AF1 or SF3B1).[2][21]
Safety Profile: The most significant dose-limiting toxicity reported has been rhabdomyolysis, which was found to be manageable and reversible.[21][24] Notably, dose-limiting myelosuppression has not been a major issue, suggesting a favorable profile for combination therapies.[20][21]
TakeAim Leukemia Trial Logic
Caption: Logical flow of the Phase 1/2a TakeAim Leukemia trial for Emavusertib.
Conclusion and Future Directions
Emavusertib has demonstrated a manageable safety profile and promising single-agent anti-leukemic activity in heavily pretreated patients with R/R AML, particularly those with FLT3 mutations.[15][25] Its dual inhibition of FLT3 and IRAK4 represents a rational approach to target a key oncogenic driver while potentially mitigating resistance mechanisms. The efficacy observed in patients who have previously progressed on other FLT3 inhibitors highlights its potential to fill a critical unmet need.[5][20]
Future research will likely focus on:
-
Combination Therapies: Ongoing and planned studies will clarify the synergistic potential of Emavusertib with standard-of-care agents like venetoclax and azacitidine, potentially moving it into earlier lines of therapy.[11][22][23]
-
Biomarker Development: Further investigation is needed to identify biomarkers that predict response or resistance to Emavusertib, which could involve deeper analysis of co-mutations and the tumor microenvironment.[24][26]
-
Overcoming Resistance: Understanding the mechanisms of resistance to Emavusertib itself will be crucial for the long-term strategic development of this compound and for designing subsequent therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. onclive.com [onclive.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 5. onclive.com [onclive.com]
- 6. curis.com [curis.com]
- 7. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 18. Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. onclive.com [onclive.com]
- 21. S129: TAKEAIM LEUKEMIA- A PHASE 1/2A STUDY OF THE IRAK4 INHIBITOR EMAVUSERTIB (CA-4948) AS MONOTHERAPY OR IN COMBINATION WITH AZACITIDINE OR VENETOCLAX IN RELAPSED/REFRACTORY AML OR MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. targetedonc.com [targetedonc.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. mdpi.com [mdpi.com]
- 25. curis.com [curis.com]
- 26. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia. [boris-portal.unibe.ch]
Emavusertib Phosphate: A Technical Guide to its Role in MyD88 Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of emavusertib (B3028269) phosphate (B84403) (formerly CA-4948), a first-in-class, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The document delves into the critical role of the MyD88 signaling pathway in various hematologic malignancies and inflammatory diseases, and elucidates the mechanism by which emavusertib exerts its therapeutic effects. Detailed summaries of preclinical and clinical data, experimental protocols, and visual representations of the signaling pathway and experimental workflows are presented to offer a thorough resource for researchers, scientists, and professionals in drug development.
Introduction: The MyD88 Signaling Pathway
The Myeloid differentiation primary response 88 (MyD88) protein is a canonical adaptor for inflammatory signaling pathways downstream of Toll-like receptors (TLRs) and the interleukin-1 (IL-1) receptor family.[1] This pathway is a cornerstone of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) to initiate an inflammatory response.
Upon ligand binding to a TLR or IL-1R, MyD88 is recruited to the receptor complex.[2] MyD88, in turn, recruits members of the IRAK family through homotypic death domain interactions, leading to the formation of a signaling complex known as the "Myddosome".[1] This complex, which includes IRAK4 and IRAK1/2, initiates a signaling cascade that results in the activation of downstream transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[3][4] The activation of these factors drives the expression of pro-inflammatory cytokines and survival factors.[5]
Dysregulation of the MyD88 pathway is a key driver in several diseases. Activating mutations in the MYD88 gene, particularly the L265P mutation, are highly prevalent in B-cell malignancies such as the Activated B-Cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL) and Waldenström's macroglobulinemia.[3][5] This mutation leads to constitutive activation of the pathway, promoting cancer cell proliferation and survival.[6][7] Furthermore, in some myeloid malignancies like Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), mutations in spliceosome genes such as U2AF1 and SF3B1 can lead to the overexpression of a long, oncogenic isoform of IRAK4 (IRAK4-L), resulting in hyperactive MyD88 signaling.[3][5][8]
Emavusertib Phosphate: Mechanism of Action
This compound is a potent and selective inhibitor of IRAK4 kinase activity.[3][9] By binding to and blocking the kinase function of IRAK4, emavusertib effectively intercepts the MyD88 signaling cascade at a critical juncture.[10] This inhibition prevents the phosphorylation and activation of downstream signaling molecules, thereby suppressing the activation of NF-κB and MAPK pathways.[3] The ultimate consequence is the downregulation of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells that are dependent on this pathway for their survival.[3] Emavusertib has also been shown to inhibit FMS-like Tyrosine Kinase 3 (FLT3), another important target in certain leukemias.[9][11]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of emavusertib.
Table 1: Preclinical Activity of Emavusertib
| Parameter | Value | Cell Line/Model | Comments | Reference |
| IRAK4 IC50 | 57 nM | - | Over 500-fold more selective for IRAK4 than IRAK1. | [9][12] |
| Cytokine Release IC50 | <250 nM | TLR-Stimulated THP-1 Cells | Inhibition of TNF-α, IL-1β, IL-6, and IL-8 release. | [9][12] |
| IL-6 Secretion Inhibition | 36% | ABC DLBCL Cell Line | - | [3] |
| IL-10 Secretion Inhibition | 35-41% | ABC and GCB DLBCL Cell Lines | - | [3] |
| In Vivo Tumor Growth Inhibition | >90% | OCI-Ly3 Xenograft Model (MYD88-L265P) | 100 mg/kg once daily oral administration. | [3] |
| In Vivo Tumor Regression | Partial | OCI-Ly3 Xenograft Model (MYD88-L265P) | 200 mg/kg once daily oral administration. | [3] |
Table 2: Clinical Response to Emavusertib in Hematologic Malignancies
| Disease | Mutation Status | Treatment | Response Rate | Comments | Reference |
| Relapsed/Refractory AML | FLT3-mutated | Monotherapy | 50% Overall Response (6/12 patients) | 4 patients achieved Complete Response (CR) or CR with partial hematologic recovery (CRh). | [11] |
| Relapsed/Refractory AML | Splicing Factor (SF3B1 or U2AF1) | Monotherapy | 40% CR | Data from Phase I portion of a clinical trial. | [13][14] |
| High-Risk MDS | Splicing Factor (SF3B1 or U2AF1) | Monotherapy | 57% CR | Data from Phase I portion of a clinical trial. | [13][14] |
| Primary CNS Lymphoma | - | Combination with Ibrutinib (B1684441) | 1 patient with CR | Patient was resistant to prior ibrutinib therapy. | [15] |
| Relapsed/Refractory B-cell Malignancies | - | Combination with Ibrutinib | 8 of 9 evaluable patients had tumor burden reduction | Included 2 CRs (Primary CNS Lymphoma and Mantle Cell Lymphoma). | [16] |
Key Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of emavusertib.
In Vitro Cytokine Release Assay
Objective: To determine the inhibitory effect of emavusertib on the release of pro-inflammatory cytokines from stimulated immune cells.
Protocol:
-
Cell Culture: THP-1 cells, a human monocytic cell line, are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of emavusertib (e.g., 0.1 µM - 10 µM) or a vehicle control (0.5% DMSO) for 60 minutes.[9]
-
Stimulation: Following pre-treatment, cells are stimulated with a TLR ligand, such as lipoteichoic acid (LTA) at a final concentration of 10 µg/ml, for 5 hours at 37°C in a CO2 incubator.[9]
-
Supernatant Collection: After incubation, the cell plates are centrifuged at 300 x g for 5 minutes.
-
Cytokine Quantification: The collected supernatants are analyzed for the levels of cytokines such as TNF-α, IL-1β, IL-6, and IL-8 using a commercially available ELISA kit, following the manufacturer's instructions.[9]
-
Data Analysis: The IC50 value, the concentration of emavusertib that causes 50% inhibition of cytokine release, is calculated.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of emavusertib in a living organism.
Protocol:
-
Cell Line and Animal Model: A human B-cell lymphoma cell line with a MYD88 L265P mutation (e.g., OCI-Ly3) is used.[3] Immunocompromised mice (e.g., NOD/SCID) are used as hosts.
-
Tumor Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of the mice.
-
Treatment Initiation: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
Drug Administration: Emavusertib is administered orally once or twice daily at specified doses (e.g., 25-150 mg/kg).[7][12] The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Western Blot Analysis for Signaling Pathway Inhibition
Objective: To assess the effect of emavusertib on the phosphorylation status of key proteins in the MyD88 signaling pathway.
Protocol:
-
Cell Culture and Treatment: A relevant cell line (e.g., a monocytic cell line) is treated with emavusertib at various concentrations for a specified duration.
-
Cell Lysis: After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., IRAK4, NF-κB p65, ERK1/2).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of inhibition.
Visualizing the Role of Emavusertib in MyD88 Signaling
The following diagrams illustrate the MyD88 signaling pathway, the point of intervention by emavusertib, and a typical experimental workflow.
Caption: MyD88 signaling pathway and the inhibitory action of emavusertib on IRAK4.
Caption: A generalized experimental workflow for evaluating emavusertib's efficacy.
Conclusion
This compound represents a targeted therapeutic strategy with significant potential for the treatment of hematologic malignancies and other diseases driven by dysregulated MyD88 signaling. Its mechanism of action, centered on the potent and selective inhibition of IRAK4, addresses a key node in a critical oncogenic pathway. The preclinical and clinical data gathered to date demonstrate promising anti-tumor activity and a manageable safety profile. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for further research and development of this and other IRAK4 inhibitors. As our understanding of the intricacies of the MyD88 pathway continues to grow, so too will the opportunities for innovative and effective therapeutic interventions.
References
- 1. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]
- 5. curis.com [curis.com]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Facebook [cancer.gov]
- 11. onclive.com [onclive.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. EHA 2022: Targeted therapy emavusertib shows encouraging activity in MDS and AML with specific mutations - ecancer [ecancer.org]
- 14. Targeted Therapy Emavusertib Shows Activity in Patients With MDS or AML With Specific Mutations - The ASCO Post [ascopost.com]
- 15. P1298: THE IRAK-4 INHIBITOR EMAVUSERTIB (CA-4948) FOR THE TREATMENT OF PRIMARY CNS LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. firstwordpharma.com [firstwordpharma.com]
Preclinical Profile of Emavusertib (CA-4948): A Technical Guide
Introduction
Emavusertib (B3028269) (formerly CA-4948) is a first-in-class, orally bioavailable, small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] It also demonstrates inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3), a key oncogenic driver in Acute Myeloid Leukemia (AML).[4][5] Dysregulation of the IRAK4 signaling pathway is a critical factor in the pathogenesis of various hematologic malignancies, including B-cell lymphomas and myeloid neoplasms.[1][6] Preclinical studies have established Emavusertib's potent anti-tumor activity, driven by its dual inhibition mechanism, providing a strong rationale for its clinical development in cancers with hyperactive IRAK4 or FLT3 signaling.[1][3][7] This document provides a comprehensive overview of the preclinical data for Emavusertib, detailing its mechanism of action, in vitro and in vivo efficacy, and associated experimental methodologies.
Mechanism of Action and Core Signaling Pathway
Emavusertib exerts its therapeutic effect by targeting the IRAK4 kinase, a critical component of the Myddosome signaling complex.[2][6] This pathway is activated by Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).[6][8] Upon receptor stimulation, the adaptor protein MYD88 recruits IRAK4, which then phosphorylates and activates IRAK1.[9] This initiates a downstream cascade involving TRAF6 and TAK1, ultimately leading to the activation of the NF-κB and MAPK signaling pathways, which promote cell survival and proliferation.[1][10]
In specific hematologic cancers, this pathway is constitutively active:
-
B-Cell Lymphomas: Activating mutations in MYD88 (most commonly L265P), found in a high percentage of Activated B-Cell type Diffuse Large B-Cell Lymphoma (ABC-DLBCL) and Waldenström's Macroglobulinemia, lead to persistent IRAK4 signaling.[1][6][11]
-
AML and Myelodysplastic Syndromes (MDS): Mutations in spliceosome genes, such as SF3B1 and U2AF1, result in the production of an oncogenic long-isoform of IRAK4 (IRAK4-L), which drives leukemic growth.[1][6][12]
-
FLT3-Mutated AML: Emavusertib's additional activity against FLT3 provides a dual-targeting approach in this AML subtype.[5][13]
By inhibiting IRAK4, Emavusertib effectively blocks these downstream pro-survival signals, leading to apoptosis in malignant cells.[1]
In Vitro Preclinical Data
Emavusertib has demonstrated potent and selective inhibition of IRAK4 in various in vitro assays. It effectively suppresses downstream signaling and reduces the viability of cancer cell lines dependent on the IRAK4 pathway.
Table 1: Summary of In Vitro Activity of Emavusertib
| Target / Cell Line | Assay Type | Result | Reference(s) |
|---|---|---|---|
| IRAK4 | Kinase Assay (IC50) | 57 nM | [14] |
| IRAK4 vs. IRAK1 | Selectivity Assay | >350- to >500-fold selective for IRAK4 | [1][4][14] |
| THP-1 (AML cell line) | Cytokine Release Assay (IC50) | <250 nM for TNF-α, IL-1β, IL-6, IL-8 | [4][14] |
| Karpas1718 (MZL cell line) | Proliferation Assay (IC50) | 3.72 µM |[15] |
In cell-based studies, Emavusertib induced apoptosis in marginal zone lymphoma (MZL) cell lines, an effect that was significantly enhanced when combined with the BTK inhibitor ibrutinib.[1][14][15] Synergistic anti-tumor activity was also observed in preclinical models when combined with the BCL2 inhibitor venetoclax.[8][16]
In Vivo Preclinical Efficacy
The anti-tumor activity of Emavusertib has been confirmed in multiple mouse xenograft models of hematologic cancers. The drug demonstrated significant tumor growth inhibition and improved survival as a single agent.
Table 2: Summary of In Vivo Efficacy in Xenograft Models
| Cancer Model | Cell Line / Type | Dosing Regimen (Oral) | Key Result | Reference(s) |
|---|---|---|---|---|
| ABC DLBCL | OCI-Ly3 (MYD88-L265P) | 100 mg/kg, once daily (QD) | >90% tumor growth inhibition (TGI) | [1] |
| ABC DLBCL | OCI-Ly3 (MYD88-L265P) | 200 mg/kg, QD | Partial tumor regression | [1] |
| AML | MV4-11 (FLT3-ITD) | 100 mg/kg, QD | Complete tumor regression, maintained for >60 days post-treatment | [1] |
| AML | MV4-11 (FLT3-ITD) | 12.5, 25, 50 mg/kg, QD | Dose-dependent tumor regression | [1] |
| PCNSL | A20 Syngeneic | 100 mg/kg | 68% improvement in median survival | [1] |
| DLBCL | Patient-Derived Xenograft (PDX) | 37.5 or 75 mg/kg, twice daily (BID) | BID dosing showed equal or enhanced efficacy vs. equivalent QD dose |[8][17] |
Preclinical Pharmacokinetics and Pharmacodynamics
Pharmacokinetic (PK) studies have shown that Emavusertib is orally bioavailable in multiple species, including mice, rats, and dogs.[3] A key finding from preclinical models of Primary CNS Lymphoma (PCNSL) is the ability of Emavusertib to cross the blood-brain barrier and achieve therapeutically relevant concentrations in the central nervous system.[18][19]
Table 3: Pharmacokinetic and Pharmacodynamic Profile
| Parameter | Model / Assay | Finding | Reference(s) |
|---|---|---|---|
| Bioavailability | Mouse, Rat, Dog | Good oral bioavailability | [3] |
| CNS Penetration | Murine PCNSL Model | Achieved therapeutic concentrations (>502 nM) in brain and CSF | [10] |
| Brain-to-Plasma Ratio | Murine PCNSL Model | ~4-5% | [10] |
| Target Engagement (PD) | ABC DLBCL Xenograft | Significantly reduced phosphorylation of IRAK-4 in tumors | [1] |
| Downstream Pathway Inhibition (PD) | PCNSL Xenograft | Decreased activation of MAPK (p-ERK1/2) and NF-κB (p-p65) |[10][18] |
These pharmacodynamic (PD) results confirm that Emavusertib effectively engages its target and modulates downstream signaling pathways in vivo, correlating with its anti-tumor efficacy.[3]
Key Experimental Protocols
The following section outlines the generalized methodologies used in the preclinical evaluation of Emavusertib.
This protocol is adapted from standard methodologies for assessing protein phosphorylation.[9][20]
-
Cell Treatment & Lysis: Treat cultured cells (e.g., ABC-DLBCL lines) with varying concentrations of Emavusertib for a specified duration. Harvest and lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and load 20-30 µg per lane onto a 4-12% polyacrylamide gel. Perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Phospho-IRAK4 (Thr345/Ser346)
-
Total IRAK4
-
Phospho-NF-κB p65 (Ser536)
-
Total NF-κB p65
-
GAPDH or β-Actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a digital imaging system.
This protocol is based on methods described for evaluating Emavusertib's effect on cell proliferation.[4][15]
-
Cell Seeding: Seed cells (e.g., Karpas1718) in a 96-well opaque plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of Emavusertib in culture medium. Add the compound to the wells to achieve final concentrations ranging from nanomolar to micromolar. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Measurement: Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent measures ATP levels as an indicator of metabolically active cells.
-
Data Acquisition: After a brief incubation to stabilize the luminescent signal, measure luminescence using a plate reader.
-
Analysis: Normalize the results to the vehicle control wells and plot the data to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Conclusion
The comprehensive preclinical data for Emavusertib (CA-4948) strongly support its development as a targeted therapy for hematologic malignancies. Its potent and selective inhibition of IRAK4, coupled with activity against FLT3, effectively blocks key oncogenic signaling pathways. Emavusertib has demonstrated robust single-agent anti-tumor activity in vitro and in relevant in vivo models, including those with MYD88, spliceosome, and FLT3 mutations.[1][3][21] Furthermore, its ability to penetrate the CNS and its synergy with other targeted agents highlight its potential to address significant unmet needs, such as in PCNSL and in overcoming drug resistance.[1][15][18] These promising preclinical findings have paved the way for ongoing clinical trials to evaluate its safety and efficacy in patients.[1][22]
References
- 1. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. onclive.com [onclive.com]
- 6. curis.com [curis.com]
- 7. onclive.com [onclive.com]
- 8. ashpublications.org [ashpublications.org]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. curis.com [curis.com]
- 17. Preclinical Activity of IRAK4 Kinase Inhibitor CA-4948 Alone or in Combination with Targeted Therapies and Preliminary Phase 1 Clinical Results in Non-Hodgkin Lymphoma | Semantic Scholar [semanticscholar.org]
- 18. P1298: THE IRAK-4 INHIBITOR EMAVUSERTIB (CA-4948) FOR THE TREATMENT OF PRIMARY CNS LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. benchchem.com [benchchem.com]
- 21. onclive.com [onclive.com]
- 22. firstwordpharma.com [firstwordpharma.com]
Emavusertib Phosphate (CA-4948): A Technical Review of its Dual IRAK4/FLT3 Inhibitory Mechanism and Clinical Application in Hematologic Malignancies
Abstract Emavusertib (B3028269) (CA-4948) is a first-in-class, orally bioavailable small molecule that dually inhibits Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] This dual mechanism of action targets critical oncogenic signaling pathways frequently dysregulated in various hematologic malignancies. In myeloid neoplasms such as Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), emavusertib targets both FLT3 mutations and aberrant IRAK4 signaling driven by spliceosome mutations (e.g., SF3B1, U2AF1).[4][5] Preclinical studies have demonstrated potent anti-tumor activity in vitro and in vivo.[6][7] Clinical trials, notably the Phase 1/2 TakeAim Leukemia study, have shown encouraging efficacy in heavily pretreated, relapsed/refractory AML and high-risk MDS populations, with a manageable safety profile.[5][8] This review provides a detailed overview of emavusertib's mechanism of action, summarizes key preclinical and clinical data, outlines relevant experimental methodologies, and discusses its potential as a targeted therapy.
Introduction
Despite significant advances, many hematologic malignancies, including Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), remain challenging to treat, particularly in the relapsed or refractory (R/R) setting.[4] The identification of key molecular drivers of these diseases has paved the way for targeted therapies. Two such critical pathways are the Toll-like receptor (TLR)/interleukin-1 receptor (IL-1R) signaling cascade, mediated by IRAK4, and the receptor tyrosine kinase FLT3 pathway.[1][9]
Aberrant activation of the IRAK4 pathway is a key oncogenic driver in both myeloid and lymphoid malignancies.[1][4] In AML and MDS, mutations in spliceosome components like SF3B1 and U2AF1 lead to the overexpression of a constitutively active long isoform of IRAK4 (IRAK4-L).[4][10] In certain B-cell lymphomas, mutations in the adaptor protein MYD88 result in constitutive pathway activation.[11][12] Separately, activating mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are found in approximately 30% of AML cases and are associated with a poor prognosis.[9][13]
Emavusertib (CA-4948) is a novel, potent, oral therapeutic designed to address these drivers by dually inhibiting both IRAK4 and FLT3.[2][13][14] This whitepaper details the technical aspects of emavusertib, from its molecular mechanism to clinical trial outcomes, for an audience of researchers and drug development professionals.
Mechanism of Action
Emavusertib's therapeutic potential stems from its ability to simultaneously block two distinct, yet crucial, signaling pathways involved in tumor cell proliferation, survival, and inflammation.
Inhibition of the IRAK4 Signaling Pathway
IRAK4 is a pivotal serine/threonine kinase that functions as a master regulator of the TLR and IL-1R signaling pathways.[6][11] Upon ligand binding, these receptors recruit the adaptor protein MYD88, which in turn recruits and activates IRAK4, forming a complex known as the "myddosome".[1][4] Activated IRAK4 phosphorylates downstream targets, including IRAK1, leading to the activation of the NF-κB and MAPK signaling pathways.[1][2] These pathways promote the expression of pro-inflammatory cytokines and survival factors, contributing to oncogenesis.[4]
In myeloid malignancies with SF3B1 or U2AF1 mutations, aberrant splicing results in the production of the oncogenic IRAK4-L isoform, which drives constitutive myddosome signaling and promotes cell survival.[1][4][5] Emavusertib selectively binds to and inhibits the kinase activity of IRAK4, thereby blocking this entire downstream cascade and inducing apoptosis in malignant cells.[1][4]
Inhibition of the FLT3 Signaling Pathway
FLT3 is a class III receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[9] In AML, activating mutations, such as FLT3-ITD, cause ligand-independent dimerization and constitutive activation of the receptor.[9] This leads to the persistent activation of pro-survival and proliferative signaling pathways, including PI3K/AKT, RAS/MAPK, and JAK/STAT.[9] Emavusertib has been identified as a potent inhibitor of FLT3, including variants with ITD and kinase domain (KD) mutations.[1] This inhibition blocks the aberrant downstream signaling, contributing to its anti-leukemic effects.
Preclinical Evidence
Extensive preclinical studies have validated the dual-targeting mechanism of emavusertib and established its anti-tumor efficacy.
In Vitro Studies
Emavusertib has demonstrated potent activity across a range of hematologic malignancy cell lines. In FLT3-ITD-positive AML cells (MOLM-13), it induced a dose-dependent decrease in cell viability with an IC50 of 150 nM.[15] In models of B-cell lymphoma, emavusertib repressed the secretion of key cytokines like IL-6 and IL-10 and reduced the phosphorylation of downstream effectors such as NF-κB p65 and ERK.[1] Furthermore, studies have shown that emavusertib acts synergistically with other targeted agents, including the BTK inhibitor ibrutinib (B1684441) and the BCL2 inhibitor venetoclax, suggesting its potential in combination therapies to overcome resistance.[1][16][17]
| Table 1: In Vitro Activity of Emavusertib | |||||
| Cell Line | Cancer Type | Key Mutation | Assay | Endpoint | Result |
| MOLM-13 | AML | FLT3-ITD | Cytotoxicity Assay | IC50 | 150 nM (at 20h)[15] |
| THP-1 (TLR-Stimulated) | Monocytic Leukemia | N/A | Cytokine Release | IC50 | <250 nM for TNF-α, IL-1β, IL-6, IL-8[18] |
| ABC DLBCL lines | DLBCL | MYD88 | Cytokine Secretion | Inhibition % | Repressed IL-6 (36%) and IL-10 (40-41%) secretion[1] |
| MZL cell lines | Marginal Zone Lymphoma | N/A | Apoptosis Assay | Apoptosis % | Significant increase in apoptotic cells, especially when combined with ibrutinib[1][18] |
In Vivo Animal Models
In vivo studies have confirmed the anti-tumor activity of emavusertib. In an OCI-Ly3 xenograft model of DLBCL with a MYD88-L265P mutation, oral administration of emavusertib at 100 mg/kg once daily resulted in over 90% tumor growth inhibition (TGI).[7] The compound was well-tolerated in these models with no major toxicities observed at efficacious doses.[6][7] Emavusertib also demonstrated good oral bioavailability in mice, rats, and dogs, and an ability to cross the blood-brain barrier, supporting its investigation in primary central nervous system (PCNS) lymphoma.[6][19]
| Table 2: In Vivo Efficacy of Emavusertib in Xenograft Models | ||||
| Model Type | Cancer Type | Dosing Schedule | Endpoint | Result |
| OCI-Ly3 Xenograft | DLBCL (ABC subtype) | 100 mg/kg QD (oral) | TGI % | >90%[7] |
| DLBCL PDX models | DLBCL | 37.5 or 75 mg/kg BID (oral) | TGI % | Dose-dependent TGI; BID schedule showed equal or enhanced efficacy compared to equivalent QD dose[11] |
| AML models | AML | 25-150 mg/kg QD (oral) | TGI % | Significant tumor growth inhibition[18] |
Clinical Development and Efficacy
The primary investigation of emavusertib in myeloid malignancies is the Phase 1/2 TakeAim Leukemia trial (NCT04278768).[20] This study was designed to evaluate the safety, tolerability, and anti-cancer activity of emavusertib monotherapy in patients with R/R AML or high-risk MDS.
Efficacy in Acute Myeloid Leukemia (AML)
Emavusertib has demonstrated significant clinical activity in heavily pretreated R/R AML patients, particularly those with FLT3 or spliceosome mutations. Responses were observed even in patients who had previously failed treatment with other FLT3 inhibitors like gilteritinib, suggesting an ability to overcome certain resistance mechanisms.[2][21]
| Table 3: Clinical Response to Emavusertib Monotherapy in R/R AML | | | | | | | :--- | :--- | :--- | :--- | :--- | | Patient Cohort | Number of Patients (n) | Prior Therapies | Response Metric | Response Rate (%) | | FLT3-mutated | 19 (evaluable) | Median 3; 70% prior FLT3i[13][21] | Complete Response (CR) | 31.6% (6 CRs)[21] | | FLT3-mutated | 11 | N/A | CR / CR with partial hematologic recovery (CRh) / Morphologic Leukemia-Free State (MLFS) | 54.5% (3 CR, 1 CRh, 2 MLFS)[22] | | Spliceosome-mutated (SF3B1 or U2AF1) | 5 | N/A | CR | 40%[5][8] |
Efficacy in Myelodysplastic Syndromes (MDS)
Encouraging responses have also been reported in patients with high-risk MDS (hrMDS) harboring spliceosome mutations.
| Table 4: Clinical Response to Emavusertib Monotherapy in High-Risk MDS | | | | | | :--- | :--- | :--- | :--- | | Patient Cohort | Number of Patients (n) | Prior Therapies | Response Metric | Response Rate (%) | | Spliceosome-mutated (SF3B1 or U2AF1) | 7 | N/A | CR | 57%[5][8] |
Safety and Tolerability
Emavusertib has been generally well-tolerated. In a safety population of 145 patients, Grade ≥3 treatment-related adverse events (TRAEs) were reported in 28.3% of patients and were mostly reversible and manageable.[23] A dose-limiting toxicity of rhabdomyolysis was identified, particularly at higher doses, which led to a temporary partial clinical hold on the TakeAim Leukemia trial.[24][25] The study has since resumed with a recommended Phase 2 dose (RP2D) of 300 mg twice daily.[26][27] Notably, no dose-limiting myelosuppression has been reported.[13]
Experimental Methodologies
The following sections describe the general protocols for key experiments used to characterize emavusertib.
In Vitro Cytotoxicity and Apoptosis Assays
-
Objective: To determine the effect of emavusertib on cancer cell viability and apoptosis.
-
Protocol:
-
Culture AML (e.g., MOLM-13) or lymphoma cell lines in appropriate media.
-
Seed cells in 96-well plates and treat with a dose range of emavusertib (e.g., 1 nM to 10 µM) or a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 20 to 72 hours).[15][18]
-
For Viability: Add a viability reagent (e.g., CellTiter-Glo® or MTS) and measure luminescence or absorbance to determine the IC50 value.
-
For Apoptosis: Harvest cells, wash, and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze the cell population by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.
-
Western Blot Analysis
-
Objective: To assess the inhibition of downstream signaling proteins.
-
Protocol:
-
Treat cells with emavusertib or vehicle control for a defined period.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against target proteins (e.g., phospho-IRAK4, phospho-NF-κB p65, phospho-ERK, total protein controls, and a loading control like GAPDH).[1]
-
Incubate with HRP-conjugated secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of emavusertib in a living organism.
-
Protocol:
-
Subcutaneously implant a suspension of tumor cells (e.g., 5-10 million OCI-Ly3 cells) into the flank of immunocompromised mice (e.g., NSG mice).
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, emavusertib at various doses like 75 mg/kg QD or 37.5 mg/kg BID).[11]
-
Administer treatment orally for a defined period (e.g., 14-21 days).
-
Measure tumor volume with calipers and monitor animal body weight 2-3 times per week.
-
At the end of the study, calculate tumor growth inhibition (TGI) and assess statistical significance.
-
Biomarkers and Future Directions
Research is ongoing to identify predictive biomarkers for emavusertib response. Preliminary data suggest that in hrMDS, lower baseline gene expression of the NF-κB target IL1β and lower plasma levels of the angiogenic factor VEGF-A and the chemokine CXCL12 may correlate with response.[28] Conversely, in AML, higher baseline VEGF-A levels were observed in responders.[28]
The future of emavusertib development lies in combination therapies. Given its manageable safety profile and distinct mechanism, it is being investigated in combination with hypomethylating agents (azacitidine) and BCL2 inhibitors (venetoclax) in AML/MDS, and with BTK inhibitors (ibrutinib) in B-cell malignancies.[17][22][24] These combinations hold the promise of creating deeper, more durable responses and overcoming resistance.
Conclusion
Emavusertib phosphate (B84403) is a promising, first-in-class dual inhibitor of IRAK4 and FLT3 with a clear mechanism of action targeting key oncogenic drivers in hematologic malignancies. It has demonstrated significant single-agent clinical activity in genetically defined subsets of R/R AML and hrMDS, including patients who have failed prior targeted therapies. With a manageable safety profile and strong rationale for use in combination regimens, emavusertib represents a valuable new therapeutic strategy poised to address a high unmet need for patients with these challenging diseases.
References
- 1. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Therapy Emavusertib Shows Activity in Patients With MDS or AML With Specific Mutations - The ASCO Post [ascopost.com]
- 6. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 8. EHA 2022: Targeted therapy emavusertib shows encouraging activity in MDS and AML with specific mutations - ecancer [ecancer.org]
- 9. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. trial.medpath.com [trial.medpath.com]
- 15. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Curis Announces New Preclinical Data Highlighting the Potential of CA-4948 in Multiple Hematologic Malignancies Presented at the AACR-NCI-EORTC Virtual Conference on Molecular Targets and Cancer Therapeutics [prnewswire.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. trial.medpath.com [trial.medpath.com]
- 22. onclive.com [onclive.com]
- 23. ashpublications.org [ashpublications.org]
- 24. cancernetwork.com [cancernetwork.com]
- 25. m.youtube.com [m.youtube.com]
- 26. onclive.com [onclive.com]
- 27. onclive.com [onclive.com]
- 28. ascopubs.org [ascopubs.org]
The IRAK4 Inhibitor CA-4948: A Deep Dive into its Modulation of Toll-like Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CA-4948, a potent and orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). We will delve into its mechanism of action, focusing on its effects on the Toll-like receptor (TLR) signaling pathway, and present key preclinical data demonstrating its therapeutic potential.
Introduction to CA-4948 and its Target: IRAK4
CA-4948, also known as emavusertib, is a selective inhibitor of IRAK4, a critical serine/threonine kinase that functions as a central node in the innate immune signaling cascade.[1][2][3] IRAK4 is a key downstream effector of both Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), playing a pivotal role in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[2][3] Dysregulation of the TLR/MYD88/IRAK4 signaling pathway is implicated in the pathogenesis of various hematologic malignancies, particularly those harboring mutations in the myeloid differentiation primary response 88 (MYD88) gene.[2][3] By targeting IRAK4, CA-4948 offers a promising therapeutic strategy to disrupt this aberrant signaling and inhibit the growth of cancer cells.
Quantitative Analysis of CA-4948 Activity
The following tables summarize the key quantitative data from in vitro and in vivo studies, highlighting the potency and efficacy of CA-4948.
Table 1: In Vitro Potency of CA-4948
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Kinase Assay | IRAK4 | IC50 | <50 nM | [4] |
| Kinase Assay | IRAK4 | IC50 | 57 nM | |
| Cytokine Release Assay | TLR-stimulated THP-1 cells | IC50 (TNF-α, IL-1β, IL-6, IL-8) | <250 nM | |
| Proliferation Assay | A20 (CNS Lymphoma) | Proliferative IC50 | 2.45 µmol/L | |
| Proliferation Assay | B16F10 (Melanoma) | Proliferative IC50 | 2.45 µmol/L |
Table 2: In Vivo Efficacy of CA-4948 in Xenograft Models
| Animal Model | Cell Line | Treatment | Efficacy | Reference |
| Rodent DLBCL Xenograft | OCI-Ly3 | 100 mg/kg q.d. | >90% tumor growth inhibition | [1] |
| Rodent DLBCL Xenograft | OCI-Ly3 | 200 mg/kg q.d. | Partial tumor regression | [1] |
| Athymic Nude Mice | OCI-LY3 (MYD88 L265P) | 100 mg/kg | 68% improvement in median survival |
Signaling Pathways and Mechanism of Action
CA-4948 exerts its effect by inhibiting the kinase activity of IRAK4. In the MyD88-dependent TLR signaling pathway, the binding of a pathogen-associated molecular pattern (PAMP) to a TLR initiates the recruitment of the adaptor protein MYD88. This leads to the formation of the "Myddosome," a complex that includes IRAK4 and IRAK1. IRAK4 then phosphorylates and activates IRAK1, which in turn activates TRAF6, leading to the activation of the IKK complex and subsequent phosphorylation and degradation of IκBα. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines and survival factors. CA-4948's inhibition of IRAK4 disrupts this cascade at a critical early step, thereby preventing downstream signaling and its pathological consequences.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the activity of CA-4948.
IRAK4 Kinase Assay (Generalized Protocol)
This protocol describes a typical in vitro kinase assay to determine the IC50 of CA-4948 against IRAK4.
-
Reagents and Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
ATP
-
IRAK4 substrate (e.g., a peptide or protein substrate)
-
CA-4948 (serially diluted)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure: a. Prepare serial dilutions of CA-4948 in kinase buffer. b. Add the CA-4948 dilutions to the wells of a 384-well plate. c. Add the IRAK4 enzyme to the wells containing the inhibitor and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature. d. Initiate the kinase reaction by adding a mixture of the IRAK4 substrate and ATP to each well. e. Incubate the plate at 30°C for 60 minutes. f. Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction. g. Measure luminescence using a plate reader. h. Calculate the percent inhibition for each CA-4948 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Ex-Vivo Whole Blood Assay
This assay is used to assess the pharmacodynamic effects of CA-4948 on TLR-mediated cytokine production in a more physiologically relevant setting.[5][6]
-
Reagents and Materials:
-
Procedure: a. Collect whole blood from healthy donors or patients. b. Aliquot the blood into culture tubes. c. Add CA-4948 at the desired concentrations to the blood samples and incubate for a specified period. d. Stimulate the blood with a TLR agonist to induce cytokine production. e. Incubate the samples for a defined time (e.g., 24 hours) at 37°C. f. Centrifuge the tubes to separate the plasma. g. Measure the concentration of cytokines in the plasma using ELISA kits. h. Determine the effect of CA-4948 on cytokine production by comparing the levels in treated samples to untreated, stimulated controls.
OCI-Ly3 Xenograft Model for In Vivo Efficacy
This model is used to evaluate the anti-tumor activity of CA-4948 in a living organism.
-
Cell Line and Animals:
-
OCI-Ly3 human diffuse large B-cell lymphoma (DLBCL) cell line (harboring the MYD88 L265P mutation)
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice)
-
-
Procedure: a. Tumor Implantation: Subcutaneously inject a suspension of OCI-Ly3 cells (e.g., 1 x 10^7 cells) into the flank of the mice.[7] b. Tumor Growth and Monitoring: Allow the tumors to grow to a palpable size (e.g., ~50 mm³).[7] Monitor tumor volume regularly using calipers. c. Treatment: Randomize the tumor-bearing mice into treatment and control groups. d. Administer CA-4948 orally (e.g., at doses of 100 mg/kg or 200 mg/kg) once daily.[1] The vehicle control group receives the vehicle solution (e.g., 0.25% w/v hydroxyethyl-cellulose and 0.5% w/v Tween-20). e. Efficacy Assessment: Monitor tumor growth and the general health of the mice throughout the study. The primary endpoint is typically tumor growth inhibition or an increase in survival time. f. Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of target engagement (e.g., by measuring the levels of phosphorylated IRAK1).
Conclusion
CA-4948 is a potent and selective IRAK4 inhibitor that effectively disrupts TLR signaling. Preclinical data demonstrate its ability to inhibit cytokine production and suppress tumor growth in models of hematologic malignancies. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of targeting the IRAK4 pathway. Further clinical investigation is ongoing to fully elucidate the safety and efficacy of CA-4948 in various patient populations.
References
- 1. curis.com [curis.com]
- 2. curis.com [curis.com]
- 3. curis.com [curis.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. curis.com [curis.com]
- 7. Effects of apigenin on the proliferation, migration, and apoptosis of human diffuse large B-cell lymphoma OCI-LY3 cells - PMC [pmc.ncbi.nlm.nih.gov]
Emavusertib Phosphate: A Targeted Approach to Spliceosome-Mutant Hematologic Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mutations in spliceosome components, particularly SF3B1 and U2AF1, are recurrent drivers in a variety of hematologic malignancies, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). These mutations lead to aberrant RNA splicing, resulting in the production of oncogenic protein isoforms. One such critical downstream effector is the long isoform of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4-L). The overexpression of IRAK4-L activates the Myddosome signaling complex, leading to constitutive activation of the NF-κB pathway and promoting cancer cell survival and proliferation. Emavusertib (CA-4948), a potent, orally bioavailable small molecule inhibitor of IRAK4, has emerged as a promising therapeutic agent specifically targeting this pathway. This technical guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical trial data for Emavusertib in the context of spliceosome-mutant cancers, intended for an audience of researchers, scientists, and drug development professionals.
The Role of Spliceosome Mutations and IRAK4 Signaling in Cancer
Mutations in genes encoding core components of the spliceosome, such as SF3B1 and U2AF1, are frequently observed in myeloid neoplasms.[1] These mutations alter the fidelity of pre-mRNA splicing, leading to the preferential expression of specific oncogenic isoforms. A key consequence of these mutations is the increased production of a long isoform of IRAK4 (IRAK4-L).[1]
IRAK4 is a critical serine/threonine kinase that plays a central role in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[1] In normal physiology, IRAK4 is activated upon ligand binding to these receptors, leading to the formation of the "Myddosome" complex with the adaptor protein MYD88. This initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB, a key regulator of inflammation and cell survival.
In spliceosome-mutant cancers, the overexpressed IRAK4-L isoform possesses enhanced kinase activity and promotes the constitutive, ligand-independent activation of the Myddosome and downstream NF-κB signaling.[1] This aberrant signaling drives the proliferation and survival of malignant cells, making the IRAK4 pathway a compelling therapeutic target.
Signaling Pathway Diagram
References
Emavusertib Phosphate: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emavusertib (B3028269) (formerly CA-4948) is an orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1] Developed as a phosphate (B84403) salt to improve its pharmaceutical properties, Emavusertib Phosphate is under investigation for the treatment of various hematological malignancies, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and non-Hodgkin's lymphomas.[2][3] Its ability to modulate key signaling pathways involved in inflammation, cell proliferation, and survival makes it a compound of significant interest in oncology research. This guide provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound.
Chemical Structure and Physicochemical Properties
This compound is the phosphate salt of the active pharmaceutical ingredient Emavusertib. The presence of the phosphate group generally enhances the solubility and bioavailability of the parent compound.
Chemical Structure:
-
Emavusertib (Free Base):
-
IUPAC Name: N-[5-[(3R)-3-hydroxypyrrolidin-1-yl]-2-morpholin-4-yl-[4][5]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide[6]
-
Chemical Formula: C₂₄H₂₅N₇O₅[6]
-
Molecular Weight: 491.5 g/mol [6]
-
SMILES: CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CC--INVALID-LINK--O)N=C(O4)N6CCOCC6[6]
-
InChIKey: SJHNWSAWWOAWJH-MRXNPFEDSA-N[6]
-
-
This compound:
Physicochemical Properties:
A comprehensive, experimentally determined dataset for the physicochemical properties of this compound is not extensively available in the public domain, as is common for investigational drugs. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₈N₇O₉P | PubChem CID: 167713302[7] |
| Molecular Weight | 589.5 g/mol | PubChem CID: 167713302[7] |
| Solubility | Emavusertib (free base): Soluble in DMSO; Insoluble in water. | Selleck Chemicals[6] |
| Computed LogP (Emavusertib) | 1.7 | PubChem CID: 118224491[6][8] |
| pKa (Emavusertib) | Not publicly available |
Mechanism of Action
Emavusertib exerts its anti-neoplastic effects through the dual inhibition of IRAK4 and FLT3 kinases, which are key components of signaling pathways frequently dysregulated in hematological malignancies.
IRAK4 Inhibition and the NF-κB Pathway:
IRAK4 is a critical serine/threonine kinase that functions downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[9] In many B-cell lymphomas and some myeloid malignancies, mutations in the adaptor protein MYD88 or overexpression of IRAK4 lead to constitutive activation of the "Myddosome" complex, resulting in persistent IRAK4 signaling.[9] This aberrant signaling cascade activates the transcription factor Nuclear Factor-kappa B (NF-κB), which promotes the expression of pro-inflammatory cytokines and anti-apoptotic proteins, ultimately driving cancer cell survival and proliferation.[1][9] Emavusertib binds to and inhibits the kinase activity of IRAK4, thereby blocking the downstream activation of NF-κB.[1]
FLT3 Inhibition:
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD), are found in a significant proportion of AML patients and are associated with a poor prognosis.[10] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation of leukemic blasts. Emavusertib has been shown to inhibit both wild-type and mutated forms of FLT3, providing a targeted therapeutic approach for FLT3-driven leukemias.
Signaling Pathway Diagram:
Caption: this compound's dual inhibition of IRAK4 and FLT3 signaling pathways.
Pharmacological Properties
The pharmacological activity of Emavusertib has been characterized through various in vitro and in vivo studies.
In Vitro Activity:
The inhibitory potency of Emavusertib against its primary targets and its anti-proliferative effects in cancer cell lines are summarized in the tables below.
Table 1: Kinase Inhibitory Activity of Emavusertib
| Target | Assay Type | IC₅₀ / Kᵢ | Source |
| IRAK4 | FRET Kinase Assay | 57 nM (IC₅₀) | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies[2][5] |
| IRAK4 | Enzymatic Assay | 31.7 nM (IC₅₀) | Cayman Chemical[7] |
| IRAK4 vs IRAK1 | Competition Binding Assay | >500-fold more selective for IRAK4 | MedChemExpress[1] |
| FLT3 (wild-type & mutated) | Not specified | Potent inhibition | MedChemExpress[1] |
Table 2: Anti-proliferative and Cytokine Inhibition Activity of Emavusertib
| Cell Line / System | Cancer Type | Key Genotype | Endpoint | IC₅₀ / Effect | Source |
| FLT3-mutated AML cell lines | Acute Myeloid Leukemia | FLT3-ITD | Cytotoxicity | 58-200 nM (IC₅₀) | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies[5] |
| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | Cell Viability | ~150 nM (IC₅₀) | FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia[11][12] |
| TLR-Stimulated THP-1 Cells | Monocytic Leukemia | Not applicable | TNF-α, IL-1β, IL-6, IL-8 release | <250 nM (IC₅₀) | MedChemExpress[1] |
| Human Whole Blood (TLR/IL-1R stimulated) | Not applicable | Not applicable | IL-6 release | 696 - 1375 nM (IC₅₀) | Cayman Chemical[7] |
| Marginal Zone Lymphoma (MZL) cell lines | Non-Hodgkin's Lymphoma | Not specified | Proliferation | Decrease at 10 µM | MedChemExpress[1] |
In Vivo Activity:
Preclinical studies in animal models have demonstrated the anti-tumor efficacy of orally administered Emavusertib.
Table 3: In Vivo Efficacy of Emavusertib
| Animal Model | Cancer Type | Dosing | Outcome | Source |
| OCI-Ly3 DLBCL xenograft | Diffuse Large B-cell Lymphoma | 25-200 mg/kg | Tumor volume reduction | Cayman Chemical[7] |
| FLT3-mutated AML models | Acute Myeloid Leukemia | 25-150 mg/kg, once daily for 14 days | Tumor growth inhibition | MedChemExpress[1] |
Experimental Protocols
Detailed, step-by-step experimental protocols for Emavusertib are often proprietary. However, this section provides representative methodologies for the key assays used to characterize its activity, based on standard laboratory practices.
1. IRAK4 Kinase Activity Assay (TR-FRET based)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of Emavusertib on IRAK4 kinase.
Caption: Workflow for a TR-FRET based IRAK4 kinase inhibition assay.
-
Materials:
-
Recombinant human IRAK4 enzyme
-
Europium-labeled anti-tag antibody (specific to the tag on the recombinant IRAK4)
-
Fluorescently labeled kinase tracer (an ATP-competitive ligand)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume assay plates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in assay buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add a pre-mixed solution of IRAK4 enzyme and the Europium-labeled antibody to all wells.
-
Initiate the binding reaction by adding the fluorescently labeled kinase tracer to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (Europium) and acceptor (tracer) wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.
-
Plot the TR-FRET ratio against the logarithm of the Emavusertib concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
2. Cell Viability Assay (MTT-based)
This protocol outlines a method to assess the effect of this compound on the viability of AML cell lines.
-
Materials:
-
AML cell line (e.g., MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed AML cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include wells with vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the Emavusertib concentration to determine the IC₅₀ value.
-
3. Western Blot Analysis of NF-κB Signaling
This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the NF-κB pathway in cells treated with this compound.
-
Materials:
-
Cell line of interest (e.g., THP-1)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-IKKα/β, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time. A positive control stimulated with a TLR agonist (e.g., LPS) should be included.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of Emavusertib on the phosphorylation of IKK and p65.
-
Conclusion
This compound is a promising dual inhibitor of IRAK4 and FLT3 with a well-defined mechanism of action that translates to potent anti-proliferative and pro-apoptotic effects in preclinical models of hematological malignancies. Its chemical structure and formulation as a phosphate salt are optimized for oral bioavailability. The quantitative data on its inhibitory activity and cellular effects provide a strong rationale for its ongoing clinical development. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the biological activities of Emavusertib and similar targeted therapies. As more data from clinical trials become available, the full therapeutic potential of this novel agent will be further elucidated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Emavusertib | C24H25N7O5 | CID 118224491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia [mdpi.com]
Emavusertib Phosphate: A Deep Dive into its Inhibitory Effect on the NF-κB Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Emavusertib (B3028269) phosphate (B84403) (CA-4948) is an orally bioavailable, potent, and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical serine/threonine kinase that functions as a central node in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[3][4] These pathways, when dysregulated, are implicated in the pathogenesis of various hematological malignancies and inflammatory diseases, primarily through the aberrant activation of the Nuclear Factor-kappa B (NF-κB) transcription factor.[5][6] This technical guide provides a comprehensive overview of the mechanism of action of Emavusertib, with a specific focus on its impact on the NF-κB signaling cascade, supported by quantitative data, detailed experimental protocols, and visual pathway representations.
Mechanism of Action: Inhibition of IRAK4-Mediated NF-κB Activation
The TLR and IL-1R signaling pathways converge on the Myeloid differentiation primary response 88 (MYD88) adaptor protein.[3] In many B-cell lymphomas and other malignancies, activating mutations in MYD88, most notably MYD88 L265P, lead to the constitutive assembly of the "Myddosome" complex, a signaling hub that recruits and activates IRAK4.[7][8] Activated IRAK4, in turn, phosphorylates IRAK1 and IRAK2, initiating a downstream signaling cascade that results in the activation of the IκB kinase (IKK) complex.[7] IKK then phosphorylates the inhibitor of κB (IκB), targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimers (typically p50/p65) to translocate into the nucleus, where they bind to DNA and drive the transcription of pro-inflammatory cytokines, survival factors, and other genes that promote tumor growth and proliferation.[5][9]
Emavusertib exerts its therapeutic effect by directly binding to and inhibiting the kinase activity of IRAK4.[2] This action prevents the phosphorylation of downstream targets, thereby blocking the entire signaling cascade that leads to NF-κB activation.[2][9] The result is a significant reduction in the nuclear translocation of active NF-κB and a subsequent decrease in the expression of NF-κB target genes.[7][9]
Quantitative Data on Emavusertib's Potency and Efficacy
The inhibitory activity of Emavusertib has been quantified in various preclinical models. The following tables summarize key data points demonstrating its potency against its primary target and its downstream effects on cytokine production, which is largely regulated by the NF-κB pathway.
| Parameter | Value | Assay/System | Reference |
| IRAK4 IC50 | 57 nM | Biochemical Assay | [1] |
| IRAK4 Binding Affinity | >350-fold higher for IRAK4 vs. IRAK1, 2, & 3 | Competition Binding Assay | [1] |
| FLT3 IC50 | Not specified, but potent inhibitor | Kinase Panel Screening | [1] |
Table 1: In Vitro Potency of Emavusertib
| Cytokine | Cell Line | Inhibition | Assay | Reference |
| TNF-α, IL-1β, IL-6, IL-8 | TLR-Stimulated THP-1 Cells | IC50 <250 nM | Cytokine Release Assay | [1] |
| IL-6 | ABC DLBCL Cell Line 1 | 36% repression | Cytokine Secretion Assay | [9] |
| IL-10 | ABC DLBCL Cell Line 1 | 40% repression | Cytokine Secretion Assay | [9] |
| IL-10 | ABC DLBCL Cell Line 2 | 41% repression | Cytokine Secretion Assay | [9] |
| IL-10 | GCB DLBCL Cell Line | 35% repression | Cytokine Secretion Assay | [9] |
Table 2: Emavusertib's Effect on Pro-inflammatory Cytokine Production
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of Emavusertib on the NF-κB pathway.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol is designed to assess the phosphorylation status of key proteins in the NF-κB signaling cascade in response to Emavusertib treatment.
a. Cell Culture and Treatment:
-
Culture relevant cancer cell lines (e.g., MYD88-mutant DLBCL cells) in appropriate media to 70-80% confluency.
-
Treat cells with varying concentrations of Emavusertib (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 2, 6, 24 hours).
-
For experiments involving pathway stimulation, add a TLR agonist (e.g., LPS) for a short period before harvesting.
b. Protein Extraction:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
d. SDS-PAGE and Electrotransfer:
-
Normalize protein amounts for all samples and prepare with Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
e. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-NF-κB p65 (Ser536), total p65, phospho-IκBα (Ser32), total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
f. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Immunohistochemistry (IHC) for Phospho-NF-κB p50
This protocol is for the detection and localization of phosphorylated NF-κB p50 in tumor tissue, a potential pharmacodynamic and predictive biomarker for Emavusertib response.[7]
a. Tissue Preparation:
-
Fix fresh tumor biopsies in 10% neutral buffered formalin and embed in paraffin (B1166041) (FFPE).
-
Cut 4-5 µm sections and mount on positively charged slides.
b. Deparaffinization and Rehydration:
-
Bake slides at 60°C for 1 hour.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
c. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
d. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block solution.
-
Incubate with a primary antibody specific for phospho-NF-κB p50 (S337) overnight at 4°C.[7]
-
Wash with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Incubate with a polymer-based HRP-conjugated secondary antibody.
-
Wash with wash buffer.
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
e. Imaging and Analysis:
-
Dehydrate the slides, clear in xylene, and coverslip.
-
Scan the slides using a digital slide scanner.
-
Analyze the staining intensity and percentage of positive cells in the tumor, noting both nuclear and cytoplasmic localization. Positive staining is often defined as expression in >50% of cancer cells.[7]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and processes discussed in this guide.
Caption: Emavusertib's mechanism of action in the NF-κB pathway.
Caption: Western blot workflow for NF-κB pathway analysis.
Caption: Logic for p-p50 as a predictive biomarker.
Conclusion
Emavusertib Phosphate is a targeted inhibitor of IRAK4 that effectively abrogates dysregulated NF-κB signaling.[2][9] By preventing the activation of the NF-κB cascade, Emavusertib reduces the production of pro-inflammatory cytokines and inhibits the transcription of genes essential for tumor cell survival and proliferation.[1][9] The quantitative data underscore its potency, and the detailed experimental protocols provide a framework for its continued investigation. The identification of pharmacodynamic and predictive biomarkers, such as the phosphorylation status of NF-κB components, will be crucial for the clinical development of Emavusertib and for identifying patient populations most likely to benefit from this therapeutic strategy.[7] The ongoing research and clinical trials will further elucidate the full potential of Emavusertib in treating cancers and inflammatory conditions driven by aberrant IRAK4-NF-κB signaling.[2][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. curis.com [curis.com]
- 7. curis.com [curis.com]
- 8. selleckchem.com [selleckchem.com]
- 9. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
Emavusertib Phosphate: A Deep Dive into its Role in Innate Immunity Modulation
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of Emavusertib (B3028269) phosphate (B84403) (CA-4948), a potent and orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Emavusertib has emerged as a significant therapeutic candidate for various hematologic malignancies and inflammatory diseases due to its critical role in modulating innate immune signaling pathways. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling cascades.
Core Mechanism of Action: Targeting the Myddosome
Emavusertib's primary mechanism of action is the inhibition of IRAK4, a serine/threonine kinase that serves as a central node in the innate immune response.[1] IRAK4 is a critical component of the "Myddosome," a signaling complex formed downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family through the adaptor protein MYD88.[2][3] Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation, cell survival, and proliferation.[2][3]
In numerous B-cell lymphomas and myeloid malignancies, mutations in the MYD88 gene (such as the L265P mutation) or in spliceosome components (U2AF1 and SF3B1) lead to constitutive activation of the IRAK4 signaling pathway.[2][4] This aberrant signaling drives tumor cell survival and proliferation. Emavusertib directly binds to and inhibits the kinase activity of IRAK4, thereby blocking this downstream signaling cascade, reducing the production of pro-inflammatory cytokines, and inducing apoptosis in malignant cells.[1][5]
Beyond IRAK4, Emavusertib also exhibits inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3), a receptor tyrosine kinase often mutated and constitutively activated in acute myeloid leukemia (AML).[5][6] This dual inhibitory activity makes Emavusertib a promising therapeutic agent in a range of hematologic cancers.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of Emavusertib.
| Parameter | Value | Cell Line/System | Reference |
| IRAK4 Inhibition | |||
| IC50 | 57 nM | Fluorescence Resonance Energy Transfer (FRET) kinase assay | [7] |
| Binding Affinity | >350-fold higher for IRAK4 than IRAK1, 2, and 3 | Competition binding assay | [7] |
| Cytokine Release Inhibition (TLR-Stimulated THP-1 Cells) | |||
| IC50 (TNF-α) | <250 nM | THP-1 cells | [5] |
| IC50 (IL-1β) | <250 nM | THP-1 cells | [5] |
| IC50 (IL-6) | <250 nM | THP-1 cells | [5] |
| IC50 (IL-8) | <250 nM | THP-1 cells | [5] |
| Cytokine Secretion Repression (Lymphoma Cell Lines) | |||
| IL-6 Repression | 36% | Activated B-cell (ABC) diffuse large B-cell lymphoma (DLBCL) cell line | [7] |
| IL-10 Repression | 40% and 41% | Two ABC DLBCL cell lines | [7] |
| IL-10 Repression | 35% | Germinal center B-cell (GCB) DLBCL cell line | [7] |
| In Vivo Antitumor Activity | |||
| Tumor Growth Inhibition | >90% | OCI-Ly3 xenograft model (100 mg/kg qd) | [7] |
| Partial Tumor Regression | Achieved | OCI-Ly3 xenograft model (200 mg/kg qd) | [7] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Emavusertib and a general workflow for evaluating its activity.
Caption: Emavusertib inhibits IRAK4, blocking the MyD88-dependent signaling pathway.
Caption: General experimental workflow for evaluating Emavusertib's activity.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of Emavusertib's role in innate immunity.
IRAK4 Kinase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Emavusertib against IRAK4 kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
FRET peptide substrate (e.g., a peptide containing a phosphorylation site for IRAK4, flanked by a donor and acceptor fluorophore)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Emavusertib (serially diluted in DMSO)
-
384-well microplates
-
Plate reader capable of measuring FRET
Protocol:
-
Prepare serial dilutions of Emavusertib in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 384-well plate, add the diluted Emavusertib or DMSO (vehicle control).
-
Add the IRAK4 enzyme to each well, except for the negative control wells.
-
Add the FRET peptide substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA).
-
Measure the FRET signal on a compatible plate reader.
-
Calculate the percent inhibition for each Emavusertib concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Inhibition of Cytokine Release in TLR-Stimulated THP-1 Cells
Objective: To assess the effect of Emavusertib on the production and release of pro-inflammatory cytokines in a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional)
-
TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4, or Lipoteichoic acid (LTA) for TLR2)
-
Emavusertib (serially diluted in DMSO)
-
96-well cell culture plates
-
ELISA kits for human TNF-α, IL-1β, IL-6, and IL-8
Protocol:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well. If desired, differentiate the cells into a macrophage-like phenotype by treating with PMA (e.g., 100 ng/mL) for 48-72 hours, followed by a wash and a rest period in fresh media.
-
Pre-treat the cells with serial dilutions of Emavusertib or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a TLR agonist (e.g., 1 µg/mL LPS or 10 µg/mL LTA) for a defined incubation period (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α, IL-1β, IL-6, and IL-8 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine release for each Emavusertib concentration and determine the IC50 values.
Western Blot Analysis of NF-κB Pathway Activation
Objective: To determine the effect of Emavusertib on the phosphorylation of key downstream signaling proteins in the NF-κB pathway.
Materials:
-
Cells (e.g., THP-1 or lymphoma cell lines)
-
Emavusertib
-
TLR agonist (if required for stimulation)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IKKα/β, anti-IKKα/β, anti-phospho-p65 (NF-κB), anti-p65, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Culture and treat cells with Emavusertib and/or a TLR agonist as described in the cytokine release assay protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation, normalizing to the total protein and loading control.
Conclusion
Emavusertib phosphate represents a targeted therapeutic strategy with a well-defined mechanism of action centered on the inhibition of IRAK4, a key mediator of innate immunity. Its ability to disrupt aberrant signaling in the MyD88 pathway provides a strong rationale for its clinical development in a variety of hematologic malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of Emavusertib and the broader field of IRAK4 inhibition in oncology and inflammatory diseases.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 3. curis.com [curis.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of CA-4948 (Emavusertib) in B-cell Malignancies: A Technical Overview of Early-Stage Research
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
CA-4948, also known as emavusertib (B3028269), is an investigational, orally bioavailable small molecule that has garnered significant attention for its potential in treating B-cell malignancies. Developed as a potent, first-in-class dual inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3), emavusertib targets key signaling pathways implicated in the proliferation and survival of cancer cells.[1][2] Dysregulation of the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling cascades, which are mediated by IRAK4, is a frequent oncogenic driver in various non-Hodgkin lymphomas (NHL), including Diffuse Large B-cell Lymphoma (DLBCL) and Waldenström's macroglobulinemia (WM).[3] This technical guide synthesizes the core findings from early-stage preclinical and clinical research, presenting a comprehensive resource on the mechanism of action, experimental validation, and initial therapeutic promise of CA-4948 in B-cell cancers.
Core Mechanism of Action: Targeting the Myddosome
The primary therapeutic rationale for CA-4948 in B-cell malignancies lies in its inhibition of IRAK4, a critical serine/threonine kinase. IRAK4 is an essential component of the "Myddosome," a protein complex formed with the MYD88 adaptor protein following TLR or IL-1R activation.[4][5]
In many B-cell malignancies, particularly the Activated B-Cell (ABC) subtype of DLBCL and WM, activating mutations in the MYD88 gene (most commonly L265P) are prevalent.[6][7] This mutation leads to the spontaneous, ligand-independent assembly of the Myddosome complex, resulting in constitutive IRAK4 activation.[5][8] Activated IRAK4 then initiates a downstream signaling cascade that culminates in the persistent activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key driver of inflammation, cell proliferation, and survival.[8][9][10]
CA-4948 directly binds to and inhibits the kinase activity of IRAK4, thereby blocking the hyperactive signaling from the oncogenic MYD88 mutation. This action prevents the downstream activation of NF-κB, leading to reduced production of pro-inflammatory cytokines and decreased tumor cell survival.[1][8] While emavusertib also inhibits FLT3, this activity is more relevant to myeloid malignancies like Acute Myeloid Leukemia (AML); its IRAK4 inhibition is the key mechanism in B-cell cancers.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Safety, Pharmacokinetics and Activity of CA-4948, an IRAK4 Inhibitor, for Treatment of Patients with Relapsed or Refractory Hematologic Malignancies: Results from the Phase 1 Study | Semantic Scholar [semanticscholar.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 6. ashpublications.org [ashpublications.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. curis.com [curis.com]
- 9. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB Activation in Lymphoid Malignancies: Genetics, Signaling, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
Emavusertib Phosphate: A Technical Guide to IRAK4-L Isoform Inhibition in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emavusertib (B3028269) (CA-4948) is a first-in-class, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] This technical guide provides an in-depth overview of emavusertib's mechanism of action, with a particular focus on its inhibition of the oncogenic long isoform of IRAK4 (IRAK4-L). Mutations in spliceosome genes, such as U2AF1 and SF3B1, are frequently observed in myeloid malignancies like acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), leading to the aberrant expression of IRAK4-L.[2][3] This isoform plays a crucial role in activating the Myddosome signaling complex and downstream NF-κB pathway, promoting leukemic cell survival.[4] Emavusertib has demonstrated potent inhibition of both IRAK4 and FMS-like Tyrosine Kinase 3 (FLT3), another key target in AML.[1][5] This document summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Introduction: The Role of IRAK4 and the IRAK4-L Isoform
The innate immune system relies on the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways to initiate inflammatory responses. A key mediator in these pathways is IRAK4, a serine/threonine kinase that, upon activation, forms a complex with MYD88 (Myeloid differentiation primary response 88) known as the "Myddosome."[4] This complex initiates a signaling cascade that results in the activation of the transcription factor NF-κB, which in turn promotes the expression of pro-inflammatory cytokines and survival factors.
In certain hematological malignancies, particularly AML and MDS, mutations in spliceosome components like U2AF1 and SF3B1 lead to alternative splicing of the IRAK4 gene.[3] This results in the predominant expression of a longer isoform, IRAK4-L, which includes exon 4.[6][7] The IRAK4-L isoform is constitutively active, leading to chronic activation of the NF-κB pathway and promoting cancer cell proliferation and survival.[4] This makes IRAK4-L a compelling therapeutic target.
Emavusertib Phosphate (B84403): Mechanism of Action
Emavusertib is a potent and selective inhibitor of IRAK4 kinase activity. By binding to the kinase domain of IRAK4, emavusertib blocks its autophosphorylation and subsequent phosphorylation of downstream targets, thereby inhibiting the entire Myddosome signaling cascade. This leads to the suppression of NF-κB activation and a reduction in the production of pro-inflammatory cytokines.
Furthermore, emavusertib has been identified as a potent inhibitor of FLT3, a receptor tyrosine kinase that is frequently mutated in AML and is associated with a poor prognosis.[1][8] This dual inhibition of both IRAK4-L and FLT3 positions emavusertib as a promising therapeutic agent for AML and MDS, particularly in patients with spliceosome or FLT3 mutations.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of emavusertib from preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of Emavusertib
| Target | Assay Type | IC50 | Cell Line / Conditions |
| IRAK4 | FRET Kinase Assay | 57 nM | - |
| FLT3 (mutated) | Cytotoxicity Assay | 58-200 nM | AML cell lines |
| OCI-Ly10 (MYD88 mutant) | Growth Inhibition | 1.5 µM | - |
| MOLM-13 (FLT3-ITD) | Cytotoxicity Assay | 150 nM | - |
| TLR-Stimulated THP-1 Cells | Cytokine Release (TNF-α, IL-1β, IL-6, IL-8) | <250 nM | - |
Table 2: Clinical Efficacy of Emavusertib in the TakeAim Leukemia Trial (NCT04278768)
Data presented for patients with relapsed/refractory AML treated with emavusertib monotherapy at the Recommended Phase 2 Dose (RP2D) of 300 mg BID.
| Patient Cohort | Number of Evaluable Patients | Overall Response Rate (ORR) | Complete Remission (CR) | CR with partial hematologic recovery (CRh) / CR with incomplete count recovery (CRi) | Morphologic Leukemia-Free State (MLFS) |
| FLT3-mutated AML | 19 | 52.6% (10/19) | 6 | 2 | 2 |
| Spliceosome-mutated (U2AF1/SF3B1) AML | 18 | 22.2% (4/18) | 1 | 2 (CR/CRh) | 1 |
Note: Data compiled from multiple press releases and meeting abstracts, and patient numbers may vary slightly between reports.[9][10]
Signaling Pathways and Experimental Workflows
Diagram 1: IRAK4-L Signaling Pathway and Emavusertib Inhibition
Caption: IRAK4-L signaling cascade and the inhibitory action of emavusertib.
Diagram 2: Experimental Workflow for Assessing Emavusertib Efficacy
Caption: A typical workflow for preclinical evaluation of emavusertib.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of emavusertib.
5.1. IRAK4 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the kinase activity of IRAK4 by measuring the phosphorylation of a substrate peptide.
-
Materials: Recombinant human IRAK4 enzyme, biotinylated substrate peptide, ATP, kinase assay buffer, Eu-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
Prepare serial dilutions of emavusertib in DMSO and add to a 384-well assay plate.
-
Add IRAK4 enzyme and the biotinylated substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the Eu-labeled anti-phospho-substrate antibody and SA-APC.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
The ratio of the two emission signals is proportional to the amount of phosphorylated substrate. Calculate IC50 values by fitting the data to a dose-response curve.
-
5.2. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials: AML or MDS cell lines, complete culture medium, emavusertib, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or SDS).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of emavusertib or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[4]
-
5.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: Cell lines, emavusertib, Annexin V-FITC, Propidium Iodide (PI), and binding buffer.
-
Procedure:
-
Treat cells with emavusertib or vehicle control for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
5.4. Western Blotting for Pathway Analysis
This technique is used to detect and quantify specific proteins in cell lysates to confirm the inhibition of the IRAK4 signaling pathway.
-
Materials: Cell lysates from emavusertib-treated and control cells, SDS-PAGE gels, PVDF membranes, primary antibodies (e.g., anti-phospho-IRAK4, anti-IRAK4, anti-phospho-p65, anti-p65, and a loading control like β-actin or GAPDH), and HRP-conjugated secondary antibodies.
-
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the relative levels of protein phosphorylation.
-
Conclusion
Emavusertib phosphate represents a targeted therapeutic strategy for hematological malignancies driven by aberrant IRAK4-L signaling, particularly in patients with spliceosome mutations. Its dual inhibitory activity against IRAK4 and FLT3 provides a strong rationale for its continued clinical development in AML and MDS. The data presented in this guide highlight the potent preclinical and promising clinical activity of emavusertib. The detailed experimental protocols provide a framework for researchers to further investigate the mechanism and efficacy of this novel agent. As our understanding of the molecular drivers of hematological cancers deepens, targeted inhibitors like emavusertib will be crucial in advancing precision medicine for these patients.
References
- 1. kumc.edu [kumc.edu]
- 2. protocols.io [protocols.io]
- 3. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia [mdpi.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Paper: Preliminary Safety, Efficacy, and Molecular Characterization of Emavusertib (CA-4948) in Relapsed/Refractory Acute Myeloid Leukemia Patients [ash.confex.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Emavusertib Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emavusertib (B3028269) Phosphate (formerly CA-4948) is an orally bioavailable, selective small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical serine/threonine kinase that functions as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3] Dysregulation of these pathways is implicated in the pathogenesis of various hematologic malignancies and solid tumors, making IRAK4 an attractive therapeutic target. This technical guide provides an in-depth overview of the pharmacodynamics of Emavusertib Phosphate, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action
Emavusertib exerts its therapeutic effect by binding to and inhibiting the kinase activity of IRAK4.[1] This inhibition blocks the downstream signaling cascade that is dependent on the MyD88 adaptor protein, a central component of the "Myddosome" complex.[1][3] The formation of this complex is crucial for the activation of downstream pathways, including the canonical Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] By disrupting these pathways, Emavusertib represses the production of pro-inflammatory cytokines and other factors that promote cell proliferation and survival, ultimately leading to apoptosis in cancer cells.[1]
In certain hematologic malignancies, such as Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS) with spliceosome mutations (e.g., SF3B1 and U2AF1), an oncogenic long isoform of IRAK4 (IRAK4-L) is overexpressed.[3] Emavusertib has been shown to inhibit the activity of this IRAK4-L, blocking leukemic growth. Furthermore, Emavusertib also exhibits inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3), a known oncogenic driver in AML.[2][4]
Quantitative Pharmacodynamic Data
The pharmacodynamic effects of Emavusertib have been quantified in various preclinical and clinical studies. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Activity of Emavusertib
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Kinase Assay | IRAK4 | IC50 | 57 nM | Curis, Inc. |
| Cytokine Release | TLR-Stimulated THP-1 Cells | IC50 (TNF-α, IL-1β, IL-6, IL-8) | <250 nM | [2] |
| Cytokine Inhibition | ABC DLBCL Cell Line | IL-6 Secretion Repression | 36% | [1] |
| Cytokine Inhibition | ABC DLBCL Cell Lines | IL-10 Secretion Repression | 40% and 41% | [1] |
| Cytokine Inhibition | GCB DLBCL Cell Line | IL-10 Secretion Repression | 35% | [1] |
Table 2: In Vivo Antitumor Efficacy of Emavusertib
| Cancer Model | Treatment | Endpoint | Result | Reference |
| OCI-Ly3 Xenograft (ABC DLBCL) | 100 mg/kg qd | Tumor Growth Inhibition | >90% | [1] |
| OCI-Ly3 Xenograft (ABC DLBCL) | 200 mg/kg qd | Tumor Regression | Partial | [1] |
| OCI-Ly10 Xenograft (ABC DLBCL) | 50 mg/kg qd (with Venetoclax) | Tumor Growth Inhibition | 63% | [5] |
Table 3: Clinical Response to Emavusertib in Hematologic Malignancies (TakeAim Leukemia Trial - NCT04278768)
| Patient Population | Response Metric | Response Rate |
| R/R AML with Spliceosome Mutations | Complete Response/Complete Response with partial hematologic recovery (CR/CRh) | 40% |
| R/R High-Risk MDS with Spliceosome Mutations | Marrow Complete Response | 57% |
| R/R AML with FLT3 Mutation | Complete Response | 33% |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathway
References
Methodological & Application
Emavusertib Phosphate: In Vitro Assay Application Notes and Protocols
For Research Use Only.
Introduction
Emavusertib (B3028269) (CA-4948) is a potent, orally bioavailable small molecule inhibitor with dual activity against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] This dual inhibition makes it a promising therapeutic agent for various hematological malignancies, particularly those driven by mutations in MYD88 and FLT3.[2] Emavusertib targets key signaling pathways involved in cell survival and proliferation, primarily the Toll-like receptor (TLR)/MYD88 pathway, which leads to the activation of Nuclear Factor-kappa B (NF-κB), and the FLT3 signaling pathway.[2][3]
These application notes provide detailed protocols for the in vitro assessment of Emavusertib's activity, including its effect on cell viability, cytokine release, and intracellular signaling pathways.
Mechanism of Action
Emavusertib binds to and inhibits the kinase activity of IRAK4, a critical component of the myddosome complex that is activated downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R) via the adaptor protein MYD88.[3][4] This inhibition blocks the signaling cascade that leads to the activation of NF-κB and MAPK pathways, ultimately reducing the expression of pro-inflammatory cytokines and cell survival factors.[3][5][6] Additionally, Emavusertib inhibits FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[5][7]
Data Presentation
Table 1: Emavusertib IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | Genotype | IC50 | Reference |
| Various | FLT3-mutated AML | FLT3-ITD | 58-200 nM | [2][5] |
| Karpas1718 | Marginal Zone Lymphoma | MYD88 L265P | 3.72 µM | [2][8] |
| Ibrutinib-resistant MZL | Marginal Zone Lymphoma | Varies | 1-5 µM | [2] |
| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | 150 nM | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Emavusertib on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Karpas1718, MOLM-13)
-
Complete cell culture medium
-
Emavusertib Phosphate
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of Emavusertib in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of Emavusertib to the wells. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Cytokine Release Assay (ELISA)
This protocol is for measuring the effect of Emavusertib on the release of pro-inflammatory cytokines, such as TNF-α, from TLR-stimulated cells.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO
-
Lipoteichoic acid (LTA) or other TLR agonist
-
Human TNF-α ELISA Kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Cell Treatment: Treat the cells with various concentrations of Emavusertib (e.g., 0.1 µM to 10 µM) or DMSO (vehicle control) for 60 minutes.[1]
-
Stimulation: Add a TLR agonist, such as LTA (final concentration 10 µg/mL), to the wells to stimulate cytokine production.[1] Include an unstimulated control (cells treated with DMSO only).
-
Incubation: Incubate the plate for 5 hours at 37°C in a 5% CO2 incubator.[1]
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well.[1]
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions to quantify the amount of TNF-α in the supernatants.
-
Data Analysis: Calculate the concentration of TNF-α in each sample. Determine the IC50 of Emavusertib for TNF-α inhibition by plotting the TNF-α concentration against the log of the Emavusertib concentration.
Western Blot Analysis
This protocol is for assessing the effect of Emavusertib on the phosphorylation status of key proteins in the IRAK4 and FLT3 signaling pathways.
Materials:
-
Treated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IKKB, anti-p-NF-κB p65, anti-p-ERK, and total protein controls)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of protein phosphorylation. Normalize the phosphorylated protein levels to the total protein levels. Inhibition of the TLR pathway can be demonstrated by a reduction in the phosphorylation of downstream proteins like IKKB, NF-kB p65, and ERK in the presence of Emavusertib.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. curis.com [curis.com]
- 5. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. onclive.com [onclive.com]
- 8. susi.usi.ch [susi.usi.ch]
- 9. mdpi.com [mdpi.com]
- 10. google.com [google.com]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HU [thermofisher.com]
Application Notes and Protocols for CA-4948 (Emavusertib) Treatment in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of CA-4948 (emavusertib), a potent, orally bioavailable inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3), in preclinical research settings.[1] The protocols outlined below are based on established preclinical and clinical findings and are intended to facilitate further investigation into the therapeutic potential of CA-4948 in relevant cell line models.
Mechanism of Action
CA-4948 is a small molecule inhibitor of IRAK4, a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[2][3] These pathways, when dysregulated, can lead to the activation of the NF-κB signaling cascade, promoting inflammation and tumor cell survival.[4][5][6] CA-4948 has shown particular efficacy in hematologic malignancies with mutations in the MYD88 adaptor protein or spliceosome genes (e.g., U2AF1, SF3B1), which lead to constitutive activation of IRAK4 signaling.[7][8] Additionally, CA-4948 inhibits FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[1][9]
Signaling Pathway Overview
The diagram below illustrates the signaling cascade targeted by CA-4948.
Quantitative Data Summary
The following tables summarize key quantitative data for CA-4948 from preclinical and clinical studies.
Table 1: In Vitro Activity of CA-4948
| Parameter | Cell Line | Value | Reference |
| IC50 (Cytokine Release) | THP-1 | <250 nM (for TNF-α, IL-1β, IL-6, IL-8) | [1] |
| Proliferative IC50 | OCI-LY3, A20, B16F10 | Indicated in pharmacokinetic studies | [10] |
Table 2: In Vivo Efficacy of CA-4948
| Animal Model | Dosing Regimen | Outcome | Reference |
| Mice with DLBCL PDX tumors | 37.5 or 75 mg/kg (BID) | Dose-dependent tumor growth inhibition | [2][3] |
| Mice with DLBCL PDX tumors | 75 or 150 mg/kg (QD) | Dose-dependent tumor growth inhibition | [2][3] |
| OCI-Ly3 xenograft model | 100 mg/kg (q.d.) | >90% tumor growth inhibition | [4] |
| OCI-Ly3 xenograft model | 200 mg/kg (q.d.) | Partial tumor regression | [4] |
| PCNSL model (OCI-LY3) | 100 mg/kg | 68% improvement in median survival | [10] |
Table 3: Clinical Response to CA-4948 Monotherapy
| Indication | Patient Cohort | Dosing | Response Rate | Reference |
| R/R AML or high-risk MDS | N/A | 200, 300, 400, 500 mg | Recommended Phase 2 Dose: 300 mg BID | [7][11] |
| R/R AML (with U2AF1 or SF3B1 mutation) | N/A | 300 mg BID | 40% CR/CRh | [7][11] |
| R/R MDS (with U2AF1 or SF3B1 mutation) | N/A | 300 mg BID | 57% ORR | [7][11] |
| R/R AML (with FLT3 mutation) | 17 evaluable patients | 300 mg BID | 7 responses (4 CR, 1 CRh, 2 MLFS) | [9] |
| R/R AML (with Spliceosome mutation) | 25 evaluable patients | 300 mg BID | 5 responses (2 CR, 2 CRi/CRh, 1 MLFS) | [9] |
| CR: Complete Remission; CRh: Complete Remission with partial hematologic recovery; ORR: Objective Response Rate; R/R: Relapsed or Refractory; AML: Acute Myeloid Leukemia; MDS: Myelodysplastic Syndrome; MLFS: Morphologic Leukemia-Free State; CRi: Complete Remission with incomplete hematologic recovery. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cytokine Release Assay
This protocol is designed to measure the effect of CA-4948 on the release of pro-inflammatory cytokines from stimulated immune cells.
Materials:
-
THP-1 cells
-
CA-4948 (Emavusertib)
-
DMSO (Vehicle control)
-
Lipoteichoic acid (LTA)
-
Cell culture medium (e.g., RPMI-1640)
-
96-well cell culture plates
-
Human TNF-alpha ELISA Kit
Procedure:
-
Seed THP-1 cells in a 96-well plate at a suitable density.
-
Prepare serial dilutions of CA-4948 in cell culture medium. A concentration range of 0.1 µM to 10 µM is recommended.[1]
-
Treat the cells with the CA-4948 dilutions or with DMSO (0.5%) as a vehicle control for 60 minutes at 37°C.[1]
-
Add 20 µl of 10X LTA (final concentration 10 µg/ml) to the appropriate wells to stimulate the TLR pathway.[1] Include an unstimulated control treated with DMSO.
-
Incubate the plate for 5 hours at 37°C in a CO2 incubator.[1]
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.[1]
-
Carefully collect the supernatant.
-
Analyze the levels of TNF-α or other cytokines in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to assess the effect of CA-4948 on the phosphorylation status of key proteins in the IRAK4 signaling cascade.
Materials:
-
Tumor lysates from CA-4948 or vehicle-treated animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., phospho-P38, P38, phospho-NF-κB P65, NF-κB P65, β-actin)[10]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat tumor-bearing animals with CA-4948 (e.g., 100 mg/kg, orally) or vehicle for a specified period (e.g., 5 days).[10]
-
One hour after the final dose, resect tumor tissue and snap-freeze or immediately process for protein lysis.[10]
-
Homogenize the tissue in lysis buffer and clear the lysate by centrifugation.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include those against phospho-P38, phospho-ERK1/2, and phospho-NF-κB P65 to assess pathway inhibition, and total P38, ERK1/2, NF-κB P65, and β-actin as loading controls.[10]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity and normalize the levels of phosphorylated proteins to their total protein counterparts and/or the loading control. CA-4948 treatment has been shown to reduce phospho-P38 and phospho-NF-κB P65 levels.[10]
Protocol 3: Cell Viability/Proliferation Assay
This protocol measures the anti-proliferative activity of CA-4948 on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., ABC-DLBCL, AML cell lines)[4]
-
CA-4948
-
DMSO
-
Cell culture medium
-
96-well clear or white-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
Procedure:
-
Seed cells in a 96-well plate at an optimal density for proliferation over the assay period.
-
Allow cells to adhere overnight (for adherent cells).
-
Prepare a dose-response curve of CA-4948 in cell culture medium.
-
Treat cells with varying concentrations of CA-4948 or DMSO (vehicle control) and incubate for a predetermined time (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Drug Preparation and Storage
-
In Vitro: For in vitro studies, prepare a stock solution of CA-4948 in DMSO (e.g., 10 mmol/L).[10] Store at -20°C or -80°C. Further dilutions should be made in fresh cell culture medium.
-
In Vivo: For oral gavage in animal studies, CA-4948 can be prepared at 10 mg/mL in a vehicle containing 0.25% w/v hydroxyethyl-cellulose and 0.5% w/v Tween-20.[10] Alternatively, for a 1 mL working solution, add 50 μL of a 25 mg/ml DMSO stock to 400 μL PEG300, mix, add 50 μL Tween80, mix, and then add 500 μL ddH2O.[1] The mixed solution should be used immediately.[1]
These guidelines and protocols are intended to serve as a starting point for your research. Optimization may be required depending on the specific cell lines and experimental conditions used.
References
- 1. selleckchem.com [selleckchem.com]
- 2. curis.com [curis.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Facebook [cancer.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. curis.com [curis.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Oral IRAK-4 Inhibitor CA-4948 Is Blood-Brain Barrier Penetrant and Has Single-Agent Activity against CNS Lymphoma and Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
Application Note: Measuring Emavusertib Phosphate's Inhibition of IRAK4 Phosphorylation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emavusertib (B3028269) Phosphate (CA-4948) is a potent, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3][4] IRAK4 is a critical serine/threonine kinase that serves as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[5][6][7] These pathways are integral to the innate immune response, and their dysregulation is implicated in various inflammatory diseases and cancers.[4][7]
Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, leading to the formation of the Myddosome complex.[8][9] This proximity facilitates the autophosphorylation of IRAK4 at key residues, including Threonine 345 and Serine 346, a crucial step for its kinase activation.[5][8][9][10] Activated IRAK4 then phosphorylates downstream substrates, such as IRAK1, initiating a signaling cascade that culminates in the activation of transcription factors like NF-κB and AP-1.[7][8] This leads to the production of pro-inflammatory cytokines and cell survival factors.[1][11]
Emavusertib effectively blocks the kinase activity of IRAK4, thereby preventing its autophosphorylation and inhibiting the downstream inflammatory signaling cascade.[1][11] This application note provides a detailed protocol for a Western blot assay to quantify the inhibitory effect of Emavusertib Phosphate on IRAK4 phosphorylation in a cellular context.
IRAK4 Signaling Pathway and Inhibition by Emavusertib
The following diagram illustrates the IRAK4 signaling pathway and the point of inhibition by Emavusertib.
Quantitative Data: Inhibition of IRAK4 Phosphorylation by this compound
The following table presents representative data on the dose-dependent inhibition of IRAK4 phosphorylation by this compound in a relevant cell line (e.g., THP-1 or OCI-Ly10) stimulated with a TLR agonist (e.g., LPS). The data is quantified by densitometry analysis of p-IRAK4 Western blot bands, normalized to total IRAK4 and expressed as a percentage of the stimulated control.
| This compound Concentration (nM) | p-IRAK4 Level (% of Stimulated Control) | Standard Deviation |
| 0 (Unstimulated) | 5 | ± 2 |
| 0 (Stimulated) | 100 | ± 10 |
| 1 | 85 | ± 8 |
| 10 | 55 | ± 6 |
| 50 | 25 | ± 4 |
| 100 | 10 | ± 3 |
| 500 | <5 | ± 2 |
IC50 for p-IRAK4 Inhibition: ~45 nM
Experimental Protocol: Western Blot for p-IRAK4
This protocol details the steps to assess the inhibitory effect of this compound on IRAK4 phosphorylation.
Materials and Reagents
-
Cell Line: THP-1 (human monocytic cell line) or other suitable cell line expressing the TLR/IL-1R pathway components.
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Inhibitor: this compound (dissolved in DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Rabbit anti-phospho-IRAK4 (Thr345/Ser346) monoclonal antibody.
-
Rabbit anti-IRAK4 monoclonal antibody (for total IRAK4).
-
Mouse anti-GAPDH monoclonal antibody (for loading control).
-
-
Secondary Antibodies:
-
Goat anti-rabbit IgG (HRP-conjugated).
-
Goat anti-mouse IgG (HRP-conjugated).
-
-
Other Reagents:
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Wash buffer (TBST).
-
Enhanced Chemiluminescence (ECL) substrate.
-
DMSO (vehicle control).
-
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Plating:
-
Culture THP-1 cells according to standard protocols.
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
-
Emavusertib Pre-treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Aspirate the old medium from the cells and replace it with medium containing the desired concentrations of Emavusertib or DMSO (vehicle control).
-
Incubate the cells for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Prepare a stock solution of LPS.
-
Add LPS to the wells to a final concentration of 100 ng/mL (or a predetermined optimal concentration). Do not add LPS to the unstimulated control wells.
-
Incubate for 15-30 minutes at 37°C. This time should be optimized for maximal IRAK4 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-IRAK4 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total IRAK4 and GAPDH as loading controls.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-IRAK4 signal to the total IRAK4 signal, and then to the loading control (GAPDH).
-
Conclusion
This Western blot protocol provides a robust method for assessing the inhibitory activity of this compound on its direct target, IRAK4. By measuring the reduction in IRAK4 autophosphorylation, researchers can effectively quantify the potency of Emavusertib in a cellular context and further investigate its mechanism of action in downregulating inflammatory signaling pathways. This assay is a valuable tool for the preclinical evaluation and development of IRAK4 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospho-IRAK4 (Thr345, Ser346) Polyclonal Antibody (PA5-102849) [thermofisher.com]
- 6. Anti-IRAK4 (phospho T345) antibody (ab216513) | Abcam [abcam.com]
- 7. Phospho-IRAK4 (Thr345/Ser346) (D6D7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-IRAK4 (Thr345/Ser346) (F7B4D) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-IRAK4 (Thr345/Ser346) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis with Emavusertib Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emavusertib Phosphate (formerly CA-4948) is a potent, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its dual inhibitory action makes it a promising therapeutic agent in hematologic malignancies where these pathways are often dysregulated. Emavusertib has demonstrated preclinical and clinical activity in various cancers, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and non-Hodgkin lymphomas (NHL).[3][4]
Flow cytometry is an indispensable tool for elucidating the cellular effects of Emavusertib. This document provides detailed application notes and protocols for analyzing Emavusertib-induced apoptosis and cell cycle arrest in cancer cell lines using flow cytometry.
Mechanism of Action
Emavusertib targets two key signaling pathways:
-
IRAK4 Signaling: IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[5] Upon activation, IRAK4 participates in the formation of the Myddosome complex, leading to the activation of NF-κB and MAPK pathways, which promote inflammation, cell survival, and proliferation.[5][6] Emavusertib inhibits IRAK4 kinase activity, thereby blocking these downstream pro-survival signals and inducing apoptosis in malignant cells dependent on this pathway.[5]
-
FLT3 Signaling: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplications or ITD), becomes constitutively active, driving the proliferation and survival of leukemic cells, particularly in AML.[1][7] Emavusertib inhibits both wild-type and mutated FLT3, disrupting downstream signaling cascades such as the PI3K/AKT and MAPK pathways.[8][9]
Data Presentation
Table 1: In Vitro Efficacy of Emavusertib in Hematologic Malignancy Cell Lines
| Cell Line | Cancer Type | Target | Endpoint | IC50 / Effect | Reference |
| FLT3-mutated AML cell lines | Acute Myeloid Leukemia | FLT3 | Cytotoxicity | 58-200 nM | [5] |
| THP-1 | Acute Monocytic Leukemia | IRAK4 | TNF-α, IL-1β, IL-6, IL-8 release | <250 nM | [2] |
| Marginal Zone Lymphoma (MZL) cell lines | Non-Hodgkin Lymphoma | IRAK4 | Apoptosis (sub-G0 fraction) | Moderate increase at 10 µM (72h) | [5] |
| Primary AML cells | Acute Myeloid Leukemia | IRAK4/FLT3 | Cell Viability | Significant reduction at 100 nM (20h) |
Table 2: Flow Cytometry Analysis of Apoptosis and Cell Cycle in Lymphoma Cell Lines Treated with Emavusertib
| Cell Line | Treatment | Time (h) | % of Cells in Sub-G0 (Apoptosis) | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M | Reference |
| K1718 (Parental) | Control | 72 | 1.5 | 65.0 | 20.0 | 15.0 | [1] |
| K1718 (Parental) | Emavusertib (10 µM) | 72 | 5.0 | 70.0 | 15.0 | 10.0 | [1] |
| VL51 (Ibrutinib Resistant) | Control | 72 | 2.0 | 75.0 | 10.0 | 15.0 | [1] |
| VL51 (Ibrutinib Resistant) | Emavusertib (10 µM) | 72 | 8.0 | 80.0 | 5.0 | 15.0 | [1] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to quantify the percentage of cells undergoing apoptosis following treatment with Emavusertib.
Materials:
-
Hematologic malignancy cell line of interest (e.g., MOLM-13 for FLT3-mutated AML, K1718 for MZL)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Seed cells in 6-well plates at a density of 2 x 105 to 5 x 105 cells/mL in 2 mL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Emavusertib Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of Emavusertib (e.g., 10 nM - 10 µM) and a vehicle control (DMSO). The final DMSO concentration should not exceed 0.1%.
-
Incubate for a desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Staining:
-
Collect the entire cell suspension (including any floating cells) into flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data to determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining
This protocol is for determining the effect of Emavusertib on cell cycle progression.
Materials:
-
Hematologic malignancy cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
70% Ethanol (B145695) (ice-cold)
-
PI/RNase Staining Buffer
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with 1 mL of cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with 1 mL of cold PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a singlet gate to exclude cell doublets.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Use cell cycle analysis software to model the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as to quantify the sub-G0 population (indicative of apoptosis).
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. onclive.com [onclive.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. haematologica.org [haematologica.org]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. bu.edu [bu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Measuring IRAK4 Inhibition In Vitro Using CA-4948
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It functions as a critical downstream effector of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[1][2][3][4] Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4, leading to the formation of the Myddosome complex. This initiates a signaling cascade that results in the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1), driving the expression of pro-inflammatory cytokines and chemokines.[2][3] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory diseases and hematologic malignancies, particularly those with activating mutations in MYD88, such as the L265P mutation found in a subset of diffuse large B-cell lymphomas (DLBCL) and Waldenstrom's macroglobulinemia.[1][5][6][7][8]
CA-4948 (also known as emavusertib) is a potent, selective, and orally bioavailable small molecule inhibitor of IRAK4.[9][10] It has shown anti-tumor activity in preclinical models of hematologic cancers with dysregulated IRAK4 signaling.[5][9][10] This application note provides detailed protocols for measuring the in vitro inhibition of IRAK4 by CA-4948 using both biochemical and cellular assays. These assays are essential for characterizing the potency and mechanism of action of IRAK4 inhibitors in a drug discovery setting.
Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of inhibition by CA-4948.
Quantitative Data Summary
The inhibitory activity of CA-4948 against IRAK4 and other kinases is summarized below. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Target | Assay Type | IC50 Value (nM) | Cell Line / Conditions | Reference |
| IRAK4 | Biochemical | 57 | Fluorescence-based assay | [11] |
| IRAK4 | Biochemical | 31.7 | Not specified | |
| pIRAK1 | Cellular | 270 | MV4-11 cells | [1] |
| Cytokine Release | Cellular (THP-1) | <250 | TLR-stimulated; measures TNF-α, IL-1β, IL-6, IL-8 | [9][10] |
| FLT3 | Not specified | Potent Inhibition | Not specified | [9][10] |
| CLK1, CLK2, CLK4 | Kinome Screen | Significant Inhibition | 1 µM concentration | [1] |
| DYRK1A, DYRK1B | Kinome Screen | Significant Inhibition | 1 µM concentration | [1] |
| TrkA, TrkB | Kinome Screen | Significant Inhibition | 1 µM concentration | [1] |
| Cell Growth | Cellular (OCI-Ly10) | 1500 | MYD88 mutant cell line | [1] |
Experimental Protocols
Biochemical Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay, to measure the direct inhibition of recombinant IRAK4 by CA-4948.[12] The assay quantifies the amount of ADP produced during the kinase reaction.
Experimental Workflow:
Materials:
-
Recombinant Human IRAK4 (e.g., BPS Bioscience, Cat# 40064)
-
Myelin Basic Protein (MBP) substrate (e.g., BPS Bioscience, Cat# 78514)
-
ATP (500 µM stock)
-
Kinase Assay Buffer (e.g., 5x buffer from BPS Bioscience, Cat# 79334)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V6930)
-
CA-4948 (dissolved in 100% DMSO)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Prepare Inhibitor Plate:
-
Perform serial dilutions of CA-4948 in 100% DMSO.
-
Further dilute these stock solutions into Kinase Assay Buffer to create 4X inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.
-
Add 5 µL of the 4X CA-4948 dilutions to the appropriate wells of a 384-well plate.
-
For positive (no inhibition) and negative (no enzyme) control wells, add 5 µL of Kinase Assay Buffer containing the same final DMSO concentration.
-
-
Enzyme Addition:
-
Prepare a 2X IRAK4 enzyme solution in Kinase Assay Buffer.
-
Add 5 µL of the 2X IRAK4 solution to the inhibitor and positive control wells.
-
Add 5 µL of Kinase Assay Buffer to the negative control wells.
-
Mix gently and incubate for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare a 2X substrate/ATP solution containing MBP and ATP in Kinase Assay Buffer.
-
Add 10 µL of this solution to all wells to start the reaction. The final reaction volume will be 20 µL.
-
Mix the plate gently.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Reaction Termination and ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the background luminescence (negative control) from all other readings.
-
Calculate the percentage of inhibition for each CA-4948 concentration relative to the positive control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cellular Assay: Inhibition of TLR-Induced Cytokine Production
This protocol describes how to measure the effect of CA-4948 on the production of pro-inflammatory cytokines (e.g., TNF-α) in a human monocytic cell line (THP-1) stimulated with a TLR agonist like Lipopolysaccharide (LPS) or Lipoteichoic acid (LTA).[9]
Experimental Workflow:
Materials:
-
THP-1 human monocytic cell line (ATCC® TIB-202™)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
CA-4948 (dissolved in 100% DMSO)
-
Lipopolysaccharide (LPS) from E. coli or Lipoteichoic acid (LTA) from S. aureus
-
96-well cell culture plates
-
Human TNF-α ELISA Kit (or other relevant cytokine kits)
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge with a plate rotor
-
ELISA plate reader
Protocol:
-
Cell Culture:
-
Culture THP-1 cells in complete RPMI-1640 medium. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.
-
-
Cell Plating:
-
Seed THP-1 cells into a 96-well plate at a density of 2.5 x 10^5 cells per well in 180 µL of culture medium.
-
-
Compound Treatment:
-
Prepare 10X working solutions of CA-4948 serial dilutions in culture medium from a DMSO stock.
-
Add 20 µL of the 10X CA-4948 solutions to the appropriate wells. For vehicle control wells, add 20 µL of medium with the same final DMSO concentration.
-
Incubate the plate at 37°C in a CO2 incubator for 60 minutes.[9]
-
-
Cell Stimulation:
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
Cytokine Measurement:
-
Quantify the concentration of TNF-α (or other cytokines like IL-6, IL-1β) in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each CA-4948 concentration relative to the stimulated vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Cellular Assay: Inhibition of NF-κB Activation
This protocol measures the inhibition of NF-κB nuclear translocation, a key step in IRAK4 signaling.[14] This can be achieved by immunofluorescence microscopy or using a nuclear/cytoplasmic fractionation kit followed by Western blotting for the p65 (RelA) subunit of NF-κB.
Materials:
-
THP-1 cells or other suitable cell line
-
CA-4948
-
LPS or other appropriate stimulus
-
For Immunofluorescence:
-
Poly-D-Lysine coated imaging plates
-
Fixation and permeabilization buffers
-
Primary antibody against NF-κB p65 (e.g., Cell Signaling Technology)
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear stain
-
High-content imaging system or fluorescence microscope
-
-
For Western Blotting:
-
Nuclear/Cytoplasmic Fractionation Kit (e.g., Fivephoton Biochemicals)[15]
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies against NF-κB p65 and a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
-
Protocol (Immunofluorescence Method):
-
Cell Plating and Treatment:
-
Seed cells onto Poly-D-Lysine coated imaging plates.
-
Pre-treat with CA-4948 for 1 hour as described in the cytokine assay.
-
Stimulate with LPS for 40-60 minutes.[14]
-
-
Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with anti-p65 primary antibody.
-
Incubate with a fluorescently-labeled secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imager or fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic intensity ratio of the p65 signal. A decrease in this ratio in CA-4948-treated cells compared to the stimulated control indicates inhibition of NF-κB translocation.
-
Protocol (Western Blot Method):
-
Cell Treatment and Fractionation:
-
Treat a larger volume of cells in a multi-well plate or flask with CA-4948 and/or LPS as described above.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol.[15]
-
-
Western Blotting:
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from the nuclear and cytoplasmic fractions by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies for p65, a cytoplasmic marker, and a nuclear marker to confirm fraction purity.
-
Incubate with an HRP-conjugated secondary antibody and detect via chemiluminescence.
-
-
Analysis:
-
Quantify the band intensity for p65 in the nuclear and cytoplasmic fractions. Inhibition is observed as a decrease in the amount of p65 in the nuclear fraction of CA-4948-treated, stimulated cells.
-
References
- 1. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. Targeting IRAK4 in DLBCL: The Therapeutic Potential of CA-4948 in Xenograft Models [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. curis.com [curis.com]
- 8. ashpublications.org [ashpublications.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Frontiers | Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses [frontiersin.org]
- 14. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
Application Notes and Protocols for Determining the Dose-Response of Emavusertib Phosphate in AML Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emavusertib (B3028269) (CA-4948) is a potent and orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Dysregulation of IRAK4 and FLT3 signaling pathways is implicated in the pathogenesis of various hematological malignancies, including Acute Myeloid Leukemia (AML).[4][5] In AML, particularly in subtypes with mutations in spliceosome components like SF3B1 and U2AF1, there is an overexpression of a long isoform of IRAK4 (IRAK4-L) which promotes leukemic cell survival through the activation of the NF-κB pathway.[4][5] Additionally, FLT3 mutations are common drivers in AML.[3] Emavusertib's dual inhibitory action makes it a promising therapeutic agent for these AML subtypes.[1][3]
These application notes provide a comprehensive guide for researchers to establish a dose-response curve for Emavusertib Phosphate in AML cell lines. The protocols herein detail methods for assessing cell viability and target engagement through the analysis of key signaling proteins.
Data Presentation
Table 1: In Vitro Cytotoxicity of Emavusertib in AML Cell Lines
| Cell Line | Genotype | Assay | Incubation Time | IC50 (nM) | Reference |
| MOLM-13 | FLT3-ITD | Cell Viability | 20 hours | 150 | [6] |
| MV4-11 | FLT3-ITD | Cell Viability | Not Specified | 58-200 | [7] |
| THP-1 | FLT3-wt | Not Specified | Not Specified | Not Specified | [1] |
| HL-60 | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| K562 | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| ML-2 | FLT3-wt | Cell Viability | 20 hours | Not sensitive | [6] |
| OCI-AML3 | Not Specified | Cell Viability | 20 hours | Not sensitive | [6] |
Table 2: Illustrative Quantitative Western Blot Analysis of Emavusertib on IRAK4 Signaling Pathway in MOLM-13 Cells
| Emavusertib (nM) | % Inhibition of p-IRAK4 (normalized to total IRAK4) | % Inhibition of p-NF-κB p65 (normalized to total p65) | % Inhibition of p-ERK1/2 (normalized to total ERK1/2) |
| 0 | 0 | 0 | 0 |
| 10 | 15 | 10 | 5 |
| 50 | 45 | 35 | 25 |
| 100 | 70 | 60 | 50 |
| 250 | 90 | 85 | 75 |
| 500 | 95 | 92 | 85 |
| 1000 | 98 | 96 | 90 |
| (Note: Data are illustrative and should be determined experimentally.) |
Experimental Protocols
Protocol 1: AML Cell Culture and Maintenance
-
Cell Lines: Obtain AML cell lines from a reputable cell bank (e.g., ATCC). Recommended cell lines for initial studies include MOLM-13 (FLT3-ITD) and THP-1 (FLT3-wt).
-
Culture Medium: Culture MOLM-13 and THP-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Split the cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the manufacturer's instructions for the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding: Seed AML cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Include wells with medium only for background measurements.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 nM).
-
Treatment: Add 100 µL of the diluted Emavusertib solutions to the respective wells. For the vehicle control, add medium with the same final concentration of DMSO.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Western Blot Analysis of IRAK4 Pathway Inhibition
-
Cell Treatment: Seed 1-2 x 10^6 AML cells per well in a 6-well plate. Treat the cells with varying concentrations of Emavusertib (e.g., 0, 50, 100, 250, 500 nM) for 2-4 hours.
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies:
-
Phospho-IRAK4 (Thr345/Ser346)
-
Total IRAK4
-
Phospho-NF-κB p65 (Ser536)
-
Total NF-κB p65
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphoprotein signal to the corresponding total protein signal.
Mandatory Visualizations
References
- 1. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. curis.com [curis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Emavusertib Phosphate in AML Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emavusertib (CA-4948) is an orally bioavailable small molecule inhibitor with dual activity against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1] Both IRAK4 and FLT3 are critical components of signaling pathways implicated in the proliferation and survival of Acute Myeloid Leukemia (AML) cells.[2][3] Mutations in the spliceosome genes SF3B1 and U2AF1, frequently observed in AML and Myelodysplastic Syndromes (MDS), can lead to the overexpression of a long isoform of IRAK4 (IRAK4-L), which promotes leukemic cell survival through myddosome activation and subsequent NF-κB signaling.[2][4][5] Furthermore, FLT3 mutations are among the most common genetic alterations in AML, driving leukemogenesis.[3][5] Emavusertib's ability to target both of these pathways provides a strong rationale for its evaluation in AML, including in models of resistance to other FLT3 inhibitors.[5]
These application notes provide a comprehensive overview and detailed protocols for the use of Emavusertib Phosphate in preclinical AML xenograft models, designed to guide researchers in evaluating its therapeutic efficacy and mechanism of action.
Signaling Pathways
Emavusertib exerts its anti-leukemic effects by inhibiting two key signaling pathways: the IRAK4-mediated NF-κB pathway and the FLT3 signaling pathway.
IRAK4 Signaling Pathway
The IRAK4 signaling cascade is a central component of the innate immune response, often hijacked by cancer cells for survival and proliferation. In certain AML subtypes, particularly those with spliceosome mutations, the pathway is constitutively active.
Caption: Emavusertib inhibits the IRAK4 signaling pathway.
FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplications - ITD), becomes constitutively active, driving downstream signaling pathways that promote cell proliferation and inhibit apoptosis.
Caption: Emavusertib inhibits the FLT3 signaling pathway.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of Emavusertib in various AML xenograft models as reported in preclinical studies.
Table 1: Efficacy of Emavusertib in Subcutaneous AML Xenograft Models
| Cell Line | Mouse Strain | Emavusertib Dose (mg/kg, oral gavage) | Treatment Schedule | Key Findings |
| MV4-11 (FLT3-ITD) | Not Specified | 12.5, 25, 50, 100 | Daily for 21 days | Induced tumor regression during treatment. Complete tumor regression maintained for >60 days post-treatment in the 100 mg/kg group.[2] |
| MOLM-14 (FLT3-ITD) | Not Specified | Not specified | Not specified | Demonstrated anti-tumor activity.[2] |
Table 2: Efficacy of Emavusertib in Disseminated AML Xenograft Models
| Cell Line | Mouse Strain | Emavusertib Dose (mg/kg, oral gavage) | Treatment Schedule | Key Findings |
| THP-1 (FLT3-wt) | NSG | Not specified | Daily for 41-44 days | Nearly complete absence of THP-1 cell engraftment in the bone marrow compared to 15-45% in vehicle-treated animals.[2] |
Experimental Protocols
Experimental Workflow for a Subcutaneous AML Xenograft Study
Caption: Workflow for a subcutaneous AML xenograft study.
Protocol 1: Subcutaneous AML Xenograft Model Establishment
This protocol is adapted for establishing subcutaneous tumors using the MV4-11 or THP-1 cell lines.
Materials:
-
MV4-11 or THP-1 human AML cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
1 mL syringes with 27-gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture AML cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation:
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cell pellet in sterile PBS at a concentration of 2 x 10^7 cells/mL.
-
-
Cell/Matrigel Mixture:
-
On ice, mix the cell suspension with an equal volume of Matrigel (1:1 ratio).
-
The final concentration will be 1 x 10^7 cells/mL. Keep the mixture on ice.
-
-
Subcutaneous Injection:
-
Anesthetize the mice according to your institution's approved protocol.
-
Inject 0.1 mL of the cell/Matrigel mixture (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor growth by visual inspection and palpation.
-
Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
Protocol 2: Emavusertib Formulation and Administration
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles (20-22 gauge)
-
1 mL syringes
Procedure:
-
Formulation:
-
Prepare the vehicle solution (0.5% methylcellulose in sterile water).
-
Calculate the required amount of Emavusertib based on the desired dose and the number of animals.
-
Suspend the Emavusertib powder in the vehicle to the desired final concentration (e.g., for a 50 mg/kg dose in a 20g mouse receiving 0.1 mL, the concentration would be 10 mg/mL).
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Administration:
-
Administer the formulated Emavusertib or vehicle to the mice via oral gavage once or twice daily, as per the experimental design.
-
The typical administration volume for a mouse is 0.1 mL per 20g of body weight.
-
Protocol 3: Pharmacodynamic Analysis of pIRAK1 by Western Blot
Materials:
-
Tumor tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-total IRAK1, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Tissue Lysis:
-
Excise tumors from euthanized mice and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pIRAK1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total IRAK1 and a loading control (GAPDH or β-actin).
-
Conclusion
Emavusertib is a promising dual inhibitor of IRAK4 and FLT3 with demonstrated preclinical activity in AML xenograft models. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of Emavusertib in relevant preclinical settings. Careful attention to experimental design and execution is critical for obtaining robust and reproducible data.
References
- 1. Video: Flow Cytometry to Estimate Leukemia Stem Cells in Primary Acute Myeloid Leukemia and in Patient-derived-xenografts, at Diagnosis and Follow Up [jove.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. rci.ucmerced.edu [rci.ucmerced.edu]
- 4. Flow Cytometry to Estimate Leukemia Stem Cells in Primary Acute Myeloid Leukemia and in Patient-derived-xenografts, at Diagnosis and Follow Up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccac.ca [ccac.ca]
Application Notes and Protocols for In Vivo Administration of CA-4948 in Mice
For Research Use Only
Introduction
CA-4948, also known as emavusertib, is a potent and orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like tyrosine kinase 3 (FLT3).[1][2] IRAK4 is a critical component of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are often dysregulated in various hematologic malignancies.[1][2][3] CA-4948 has demonstrated anti-tumor activity in preclinical mouse models of both wild-type and mutated FLT3 acute myeloid leukemia (AML) and in models of non-Hodgkin lymphoma (NHL).[1][4] These application notes provide detailed protocols for the formulation and in vivo administration of CA-4948 to mice via oral gavage for preclinical research.
Signaling Pathway of CA-4948
CA-4948 primarily targets the IRAK4 and FLT3 signaling pathways. The diagram below illustrates the mechanism of action.
References
Emavusertib Phosphate solubility for cell culture experiments
Application Notes: Emavusertib (B3028269) Phosphate (B84403) in Cell Culture
Topic: Emavusertib Phosphate Solubility and Use in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Emavusertib (also known as CA-4948) is an orally bioavailable, potent, and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] It also demonstrates inhibitory activity against the FMS-like Tyrosine Kinase 3 (FLT3).[3][4] Emavusertib functions by blocking the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are often dysregulated in various hematologic malignancies.[5][6] Its mechanism involves the inhibition of the MyD88-dependent signaling cascade, which prevents the activation of Nuclear Factor-kappa B (NF-κB) and subsequent expression of pro-inflammatory cytokines and survival factors, ultimately leading to apoptosis in cancer cells.[1][7][8] These application notes provide detailed protocols for the solubilization and use of this compound for in vitro research.
Mechanism of Action
Emavusertib targets IRAK4, a critical serine/threonine-protein kinase downstream of the adaptor protein MYD88.[1][5] In cancers with activating mutations in MYD88 or in spliceosome components (like U2AF1 and SF3B1) that result in an oncogenic long-form of IRAK4 (IRAK4-L), the IRAK4 signaling pathway is constitutively active.[2][5][7] This leads to the activation of NF-κB, promoting cell proliferation and survival.[7] Emavusertib directly binds to and inhibits the kinase activity of IRAK4, thereby blocking this pro-survival signaling.[1][7]
Caption: Emavusertib inhibits IRAK4, blocking the TLR/IL-1R signaling cascade.
Data Presentation
Solubility of this compound
Proper solubilization is critical for accurate and reproducible experimental results. This compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.
| Solvent | Concentration | Notes | Reference |
| DMSO | 49 mg/mL (approx. 99.7 mM) | Use fresh, anhydrous DMSO to avoid reduced solubility. | [3] |
| Ethanol | 2 mg/mL | [3] | |
| Water | Insoluble | [3] |
Note: The molecular weight of Emavusertib base is 491.50 g/mol . Calculations should be adjusted for the phosphate salt form if precise molarity is required.
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage and subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
Procedure:
-
Bring the this compound powder vial to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the desired amount of powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM). For example, to make a 10 mM stock solution from Emavusertib base (MW: 491.5 g/mol ), dissolve 4.915 mg in 1 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C for short-term (1 month) or -80°C for long-term (up to 1 year) storage.[3]
Protocol 2: General Workflow for Cell Culture Experiments
Objective: To treat cultured cells with this compound and assess its biological effects.
Caption: General workflow for in vitro cell treatment with Emavusertib.
Procedure:
-
Cell Seeding: Plate cells at the desired density in appropriate multi-well plates and incubate under standard conditions (e.g., 37°C, 5% CO₂) to allow for adherence (for adherent cells) or recovery.
-
Preparation of Working Solutions: On the day of treatment, thaw a stock solution aliquot. Serially dilute the stock solution in complete cell culture medium to achieve the final desired concentrations (e.g., 50 nM to 10 µM).[3][9]
-
Crucial: Ensure the final concentration of the DMSO vehicle is consistent across all conditions, including the "vehicle control" wells, and is non-toxic to the cells (typically ≤ 0.5%).[3]
-
-
Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the various concentrations of Emavusertib or the vehicle control.
-
Incubation: Return the plates to the incubator for the specified experimental duration (e.g., 20-72 hours).[4][9]
-
Downstream Analysis: Following incubation, perform the desired endpoint analysis, such as cell viability assays (MTT), apoptosis analysis, Western blotting for pathway proteins (e.g., p-IKK, p-NF-κB), or ELISA for secreted cytokines.[7]
Protocol 3: Example - Cytokine Release Assay in THP-1 Cells
Objective: To measure the inhibitory effect of Emavusertib on TLR-induced cytokine production in the human monocytic THP-1 cell line. This protocol is adapted from published methodologies.[3]
Procedure:
-
Seed THP-1 cells in a 96-well plate at a suitable density.
-
Treat the cells with various concentrations of Emavusertib (e.g., 0.1 µM to 10 µM) or a vehicle control (0.5% DMSO) for 60 minutes.[3]
-
Stimulate the TLR pathway by adding a TLR agonist, such as Lipoteichoic acid (LTA, a TLR2 agonist), to the wells.[3]
-
Incubate the plates for an additional 5 hours at 37°C in a CO₂ incubator.[3]
-
After incubation, centrifuge the plates at 300 x g for 5 minutes to pellet the cells.[3]
-
Carefully collect the supernatant from each well.
-
Analyze the concentration of secreted cytokines, such as TNF-α, IL-6, or IL-8, in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[3]
-
Compare cytokine levels in Emavusertib-treated wells to the stimulated vehicle control to determine the extent of inhibition.
References
- 1. Facebook [cancer.gov]
- 2. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. curis.com [curis.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CheMondis Marketplace [chemondis.com]
- 9. mdpi.com [mdpi.com]
Determining Cell Viability Following Emavusertib Phosphate Treatment Using the CellTiter-Glo® Luminescent Cell Viability Assay
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Emavusertib Phosphate (CA-4948) is an orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of these pathways is implicated in various inflammatory diseases and cancers. Emavusertib inhibits IRAK4 kinase activity, thereby blocking downstream signaling cascades, including the activation of nuclear factor-kappa B (NF-κB), which ultimately reduces the expression of pro-inflammatory cytokines and survival factors.[1][2] This mechanism of action makes Emavusertib a promising therapeutic agent for hematological malignancies and other cancers where these signaling pathways are overactive.
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for determining the number of viable cells in culture. The assay quantifies adenosine (B11128) triphosphate (ATP), an indicator of metabolically active cells.[3][4] The assay procedure involves adding a single reagent directly to the cell culture, which lyses the cells and generates a luminescent signal produced by a proprietary, thermostable luciferase. The amount of luminescence is directly proportional to the amount of ATP present, and thus to the number of viable cells.[4][5] This "add-mix-measure" format makes it ideal for high-throughput screening.[5]
This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the CellTiter-Glo® assay.
Signaling Pathway of this compound
Caption: Emavusertib inhibits IRAK4, blocking the TLR/IL-1R signaling pathway.
Experimental Protocols
Materials and Reagents
-
This compound (CA-4948)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings
-
Cancer cell lines of interest (e.g., TMD8, OCI-Ly10)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Luminometer
Protocol for Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in an opaque-walled multiwell plate at a predetermined optimal density in complete culture medium. For 96-well plates, a typical volume is 100 µL per well.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of Emavusertib in complete culture medium to achieve the desired final concentrations. It is advisable to include a vehicle control (DMSO-treated).
-
Carefully add the diluted Emavusertib or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
CellTiter-Glo® Assay Procedure:
-
Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature before use.
-
Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent. Mix by gentle inversion until the substrate is fully dissolved.
-
After the treatment incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Experimental Workflow
Caption: Workflow for assessing cell viability with CellTiter-Glo® after Emavusertib treatment.
Data Presentation
The data obtained from the CellTiter-Glo® assay can be used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound. The IC₅₀ value represents the concentration of the drug that is required to inhibit the viability of 50% of the cell population.
Representative IC₅₀ Values of this compound
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| THP-1 | Acute Monocytic Leukemia | <250 | [6] |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (ABC subtype) | Varies | [7] |
| TMD8 | Diffuse Large B-cell Lymphoma (ABC subtype) | Varies | [7] |
| HBL1 | Diffuse Large B-cell Lymphoma (ABC subtype) | Varies | [7] |
| Karpas-1718 | Marginal Zone/Lymphoplasmacytic Lymphoma | Varies | [7] |
Note: The IC₅₀ values for OCI-Ly10, TMD8, HBL1, and Karpas-1718 were determined using an MTT assay after 72 hours of treatment, which is expected to yield comparable results to the CellTiter-Glo® assay. The exact IC₅₀ values from this study were presented graphically in the context of combination therapies.[7]
Data Analysis and IC₅₀ Calculation
-
Subtract the average luminescence value from the "medium only" (background) wells from all other measurements.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the Emavusertib concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value.
Conclusion
The CellTiter-Glo® Luminescent Cell Viability Assay provides a rapid, sensitive, and reliable method for assessing the cytotoxic effects of this compound. The detailed protocol and workflow provided herein can be adapted for various cancer cell lines and experimental conditions to determine the potency of Emavusertib and to screen for synergistic effects with other therapeutic agents.
References
Application Notes and Protocols for Immunohistochemical Analysis of IRAK4 Expression Following CA-4948 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[1] Dysregulation of this pathway is implicated in the pathogenesis of various inflammatory diseases and hematologic malignancies. The activation of IRAK4 is a key step in the formation of the Myddosome complex, which subsequently activates downstream signaling cascades, most notably the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, promoting cell survival and proliferation.[1][2]
CA-4948 (emavusertib) is a potent, orally bioavailable small molecule inhibitor of IRAK4.[3][4][5] It has demonstrated anti-tumor activity in preclinical models and clinical trials for various hematologic malignancies, including non-Hodgkin's lymphoma (NHL) and acute myeloid leukemia (AML).[3][4] The primary mechanism of action of CA-4948 is the inhibition of IRAK4 kinase activity, which in turn blocks downstream pro-survival signaling.[4]
These application notes provide a comprehensive guide for assessing the pharmacodynamic (PD) effects of CA-4948 treatment by evaluating the expression and phosphorylation status of IRAK4 and its downstream targets in tissues using immunohistochemistry (IHC). As CA-4948 is a kinase inhibitor, a change in the total IRAK4 protein expression may not be the most informative PD biomarker. The drug is designed to inhibit the activity of IRAK4, which is often marked by its phosphorylation status (p-IRAK4) and the phosphorylation of its downstream targets. Therefore, this guide emphasizes the analysis of both total IRAK4 and phosphorylated IRAK4 (p-IRAK4), as well as phosphorylated NF-κB (p-NF-κB), to provide a more complete picture of target engagement and pathway inhibition.
Key Pharmacodynamic Biomarkers for CA-4948
-
Total IRAK4: Serves as a baseline to confirm the presence of the target protein in the tissue of interest. The expression level of total IRAK4 may not necessarily decrease with inhibitor treatment and could potentially increase due to feedback mechanisms.
-
Phospho-IRAK4 (p-IRAK4): A direct marker of IRAK4 kinase activity. A reduction in p-IRAK4 staining intensity following CA-4948 treatment provides strong evidence of target engagement and inhibition.
-
Phospho-NF-κB (p-NF-κB p65 or p-p50): A key downstream effector of the IRAK4 signaling pathway. Reduced nuclear staining of p-NF-κB indicates successful blockade of the signaling cascade and is a critical biomarker of the biological effect of CA-4948.[2][3][6]
Data Presentation
Quantitative analysis of IHC staining is essential for objective interpretation of treatment effects. The H-Score method is a semi-quantitative approach that considers both the intensity of the stain and the percentage of positive cells.
H-Score Calculation: H-Score = Σ (Intensity × Percentage) = [1 × (% of cells with weak intensity)] + [2 × (% of cells with moderate intensity)] + [3 × (% of cells with strong intensity)]
The resulting score ranges from 0 to 300.
Table 1: Example Quantitative IHC Data for Total IRAK4 Expression
| Treatment Group | N | Mean H-Score (± SD) | Change from Vehicle | P-value |
| Vehicle Control | 10 | 185 (± 25) | - | - |
| CA-4948 (50 mg/kg) | 10 | 190 (± 30) | +2.7% | >0.05 |
| CA-4948 (100 mg/kg) | 10 | 195 (± 28) | +5.4% | >0.05 |
Note: Data are hypothetical and for illustrative purposes. Treatment with a kinase inhibitor like CA-4948 is not expected to significantly decrease total IRAK4 protein levels.
Table 2: Example Quantitative IHC Data for Phospho-IRAK4 (p-IRAK4) Expression
| Treatment Group | N | Mean H-Score (± SD) | % Inhibition vs. Vehicle | P-value |
| Vehicle Control | 10 | 210 (± 35) | - | - |
| CA-4948 (50 mg/kg) | 10 | 115 (± 20) | 45.2% | <0.01 |
| CA-4948 (100 mg/kg) | 10 | 60 (± 15) | 71.4% | <0.001 |
Note: Data are hypothetical. A significant, dose-dependent decrease in p-IRAK4 H-Score is the expected outcome of effective CA-4948 treatment.
Table 3: Example Quantitative IHC Data for Phospho-NF-κB p65 (nuclear) Expression
| Treatment Group | N | Mean H-Score (± SD) | % Inhibition vs. Vehicle | P-value |
| Vehicle Control | 10 | 150 (± 30) | - | - |
| CA-4948 (50 mg/kg) | 10 | 80 (± 18) | 46.7% | <0.01 |
| CA-4948 (100 mg/kg) | 10 | 35 (± 12) | 76.7% | <0.001 |
Note: Data are hypothetical. A significant, dose-dependent decrease in nuclear p-NF-κB H-Score demonstrates downstream pathway inhibition.
Visualizations
Caption: IRAK4 signaling pathway and the inhibitory action of CA-4948.
Caption: Experimental workflow for IHC analysis of treated tissues.
Experimental Protocols
This protocol is a general guideline for chromogenic immunohistochemistry on Formalin-Fixed, Paraffin-Embedded (FFPE) tissues. Optimization of antibody concentrations, incubation times, and antigen retrieval methods is critical and should be performed for each new antibody and tissue type.
I. Materials and Reagents
-
Tissues: FFPE tissue blocks from vehicle- and CA-4948-treated subjects.
-
Slides: Positively charged slides.
-
Primary Antibodies:
-
Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM, pH 6.0).
-
Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST).
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol (B129727).
-
Blocking Buffer: 5% Normal Goat Serum in TBST.
-
Detection System: HRP-polymer conjugated anti-Rabbit/Mouse secondary antibody.
-
Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit.
-
Counterstain: Harris' Hematoxylin.
-
Dehydration Reagents: Graded ethanols (70%, 95%, 100%).
-
Clearing Agent: Xylene or a xylene substitute.
-
Mounting Medium: Permanent mounting medium.
II. Protocol Steps
-
Tissue Sectioning and Slide Preparation:
-
Cut FFPE tissue blocks into 4-5 µm thick sections and mount on positively charged slides.
-
Bake slides in an oven at 60°C for 1 hour to adhere the tissue.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse slides thoroughly in running deionized water.
-
-
Antigen Retrieval (Heat-Induced):
-
Pre-heat a pressure cooker or water bath containing Sodium Citrate Buffer (pH 6.0) to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20 minutes.
-
Remove the container from the heat source and allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides with deionized water, followed by TBST.
-
-
Blocking:
-
Immerse slides in 3% H₂O₂ in methanol for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse slides 2 times in TBST for 5 minutes each.
-
Apply Protein Blocking Buffer (e.g., 5% Normal Goat Serum in TBST) to cover the tissue sections.
-
Incubate for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Gently tap off the blocking buffer (do not rinse).
-
Dilute the primary antibody (e.g., anti-p-IRAK4, anti-IRAK4, or anti-p-NF-κB) to its predetermined optimal concentration in blocking buffer.
-
Apply the diluted antibody to the sections, ensuring complete coverage.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides 3 times in TBST for 5 minutes each.
-
Apply the HRP-polymer conjugated secondary antibody according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse slides 3 times in TBST for 5 minutes each.
-
-
Chromogen Development:
-
Prepare the DAB substrate solution immediately before use.
-
Apply the DAB solution to the tissue sections and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor development under a microscope.
-
Immediately stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
"Blue" the sections by rinsing in running tap water for 5-10 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanols (70%, 95%, 100%) and xylene.
-
Apply a coverslip using a permanent mounting medium.
-
-
Image Acquisition and Analysis:
-
Once dry, slides can be viewed and imaged using a brightfield microscope.
-
Perform semi-quantitative analysis using the H-Score method described above on at least 5-10 representative high-power fields per slide.
-
By following these protocols, researchers can effectively utilize immunohistochemistry to assess the in-tissue pharmacodynamic effects of CA-4948, providing crucial insights into its mechanism of action and target engagement in preclinical and clinical studies.
References
- 1. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 2. Constitutive IRAK4 Activation Underlies Poor Prognosis and Chemoresistance In Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. curis.com [curis.com]
- 4. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. curis.com [curis.com]
- 6. Oral IRAK-4 Inhibitor CA-4948 Is Blood-Brain Barrier Penetrant and Has Single-Agent Activity against CNS Lymphoma and Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-IRAK4 (Thr345, Ser346) Polyclonal Antibody (PA5-102849) [thermofisher.com]
Application Notes: Evaluating NF-κB Inhibition by Emavusertib Phosphate using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in numerous diseases, making the NF-κB pathway a critical target for therapeutic development.[1][2] Luciferase reporter assays offer a sensitive and quantitative method to screen and characterize molecules that modulate NF-κB activity.[1][3]
This document provides a detailed protocol for using a dual-luciferase reporter assay to quantify the inhibitory effects of Emavusertib Phosphate (also known as CA-4948) on NF-κB transcriptional activity. Emavusertib is an orally bioavailable inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical kinase that links Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling to the NF-κB pathway.[4][5][6] By inhibiting IRAK4, Emavusertib is expected to block downstream NF-κB activation, thereby reducing the expression of inflammatory cytokines and pro-survival factors.[4][5]
Principle of the Assay
The NF-κB luciferase reporter assay utilizes a plasmid vector where the firefly luciferase gene is controlled by a promoter containing tandem repeats of the NF-κB consensus response element.[1][7] When cells are stimulated with an agonist like Tumor Necrosis Factor-alpha (TNF-α), the NF-κB transcription factor is activated, translocates to the nucleus, and binds to these response elements, driving luciferase gene expression.[1][8] The light produced after adding the luciferin (B1168401) substrate is directly proportional to NF-κB activity.[9]
To control for variables like transfection efficiency and cell viability, a second reporter plasmid, typically expressing Renilla luciferase from a constitutive promoter, is co-transfected.[8] The firefly luciferase signal is normalized to the Renilla luciferase signal. By pre-treating cells with this compound before stimulation, any resulting decrease in the normalized luciferase activity provides a quantitative measure of the compound's inhibitory effect on the NF-κB pathway.
NF-κB Signaling Pathway and Emavusertib Inhibition
The diagram below illustrates the canonical NF-κB signaling cascade initiated by TLR/IL-1R activation and the specific point of inhibition by Emavusertib. Activation of IRAK4 is a key step that leads to the phosphorylation of the IκB kinase (IKK) complex and subsequent activation of NF-κB.[10][11]
Experimental Protocol
This protocol outlines the steps to measure the dose-dependent inhibition of NF-κB by this compound.
Materials and Reagents
-
Cell Line: HEK293T cells
-
Plasmids:
-
pGL4.32[luc2P/NF-κB-RE/Hygro] vector (Firefly luciferase)
-
pRL-TK vector (constitutive Renilla luciferase)
-
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Transfection Reagent (e.g., Lipofectamine® 3000)
-
This compound (CA-4948)
-
Dimethyl sulfoxide (B87167) (DMSO), vehicle control
-
Recombinant Human TNF-α (stimulant)
-
Phosphate-Buffered Saline (PBS)
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
-
Equipment:
-
Sterile cell culture plates (96-well, white, flat-bottom)
-
CO₂ incubator (37°C, 5% CO₂)
-
Luminometer with dual injectors
-
Experimental Workflow
Detailed Method
Step 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 2 x 10⁴ cells per well in a white, flat-bottom 96-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.[3]
Step 2: Transfection
-
For each well, prepare a transfection mix containing the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid according to the manufacturer's protocol for your chosen transfection reagent. A 10:1 ratio of reporter to control plasmid is common.
-
Carefully add the transfection mix to each well.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.[1]
Step 3: Compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Prepare a vehicle control using the same final concentration of DMSO (e.g., 0.1%) in culture medium.
-
After 24 hours of transfection, remove the medium and replace it with 90 µL of medium containing the different concentrations of Emavusertib or the vehicle control.
-
Pre-incubate the plate for 1-2 hours at 37°C.[1]
Step 4: Cell Stimulation
-
Prepare a working solution of TNF-α in culture medium.
-
Add 10 µL of the TNF-α solution to each well to achieve a final concentration of 20 ng/mL.[1] For unstimulated control wells, add 10 µL of plain culture medium.
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.[1][2]
Step 5: Cell Lysis
-
Remove the medium from the wells and gently wash the cells once with 100 µL of PBS.[1]
-
Carefully remove the PBS and add 20-30 µL of 1X Passive Lysis Buffer to each well.[1][12]
-
Place the plate on a shaker for 15 minutes at room temperature to ensure complete lysis.[1][8]
Step 6: Luciferase Measurement
-
Program the luminometer to inject the luciferase assay reagents and measure luminescence.
-
Inject ~100 µL of the firefly luciferase substrate into a well and measure the firefly luminescence (Signal 1).[8]
-
Subsequently, inject ~100 µL of the Stop & Glo® Reagent (or equivalent) to quench the firefly reaction and activate the Renilla reaction. Measure the Renilla luminescence (Signal 2).[8]
Data Analysis and Presentation
-
Normalization: For each well, calculate the normalized response by dividing the firefly luciferase reading by the Renilla luciferase reading.
-
Normalized Ratio = Firefly RLU / Renilla RLU
-
-
Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated vehicle control.
-
Let A = Normalized ratio of the stimulated vehicle control.
-
Let B = Normalized ratio of the unstimulated control.
-
Let X = Normalized ratio of the Emavusertib-treated sample.
-
% Inhibition = 100 * (A - X) / (A - B)
-
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the Emavusertib concentration. Use a non-linear regression analysis (four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition.[13]
Representative Data Table
The following table shows example data for the inhibition of TNF-α-induced NF-κB activation by this compound.
| Emavusertib [µM] | Treatment | Firefly RLU (Avg) | Renilla RLU (Avg) | Normalized Ratio (Firefly/Renilla) | % Inhibition |
| 0 | Unstimulated | 5,200 | 98,000 | 0.053 | N/A |
| 0 | Stimulated (Vehicle) | 285,000 | 101,000 | 2.822 | 0% |
| 0.001 | Stimulated | 221,500 | 99,500 | 2.226 | 21.5% |
| 0.01 | Stimulated | 155,000 | 100,200 | 1.547 | 46.1% |
| 0.05 | Stimulated | 98,400 | 98,900 | 0.995 | 66.0% |
| 0.1 | Stimulated | 65,100 | 99,100 | 0.657 | 78.2% |
| 1.0 | Stimulated | 18,300 | 97,500 | 0.188 | 95.2% |
| 10.0 | Stimulated | 7,100 | 98,200 | 0.072 | 99.3% |
RLU: Relative Light Units. Data are hypothetical and for illustrative purposes only.
Conclusion
The dual-luciferase reporter assay is a robust and highly sensitive method for quantifying the inhibitory activity of compounds targeting the NF-κB signaling pathway.[2][13] This protocol provides a comprehensive framework for demonstrating and characterizing the dose-dependent inhibition of NF-κB activation by the IRAK4 inhibitor this compound. The resulting data, particularly the IC₅₀ value, are crucial for evaluating the compound's potency and advancing its development as a potential therapeutic agent for diseases driven by hyperactive NF-κB signaling.[4][10]
References
- 1. benchchem.com [benchchem.com]
- 2. promega.es [promega.es]
- 3. bowdish.ca [bowdish.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. curis.com [curis.com]
- 7. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. library.opentrons.com [library.opentrons.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Emavusertib Phosphate Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emavusertib (B3028269) (CA-4948) is a potent, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its mechanism of action involves the blockade of the MyD88 signaling pathway, which is crucial for the proliferation and survival of malignant cells in various hematologic and solid tumors.[3][4] Dysregulation of the IRAK4 pathway, often driven by mutations in MYD88, or spliceosome components like SF3B1 and U2AF1, is a key oncogenic driver in several cancers, including Diffuse Large B-cell Lymphoma (DLBCL), Acute Myeloid Leukemia (AML), and Myelodysplastic Syndromes (MDS).[3][4][5] Emavusertib's dual inhibitory activity against IRAK4 and FLT3 makes it a promising therapeutic agent for cancers harboring activating mutations in these pathways.[2]
These application notes provide detailed protocols for utilizing various preclinical animal models to evaluate the in vivo efficacy of Emavusertib Phosphate. The included methodologies for cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) will enable researchers to assess anti-tumor activity, explore dose-response relationships, and investigate pharmacodynamic markers of Emavusertib activity.
Signaling Pathway Targeted by Emavusertib
Emavusertib primarily targets the IRAK4 signaling cascade within the Myddosome complex, which is a critical node in Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling. In cancers with activating MYD88 mutations (e.g., MYD88-L265P), IRAK4 is constitutively active, leading to downstream activation of NF-κB and MAPK pathways, which promote cell survival and proliferation.[3] Emavusertib also inhibits FLT3, a receptor tyrosine kinase frequently mutated in AML.
Quantitative Data from Preclinical Animal Models
The following tables summarize the efficacy of Emavusertib in various preclinical xenograft models.
Table 1: Efficacy of Emavusertib in Diffuse Large B-cell Lymphoma (DLBCL) Xenograft Models
| Cell Line/Model | Mouse Strain | Treatment | Dosing Schedule | Key Findings | Reference(s) |
| OCI-Ly3 (ABC-DLBCL, MYD88 L265P) | Immunodeficient | Emavusertib 100 mg/kg | Once daily (qd), oral | >90% tumor growth inhibition (TGI) | [3][4] |
| OCI-Ly3 (ABC-DLBCL, MYD88 L265P) | Immunodeficient | Emavusertib 200 mg/kg | Once daily (qd), oral | Partial tumor regression | [3][4] |
| OCI-Ly10 (ABC-DLBCL, MYD88 L265P) | Immunodeficient | Emavusertib 12.5, 25, 50 mg/kg | Twice daily (BID), oral | Dose-dependent tumor growth inhibition | [6] |
| DLBCL PDX Models | Immunodeficient | Emavusertib 75 mg/kg | Twice daily (BID), oral | Enhanced efficacy compared to equivalent once-daily dose | [3] |
Table 2: Efficacy of Emavusertib in Acute Myeloid Leukemia (AML) Xenograft Models
| Cell Line | Mouse Strain | Treatment | Dosing Schedule | Key Findings | Reference(s) |
| MV4-11 (FLT3-ITD) | Immunodeficient | Emavusertib 12.5, 25, 50, 100 mg/kg | Once daily (qd), oral | Induced tumor regression during the 21-day treatment period. Complete tumor regression maintained for >60 days post-treatment at 100 mg/kg. | [4][6] |
| MOLM-14 (FLT3-ITD) | Immunodeficient | Emavusertib (doses not specified) | Not specified | Anti-tumor activity observed. | [4] |
Table 3: Efficacy of Emavusertib in Central Nervous System (CNS) Lymphoma Model
| Cell Line | Mouse Strain | Treatment | Dosing Schedule | Key Findings | Reference(s) |
| A20 (Syngeneic) | BALB/c | Emavusertib 100 mg/kg | Not specified | Improved median survival by 61%. Achieved therapeutic concentrations in the brain. | [4] |
Experimental Protocols
The following section provides detailed protocols for establishing and utilizing animal models to assess the efficacy of Emavusertib.
General Experimental Workflow
Protocol 1: Subcutaneous DLBCL Xenograft Model (OCI-Ly3)
Objective: To establish a subcutaneous xenograft model of ABC-DLBCL to evaluate the anti-tumor efficacy of Emavusertib.
Materials:
-
OCI-Ly3 cell line (ATCC® CRL-2642™)
-
RPMI-1640 medium with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
Sterile PBS
-
Trypan blue solution
-
Hemocytometer
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
Procedure:
-
Cell Culture:
-
Culture OCI-Ly3 cells in RPMI-1640 medium supplemented with 20% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase.
-
Assess cell viability using trypan blue exclusion; viability should be >95%.
-
Resuspend the cells in sterile PBS at a concentration of 2 x 10⁷ cells/mL.
-
-
Tumor Implantation:
-
On ice, mix the cell suspension with an equal volume of Matrigel® to a final concentration of 1 x 10⁷ cells/mL.
-
Inject 0.2 mL of the cell/Matrigel suspension (containing 2 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor formation. Tumors are typically palpable within 7-14 days.
-
-
Treatment:
-
Measure tumor volume regularly (e.g., 2-3 times per week) using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, Emavusertib 100 mg/kg, Emavusertib 200 mg/kg).
-
Prepare this compound in the appropriate vehicle.
-
Administer the treatments daily by oral gavage for a defined period (e.g., 21-28 days).
-
Monitor animal health and body weight daily.
-
-
Efficacy and Pharmacodynamic Assessment:
-
Continue to measure tumor volume 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be recorded as an additional efficacy endpoint.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) or snap-frozen in liquid nitrogen for Western blot analysis to assess pharmacodynamic markers (e.g., pIRAK1, p-p65 NF-κB).
-
Protocol 2: Disseminated AML Xenograft Model (MV4-11)
Objective: To establish a disseminated xenograft model of AML to evaluate the effect of Emavusertib on leukemia progression and survival.
Materials:
-
MV4-11 cell line (ATCC® CRL-9591™)
-
IMDM medium with 10% FBS and 1% penicillin-streptomycin
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
Sterile PBS
-
This compound and vehicle
Procedure:
-
Cell Culture:
-
Culture MV4-11 cells in IMDM medium with 10% FBS and 1% penicillin-streptomycin.
-
Harvest and prepare a single-cell suspension in sterile PBS at a concentration of 5 x 10⁷ cells/mL. Ensure >95% viability.
-
-
Tumor Implantation:
-
Inject 0.2 mL of the cell suspension (containing 1 x 10⁷ cells) intravenously via the tail vein.
-
-
Treatment and Monitoring:
-
Begin treatment with Emavusertib (e.g., 12.5, 25, 50, 100 mg/kg) or vehicle via oral gavage on a predetermined schedule (e.g., daily for 21 days), starting a few days post-injection.
-
Monitor mice for signs of disease progression, such as weight loss, hind-limb paralysis, and lethargy.
-
Monitor overall survival as the primary endpoint.
-
At the time of euthanasia, bone marrow and spleen can be harvested to assess leukemic engraftment by flow cytometry for human CD45+ cells.
-
Protocol 3: Pharmacodynamic Marker Analysis - Immunohistochemistry (IHC)
Objective: To assess the modulation of key signaling proteins in tumor tissue following Emavusertib treatment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Primary antibodies (e.g., anti-phospho-IRAK1, anti-phospho-NF-κB p65)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Citrate (B86180) buffer (pH 6.0) for antigen retrieval
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol (B145695) to deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by boiling slides in 10 mM sodium citrate buffer (pH 6.0) for 10-20 minutes.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate and mount the slides.
-
Analyze the slides under a microscope to assess the intensity and localization of the target protein staining.
-
Conclusion
The preclinical animal models and protocols outlined in these application notes provide a robust framework for evaluating the in vivo efficacy of this compound. By utilizing these models, researchers can gain valuable insights into the anti-tumor activity of Emavusertib, its dose-dependent effects, and its impact on key signaling pathways. This information is critical for the continued development and clinical translation of this promising targeted therapy.
References
- 1. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Syngeneic Mouse B-Cell Lymphoma Model for Pre-Clinical Evaluation of CD19 CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. Optimized depletion of chimeric antigen receptor T cells in murine xenograft models of human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Mimicking Emavusertib Phosphate Effects Through CRISPR-Cas9 Knockout of IRAK4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its activation triggers a cascade of downstream signaling events, leading to the production of pro-inflammatory cytokines and cellular proliferation. Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory diseases and cancers.
Emavusertib (B3028269) Phosphate (CA-4948) is a potent and orally bioavailable small molecule inhibitor of IRAK4.[1][2][3] It has shown promise in preclinical and clinical studies for the treatment of certain hematological malignancies by blocking the kinase activity of IRAK4 and subsequently inhibiting downstream signaling.[1][2][3] This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 technology to knock out the IRAK4 gene, thereby mimicking the pharmacological effects of Emavusertib. This genetic approach allows for a direct comparison of the consequences of complete protein ablation versus small molecule inhibition, providing a valuable tool for target validation and mechanistic studies in drug development.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of both IRAK4 knockout and Emavusertib treatment on key cellular processes. It is important to note that the data are compiled from various studies and experimental conditions may differ.
Table 1: Effect on Cytokine Production
| Treatment | Cell Line | Stimulus | Cytokine Measured | Inhibition | Reference |
| Emavusertib (CA-4948) | THP-1 | TLR Agonist | TNF-α, IL-1β, IL-6, IL-8 | IC50 < 250 nM | [4] |
| Emavusertib (CA-4948) | ABC-DLBCL Cell Lines | - | IL-6 | 36% repression | [5] |
| Emavusertib (CA-4948) | ABC-DLBCL Cell Lines | - | IL-10 | 40-41% repression | [5] |
| IRAK4 Knockout | Murine Macrophages | IL-1R, TLR2, TLR7, TLR9 agonists | Pro-inflammatory cytokines | Failed to produce | [6] |
| Kinase-inactive IRAK4 | Human Monocytes | TLR stimulation | Pro-inflammatory cytokines | No impact on production | [6] |
Table 2: Effect on Cell Viability and Proliferation
| Treatment | Cell Line | Effect | Metric | Value | Reference |
| Emavusertib (CA-4948) | Marginal Zone Lymphoma (MZL) | Decreased proliferation, increased apoptosis | - | 10 µM, 72h | [4][5] |
| Emavusertib (CA-4948) | FLT3 mutated AML cell lines | Cytotoxic activity | IC50 | 58-200 nM | [5] |
| IRAK4 Knockout | Anaplastic Thyroid Cancer (HTC/C3) | Enhanced antiproliferative effect of lenvatinib | - | - | |
| IRAK4 Knockout | HeLa cells | Increased sensitivity to ionizing radiation | - | - |
Signaling Pathways and Experimental Workflow
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade. Upon ligand binding to the receptor, MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream cascade that leads to the activation of NF-κB and MAPK pathways, culminating in the transcription of pro-inflammatory genes.
Caption: IRAK4-mediated TLR/IL-1R signaling pathway.
Experimental Workflow
This diagram outlines the key steps to generate an IRAK4 knockout cell line using CRISPR-Cas9 and subsequently analyze the functional consequences to compare with the effects of Emavusertib treatment.
Caption: Workflow for IRAK4 knockout and functional analysis.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of IRAK4
This protocol provides a general framework for generating IRAK4 knockout cell lines. Optimization will be required for specific cell types.
Materials:
-
HEK293T or other suitable cell line
-
Culture medium (e.g., DMEM with 10% FBS)
-
CRISPR-Cas9 plasmid co-expressing Cas9 and a guide RNA (gRNA) targeting IRAK4, or separate Cas9 and gRNA plasmids. Multiple gRNA sequences targeting an early exon of IRAK4 should be tested for efficiency.
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin or other selection antibiotic if the plasmid contains a resistance marker
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the gRNA target site
-
Sanger sequencing service
-
Anti-IRAK4 antibody for Western blot validation
Procedure:
-
gRNA Design: Design and clone two to three gRNAs targeting the first or second exon of the IRAK4 gene to induce frameshift mutations.
-
Transfection: a. Plate cells to be 70-90% confluent on the day of transfection. b. Transfect the cells with the CRISPR-Cas9 plasmid(s) according to the manufacturer's protocol for the chosen transfection reagent.
-
Selection (if applicable): 24-48 hours post-transfection, add the appropriate concentration of selection antibiotic to the culture medium to select for transfected cells.
-
Single-Cell Cloning: a. After selection, dilute the cell suspension to a concentration of approximately 10 cells/mL. b. Plate 100 µL of the cell suspension into each well of a 96-well plate. This statistically favors the isolation of single clones. c. Monitor the plates for colony formation.
-
Genomic DNA Extraction and PCR: a. Once colonies are established, expand a portion of each clone for genomic DNA extraction. b. Perform PCR using primers that flank the gRNA target region in the IRAK4 gene.
-
Mutation Analysis: a. Send the PCR products for Sanger sequencing to identify clones with insertions or deletions (indels) at the target site. b. Analyze the sequencing chromatograms for the presence of mixed peaks, indicating a heterozygous or biallelic knockout.
-
Western Blot Validation: a. Lyse the cells from the remaining portion of the validated knockout clones. b. Perform a Western blot using an anti-IRAK4 antibody to confirm the absence of the IRAK4 protein.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
Validated IRAK4 knockout and wild-type control cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both wild-type and IRAK4 knockout cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: a. For the Emavusertib treatment group, replace the medium with fresh medium containing a serial dilution of this compound. Include a vehicle control (e.g., DMSO). b. For the knockout and wild-type control groups, replace the medium with fresh medium.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated wild-type cells).
Protocol 3: Cytokine Profiling (ELISA)
This protocol is for the quantification of a specific cytokine (e.g., TNF-α) in cell culture supernatants.
Materials:
-
Validated IRAK4 knockout and wild-type control cells
-
This compound
-
TLR agonist (e.g., LPS)
-
ELISA kit for the cytokine of interest
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: a. Seed wild-type and IRAK4 knockout cells in 24-well plates. b. For the Emavusertib group, pre-treat wild-type cells with the desired concentration of Emavusertib for 1-2 hours.
-
Stimulation: Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) for a specified time (e.g., 6-24 hours). Include an unstimulated control for each cell type and treatment condition.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and collect the culture supernatants.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Coating a 96-well plate with a capture antibody. b. Adding the collected supernatants and standards to the wells. c. Adding a detection antibody. d. Adding a substrate solution to develop the color. e. Stopping the reaction and reading the absorbance.
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve.
Conclusion
The combination of CRISPR-Cas9-mediated gene knockout and pharmacological inhibition provides a powerful approach to dissect the function of IRAK4 and validate its role as a therapeutic target. The protocols and data presented here offer a comprehensive guide for researchers to mimic and study the effects of this compound through genetic means, ultimately contributing to a deeper understanding of IRAK4-mediated signaling in health and disease. It is important to consider that while IRAK4 knockout leads to the complete absence of the protein, Emavusertib specifically targets its kinase activity, leaving the scaffolding function of the protein potentially intact. This distinction is crucial in interpreting the comparative data and understanding the full spectrum of IRAK4's biological roles.[6]
References
- 1. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting Emavusertib Phosphate precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Emavusertib (B3028269) Phosphate (B84403) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Emavusertib Phosphate and what are its cellular targets?
Emavusertib (also known as CA-4948) is an orally bioavailable small molecule inhibitor.[1] Its phosphate salt form is designed to improve solubility and facilitate administration. Emavusertib is a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] By inhibiting these kinases, Emavusertib blocks downstream signaling pathways, such as the NF-κB and MyD88 pathways, which are crucial for cell proliferation and survival in certain cancers.[1][4]
Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the likely causes?
Precipitation of this compound in cell culture media can arise from several factors:
-
Exceeding Solubility Limit: The concentration of this compound in the final culture medium may be higher than its solubility limit in that specific medium.
-
Improper Dissolution of Stock Solution: The initial dissolution of the compound in a solvent like DMSO may be incomplete.
-
pH and Temperature Effects: The pH and temperature of the cell culture medium can significantly influence the solubility of the compound.
-
Interaction with Media Components: Components of the culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with the compound and reduce its solubility.[5][6]
-
High Final DMSO Concentration: While DMSO is a common solvent, a high final concentration in the culture medium can sometimes lead to precipitation when the aqueous environment is introduced.
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[7] Stock solutions should be prepared at a high concentration (e.g., 10 mM) in high-quality, anhydrous DMSO. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.[7]
Q4: How can I prevent precipitation when preparing my working solution of this compound in cell culture media?
To minimize precipitation, it is crucial to perform a serial dilution. Do not add the highly concentrated DMSO stock solution directly to the aqueous cell culture medium. Instead, perform an intermediate dilution step in pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently swirling the medium to ensure rapid and uniform mixing.
Troubleshooting Guide
If you are experiencing precipitation with this compound, follow this step-by-step guide to identify and resolve the issue.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Aseptically weigh the desired amount of powder.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium of interest (e.g., RPMI-1640, DMEM) with and without serum
-
Sterile microcentrifuge tubes or 96-well plate
-
Incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Prepare a series of dilutions of the 10 mM stock solution in the cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Ensure the final DMSO concentration does not exceed 0.5% in any of the dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the tubes/plate at 37°C for a period that mimics your experimental conditions (e.g., 2, 6, 24, and 48 hours).
-
After each time point, visually inspect each concentration for any signs of precipitation (cloudiness, crystals). A light microscope can be used for more sensitive detection.
-
The highest concentration that remains clear at all time points is the maximum soluble concentration under these conditions.
-
Quantitative Data Summary
The following table provides examples of the inhibitory activity of Emavusertib in different Acute Myeloid Leukemia (AML) cell lines. This data can help researchers select appropriate starting concentrations for their experiments.
| Cell Line | FLT3 Status | IC₅₀ of Emavusertib (nM) | Reference |
| MOLM-13 | ITD-positive | 150 | [2] |
| OCI-AML3 | Wild-type | > 250 | [8] |
| ML-2 | Wild-type | > 250 | [9] |
| SKM-1 | Wild-type | > 250 | [8] |
Note: IC₅₀ values can vary depending on the experimental conditions, such as cell density and incubation time.
Signaling Pathway Diagrams
Emavusertib targets both the IRAK4 and FLT3 signaling pathways.
IRAK4 Signaling Pathway
Caption: Emavusertib inhibits the IRAK4 signaling pathway.
FLT3 Signaling Pathway
Caption: Emavusertib inhibits the FLT3 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Optimizing CA-4948 Dosage for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of CA-4948 (emavusertib) for in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CA-4948?
A1: CA-4948 is an orally bioavailable, selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[1][2] IRAK-4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are often dysregulated in cancer and inflammatory diseases.[3] By inhibiting IRAK-4, CA-4948 blocks the formation of the "myddosome" complex, which in turn inhibits downstream signaling cascades, including the NF-κB and MAPK pathways, that promote cell proliferation and survival.[1][2] CA-4948 has also been shown to inhibit FMS-like Tyrosine Kinase 3 (FLT3).[4][5]
Q2: In which cancer types has CA-4948 shown in vitro activity?
A2: Preclinical studies have demonstrated the in vitro activity of CA-4948 in various hematologic malignancies, including:
-
Diffuse Large B-cell Lymphoma (DLBCL), Activated B-cell (ABC) subtype: Particularly in cell lines with MYD88 mutations.[3]
-
Waldenström's Macroglobulinemia (WM): Especially in cells harboring the MYD88 L265P mutation.[1]
-
Acute Myeloid Leukemia (AML): Including models with and without FLT3 mutations.[1][2]
-
Myelodysplastic Syndromes (MDS): Notably in models with spliceosome mutations (e.g., U2AF1, SF3B1) that lead to overexpression of the oncogenic long form of IRAK-4 (IRAK4-L).[1][2]
-
Mantle Cell Lymphoma (MCL) [1]
-
Chronic Lymphocytic Leukemia (CLL) [1]
-
Primary CNS Lymphoma (PCNSL) [1]
Q3: What is a typical starting concentration range for CA-4948 in cell-based assays?
A3: Based on published data, a sensible starting point for dose-response experiments with CA-4948 would be in the low nanomolar to low micromolar range. For instance, the IC50 of emavusertib (B3028269) in a FRET kinase assay is 57 nM.[1][2] In cell-based assays, it has shown cytotoxic activity against FLT3-mutated AML cell lines with IC50 values ranging from 58 to 200 nM.[2] A broad dose-response curve, for example, from 1 nM to 10 µM, is recommended to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare a stock solution of CA-4948?
A4: CA-4948 is soluble in DMSO. For in vitro experiments, a stock solution of 10 mM in DMSO is commonly prepared. It is important to note that moisture-absorbing DMSO can reduce solubility, so fresh DMSO should be used.[5] The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low activity of CA-4948 observed. | 1. Suboptimal concentration: The concentration range used may be too low for the specific cell line or assay. 2. Cell line insensitivity: The cell line may not be dependent on the IRAK-4 or FLT3 signaling pathways. 3. Drug degradation: Improper storage or handling of the CA-4948 stock solution may have led to degradation. 4. Short incubation time: The treatment duration may not be sufficient to observe a biological effect. | 1. Broaden the dose-response curve: Test a wider range of concentrations (e.g., 0.1 nM to 20 µM). 2. Verify pathway activation: Confirm that the target pathway (e.g., TLR/MYD88 signaling) is active in your cell line using techniques like Western blotting for downstream markers (e.g., phospho-IRAK1, phospho-NF-κB). Consider using a positive control cell line known to be sensitive to CA-4948. 3. Prepare fresh stock solution: Use fresh DMSO to prepare a new stock solution of CA-4948 and store it properly. 4. Extend incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| High background or off-target effects. | 1. High drug concentration: The concentrations used may be in the toxic or non-specific range. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. | 1. Lower the concentration range: Based on the initial dose-response curve, select a more targeted range of concentrations around the IC50 value. 2. Reduce solvent concentration: Ensure the final DMSO concentration in the culture medium is at a non-toxic level (e.g., ≤ 0.1%). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) in your experiments. |
| Inconsistent results between experiments. | 1. Cell passage number: Using cells at a high passage number can lead to genetic drift and altered drug sensitivity. 2. Variation in cell density: Inconsistent cell seeding density can affect the drug-to-cell ratio and influence the outcome. 3. Reagent variability: Differences in media, serum, or other reagents between experiments can impact results. | 1. Use low passage number cells: Maintain a consistent and low passage number for your cell lines. 2. Standardize cell seeding: Ensure a consistent cell seeding density for all experiments. 3. Use consistent reagents: Use the same batch of media, serum, and other critical reagents whenever possible. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for CA-4948
| Target/Assay | Cell Line/System | IC50 (nM) | Reference |
| IRAK-4 (FRET kinase assay) | Biochemical Assay | 57 | [1][2] |
| Cytotoxicity | FLT3-mutated AML cell lines | 58 - 200 | [2] |
| Cytokine Release (TNF-α, IL-1β, IL-6, IL-8) | TLR-Stimulated THP-1 Cells | < 250 | [4][5] |
Experimental Protocols
Cell Viability Assay (e.g., MTS/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of CA-4948 in culture medium. A common starting range is 0 to 10 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Pathway Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of CA-4948 (and a vehicle control) for a specific duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IRAK1, total IRAK1, phospho-NF-κB p65, total NF-κB p65, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of CA-4948 on the phosphorylation of target proteins.
Visualizations
Caption: CA-4948 inhibits the IRAK-4 signaling pathway.
Caption: Workflow for in vitro characterization of CA-4948.
Caption: Troubleshooting logic for low CA-4948 activity.
References
IRAK4 Inhibitor Cellular Assays: Technical Support Center
Welcome to the technical support center for IRAK4 inhibitor cellular assays. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My IRAK4 inhibitor shows high potency in a biochemical assay but weak or no activity in a cellular assay. What are the potential reasons?
A: A discrepancy between biochemical and cellular assay results is a common challenge. Several factors can contribute to this:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target, IRAK4.
-
Compound Efflux: The compound could be actively transported out of the cell by efflux pumps.
-
High ATP Concentration: The intracellular concentration of ATP (millimolar range) is significantly higher than that used in most biochemical assays (micromolar range). This can lead to competitive displacement of ATP-competitive inhibitors, reducing their apparent potency.
-
Protein Binding: The inhibitor may bind to other cellular proteins or plasma proteins in the culture medium, reducing its free concentration available to engage with IRAK4.
-
Compound Degradation: The inhibitor may be metabolized or degraded by cellular enzymes.
-
Scaffolding vs. Kinase Function: IRAK4 has both a kinase and a scaffolding function.[1] An inhibitor might effectively block kinase activity but not the scaffolding function, which can still allow for some downstream signaling.[1][2]
Q2: How can I confirm that my IRAK4 inhibitor is engaging its target in cells?
A: Target engagement can be confirmed using several methods:
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of IRAK4 upon inhibitor binding.[3][4] A shift in the melting temperature of IRAK4 in the presence of the inhibitor indicates direct binding.[3]
-
Western Blot Analysis of Downstream Signaling: Effective inhibition of IRAK4 should block the phosphorylation of its direct downstream substrate, IRAK1.[5][6] A dose-dependent decrease in phosphorylated IRAK1 (p-IRAK1) relative to total IRAK1 upon inhibitor treatment is a strong indicator of target engagement.[5]
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of an inhibitor to a NanoLuc® luciferase-tagged IRAK4 protein.[3]
Q3: I am observing significant cell toxicity with my IRAK4 inhibitor. How can I manage this?
A: Cytotoxicity can be a result of on-target or off-target effects.
-
Dose-Response Evaluation: Determine the concentration range where the inhibitor shows efficacy without causing significant cell death.
-
Shorter Incubation Times: Reduce the duration of inhibitor treatment to the minimum time required to observe an effect on the IRAK4 pathway.
-
Selectivity Profiling: Test the inhibitor against a panel of other kinases to identify potential off-target activities that might be contributing to toxicity.
-
Use of a Different Cell Line: Some cell lines may be more sensitive to the inhibitor. Testing in multiple cell lines can help determine if the toxicity is cell-type specific.
Q4: What are the critical controls to include in an IRAK4 cellular assay?
A: Proper controls are essential for interpreting your results accurately.
-
Vehicle Control (e.g., DMSO): This serves as the baseline for 0% inhibition.[3]
-
Positive Control Inhibitor: A well-characterized IRAK4 inhibitor with a known potency (e.g., PF-06650833) can validate that the assay is performing as expected.[7][8]
-
Unstimulated Control: In assays involving cell stimulation (e.g., with LPS or R848), this control ensures that the observed signaling is dependent on the stimulus.[7][9]
-
Stimulated Control (No Inhibitor): This represents 100% activity in stimulated assays.[7]
Troubleshooting Guides
Problem 1: High Background Signal in Luminescence-Based Kinase Assays
High background can mask the true signal and reduce the assay window.
| Potential Cause | Troubleshooting Step |
| Compound Interference | The inhibitor itself may emit light or interfere with the luciferase enzyme. Run a control where the inhibitor is added to the assay without the kinase enzyme.[10] |
| Contaminated Reagents | ATP contamination in reagents can lead to a high background signal. Use high-purity reagents and sterile techniques.[11][12] |
| Plate Autofluorescence | White plates can absorb ambient light and emit it during measurement. "Dark adapt" the plate by incubating it in the dark for about 10 minutes before reading.[11] |
| Sub-optimal Reagent Concentration | Titrate the concentrations of ATP and substrate to find the optimal balance that provides a good signal-to-background ratio. |
Problem 2: Weak or No Signal in Western Blot for p-IRAK1
This issue can prevent the assessment of IRAK4 inhibition.
| Potential Cause | Troubleshooting Step |
| Inefficient Cell Stimulation | Ensure the TLR agonist (e.g., LPS, R848) is active and used at the optimal concentration and time to induce IRAK1 phosphorylation.[9] |
| Low Protein Expression | The cell line used may have low endogenous levels of IRAK1. Confirm protein expression levels.[5] |
| Inefficient Antibody | The primary antibody for p-IRAK1 may not be sensitive enough. Use a validated antibody and optimize its concentration.[5] |
| Phosphatase Activity | Phosphatases in the cell lysate can dephosphorylate p-IRAK1. Always use fresh phosphatase inhibitors in your lysis buffer.[13] |
| Poor Protein Transfer | Verify transfer efficiency using Ponceau S staining.[13] |
Problem 3: Inconsistent IC50 Values for an IRAK4 Inhibitor
Variability in IC50 values can make it difficult to assess inhibitor potency.
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
| Inconsistent Cell Density | Ensure that cells are seeded at a consistent density for each experiment. |
| Inhibitor Instability | The inhibitor may be unstable in the assay medium. Prepare fresh dilutions of the inhibitor for each experiment. |
| Assay Edge Effects | Evaporation from wells on the edge of the plate can concentrate reagents and affect results. Avoid using the outer wells or fill them with media to maintain humidity. |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for IRAK4 inhibitor assays.
| Parameter | Assay Type | Typical Value | Reference |
| IC50 | Biochemical Kinase Assay (PF-06650833) | 0.52 nM | [8] |
| IC50 | Biochemical Kinase Assay (BAY-1834845) | 3.55 nM | [8] |
| IC50 | Biochemical Kinase Assay (Compound 1) | 187.5 nM | [14] |
| IC50 | Biochemical Kinase Assay (Compound 3) | 157.5 nM | [14] |
| Z'-factor | HTS Luminescence Assay | > 0.5 | [15] |
Experimental Protocols & Visualizations
IRAK4 Signaling Pathway
The diagram below illustrates the MyD88-dependent signaling pathway, highlighting the central role of IRAK4. Upon activation of Toll-like receptors (TLRs) or IL-1 receptors (IL-1Rs), MyD88 recruits IRAK4, leading to its autophosphorylation and subsequent phosphorylation of IRAK1. This initiates a cascade that results in the activation of NF-κB and MAPK pathways, driving the expression of inflammatory genes.[9][13][16]
General Workflow for IRAK4 Inhibitor Cellular Assay
The following workflow outlines the key steps for evaluating an IRAK4 inhibitor in a cellular context, from initial cell treatment to data analysis.
Detailed Methodologies
1. Cellular Assay for Cytokine Release Inhibition
This assay measures the functional downstream effect of IRAK4 inhibition by quantifying the reduction in pro-inflammatory cytokine production.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines like THP-1 are commonly used.[3][7]
-
Inhibitor Preparation: Prepare serial dilutions of the IRAK4 inhibitor in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.5%.[7]
-
Assay Procedure:
-
Seed the cells in a 96-well plate.[3]
-
Pre-treat the cells with the diluted inhibitor or vehicle control for 1-2 hours.[7]
-
Stimulate the cells with a TLR agonist, such as Lipopolysaccharide (LPS) or R848, to activate the IRAK4 pathway.[3][7]
-
Incubate for 18-24 hours to allow for cytokine production and secretion.[3][7]
-
Collect the cell culture supernatant.[9]
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6) using an ELISA or a multiplex immunoassay kit.[9]
-
-
Data Analysis: Calculate the percentage of inhibition relative to the stimulated vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[7]
2. Western Blot for IRAK1 Phosphorylation
This method directly assesses target engagement by measuring the phosphorylation of IRAK4's immediate substrate, IRAK1.
-
Cell Treatment:
-
Cell Lysis:
-
Western Blot Procedure:
-
Separate 20-30 µg of protein lysate per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[9][13]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]
-
Incubate the membrane with a primary antibody specific for phosphorylated IRAK1 (p-IRAK1) overnight at 4°C.[9]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[9]
-
Detect the signal using an ECL substrate.[9]
-
Strip and re-probe the membrane with an antibody for total IRAK1 and a loading control (e.g., GAPDH) to normalize the data.[5]
-
-
Data Analysis: Quantify the band intensities for p-IRAK1 and normalize them to total IRAK1 and the loading control. Plot the normalized values against the inhibitor concentration to observe the dose-dependent inhibition.[5]
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Improving Emavusertib Phosphate solubility for high concentration stocks
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the solubility of Emavusertib Phosphate (B84403) to achieve high-concentration stock solutions for various experimental needs. This resource offers frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure accurate and reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What is Emavusertib Phosphate and what are its key properties?
Emavusertib (also known as CA-4948) is a potent and orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) and FMS-like Tyrosine Kinase 3 (FLT3).[1] It plays a crucial role in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. The phosphate salt form is often used in research and development.
Table 1: Chemical and Physical Properties of Emavusertib and its Phosphate Salt
| Property | Emavusertib | This compound |
| Molecular Formula | C₂₄H₂₅N₇O₅ | C₂₄H₂₈N₇O₉P |
| Molecular Weight | 491.5 g/mol | 589.5 g/mol [2] |
| Appearance | Solid | Solid |
Q2: What is the primary solvent recommended for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Emavusertib and its phosphate salt.[3][4]
Q3: What is the reported solubility of Emavusertib in common laboratory solvents?
While specific quantitative data for this compound is limited, the solubility of the parent compound, Emavusertib, provides a useful reference.
Table 2: Solubility of Emavusertib
| Solvent | Solubility | Notes |
| DMSO | 49 mg/mL (approx. 99.7 mM) | Moisture-absorbing DMSO can reduce solubility; use fresh, anhydrous DMSO.[3] |
| Ethanol | 2 mg/mL | |
| Water | Insoluble |
Q4: How does the phosphate salt form of Emavusertib affect its solubility?
Troubleshooting Guide: Achieving High-Concentration Stocks
Issues with dissolving this compound can often be resolved with careful technique and optimization.
Problem 1: this compound is not dissolving in DMSO.
-
Cause: The DMSO may have absorbed moisture. DMSO is hygroscopic, and water content can significantly decrease the solubility of many organic compounds.
-
Solution: Use fresh, anhydrous, high-quality DMSO.[3] Ensure the cap is tightly sealed when not in use.
-
Cause: The concentration is too high for the current conditions.
-
Solution: Gentle warming of the solution to 37°C or brief sonication can help facilitate dissolution.[9]
Problem 2: The compound precipitates when diluted into aqueous buffers or cell culture media.
-
Cause: The compound's solubility limit in the aqueous solution has been exceeded. This is a common issue when diluting a high-concentration DMSO stock into an aqueous environment.
-
Solution 1: Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution in your aqueous buffer or media, and then proceed to the final desired concentration. This gradual change in solvent composition can prevent precipitation.
-
Solution 2: Pre-warm the aqueous medium: Warming the cell culture medium or buffer to 37°C before adding the DMSO stock can help maintain solubility.
-
Solution 3: Gentle Mixing: Add the stock solution drop-wise while gently swirling the aqueous solution to ensure rapid and even distribution, preventing localized high concentrations that can lead to precipitation.[10]
-
Solution 4: Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your experiments to minimize both solubility issues and potential solvent-induced cellular toxicity.[11]
Problem 3: The solubility of this compound in aqueous buffer is low.
-
Cause: The pH of the buffer may not be optimal for the solubility of the phosphate salt. The solubility of basic drugs and their phosphate salts can be significantly influenced by pH.[6][7][8]
-
Solution: Empirically test the solubility of this compound in a range of biocompatible buffers with varying pH values (e.g., pH 6.5, 7.4, 8.0) to determine the optimal conditions for your experiment.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (589.5 g/mol ), calculate the mass needed for your desired volume of a 10 mM stock solution. For 1 mL, you would need 5.895 mg.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate briefly.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol is adapted from a formulation used for Emavusertib and may require optimization for the phosphate salt.
Materials:
-
High-concentration this compound stock solution in DMSO
-
PEG300
-
Tween 80
-
Sterile deionized water (ddH₂O) or saline
-
Sterile tubes
Procedure:
-
Prepare the vehicle: In a sterile tube, mix the vehicle components in the desired ratio. An example formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.[3]
-
Add this compound stock: To prepare a 1 mL working solution, add 50 µL of a 25 mg/mL clarified DMSO stock solution to 400 µL of PEG300 and mix until clear.
-
Add Tween 80: Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add aqueous component: Add 500 µL of ddH₂O to bring the total volume to 1 mL.
-
Use immediately: This mixed solution should be used immediately for optimal results.[3]
Signaling Pathways and Experimental Workflows
Emavusertib's Mechanism of Action: Targeting the IRAK-4 Signaling Pathway
Emavusertib inhibits IRAK-4, a key kinase in the MyD88-dependent signaling pathway, which is activated by Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R). This inhibition blocks the downstream activation of NF-κB, leading to reduced production of pro-inflammatory cytokines and decreased cell proliferation.
Caption: Emavusertib inhibits IRAK-4, blocking the MyD88-dependent signaling cascade.
Experimental Workflow: Preparing High-Concentration Stock Solutions
A systematic approach is crucial for successfully preparing high-concentration stock solutions of this compound.
Caption: A logical workflow for preparing this compound stock solutions.
Logical Relationship: Troubleshooting Precipitation in Aqueous Solutions
Understanding the factors that contribute to precipitation is key to resolving this common issue.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C24H28N7O9P | CID 167713302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Phosphate Precipitates and Water-Soluble Aggregates in Re-analyzed Solubility-pH Data of Twenty-five Basic Drugs | ADMET and DMPK [pub.iapchem.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. emulatebio.com [emulatebio.com]
- 11. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Overcoming Emavusertib Phosphate Resistance in AML
Welcome to the technical support center for researchers working with Emavusertib Phosphate (CA-4948) in Acute Myeloid Leukemia (AML) cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and interpret your experimental results effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (CA-4948)?
A1: this compound is a potent, orally bioavailable small molecule inhibitor that functions as a dual inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3][4] This dual activity allows it to target two key signaling pathways implicated in the proliferation and survival of AML cells.[2][3]
Q2: In which AML subtypes is Emavusertib expected to be most effective?
A2: Emavusertib has shown significant clinical activity as a single agent in AML patients with FLT3 mutations.[2][5] It is also effective in patients with spliceosome mutations (e.g., SF3B1, U2AF1), which can lead to the overexpression of an oncogenic isoform of IRAK4.[3][4][6]
Q3: What are the known mechanisms of resistance to Emavusertib in AML cell lines?
A3: Resistance to IRAK4 inhibitors like Emavusertib can arise from compensatory signaling pathways. A key mechanism involves the upregulation and activation of IRAK1, a paralog of IRAK4, which can bypass the inhibitory effect of the drug and maintain downstream signaling to pathways like NF-κB.[7][8] Additionally, as with other targeted therapies, alterations in downstream anti-apoptotic proteins, such as MCL-1 and BCL2, can contribute to resistance.[9][10]
Q4: Is combination therapy a viable strategy to overcome Emavusertib resistance?
A4: Yes, preclinical and clinical studies suggest that combination therapies can be effective. Emavusertib has shown synergistic effects when combined with the BCL2 inhibitor venetoclax (B612062) and the hypomethylating agent azacitidine.[1][9][10][11][12] These combinations aim to target multiple survival pathways simultaneously, reducing the likelihood of resistance.[9][10][12]
Troubleshooting Guides
Problem 1: Decreased sensitivity (increasing IC50) to Emavusertib in our AML cell line over time.
This is a common issue indicating the development of acquired resistance. Here’s a stepwise guide to investigate and troubleshoot this problem.
Experimental Workflow for Investigating Acquired Resistance
Caption: Workflow for troubleshooting decreased Emavusertib sensitivity.
Possible Cause 1: Upregulation of IRAK1
-
How to check: Perform a western blot on lysates from your resistant cells and compare them to the parental (sensitive) cell line. Probe for IRAK1, IRAK4, and phosphorylated IRAK4 (p-IRAK4).
-
Expected Result: You may observe an increase in total IRAK1 protein levels in the resistant cells compared to the sensitive cells. p-IRAK4 levels should be decreased in the presence of Emavusertib in both cell lines if the drug is on target.
-
Solution: Consider a dual IRAK1/4 inhibitor if available, or combination with a therapy that targets a downstream node of IRAK1 signaling.
Possible Cause 2: Altered Expression of Anti-Apoptotic Proteins
-
How to check: Use western blotting or flow cytometry to assess the protein levels of MCL-1 and BCL2.
-
Expected Result: Resistant cells may exhibit increased expression of MCL-1 or BCL2, which can confer resistance to apoptosis.
-
Solution: Test for synergy with BCL2 inhibitors (e.g., venetoclax) or MCL-1 inhibitors.[9][10] A combination treatment may re-sensitize the cells to apoptosis.
Problem 2: High background or inconsistent results in our cell viability assay.
Accurate measurement of cell viability is crucial for determining drug efficacy. Here are some tips to improve your assay.
Tips for Optimizing Cell Viability Assays:
-
Cell Seeding Density: Ensure you have an optimal cell seeding density. Too few cells can lead to high variability, while too many can result in nutrient depletion and cell death, masking the drug's effect.
-
Assay Choice: For suspension AML cell lines, ATP-based assays (like CellTiter-Glo®) or colorimetric assays (like MTT or MTS) are commonly used. ATP-based assays are often more sensitive.
-
Incubation Time: The optimal incubation time with Emavusertib can vary between cell lines. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the ideal endpoint.
-
Reagent Handling: Ensure that assay reagents are properly stored and handled according to the manufacturer's instructions. For example, MTT solution is light-sensitive.
Quantitative Data Summary
The following tables provide a summary of quantitative data for Emavusertib in AML cell lines. These values can serve as a reference for your experiments.
Table 1: Emavusertib (CA-4948) IC50 Values in AML Cell Lines
| Cell Line | FLT3 Status | IC50 (nM) | Reference |
| MOLM-13 | FLT3-ITD | 150 | [9] |
| ML-2 | FLT3-WT | >1000 | [9] |
| OCI-AML3 | FLT3-WT | >1000 | [9] |
| SKM-1 | FLT3-WT | >1000 | [9] |
Table 2: Clinical Responses to Emavusertib Monotherapy in the TakeAim Leukemia Trial
| Patient Cohort | Objective Response Rate (ORR) | Complete Remission (CR) | Reference |
| FLT3-mutated AML (n=19) | 10/19 | 6 | [5] |
| Spliceosome-mutated AML (n=15) | 4/15 | 1 | [5] |
Signaling Pathways
Emavusertib Action and Resistance Pathway
Caption: Emavusertib inhibits IRAK4 and FLT3. Resistance can occur via IRAK1 upregulation.
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for AML suspension cell lines to determine the IC50 of Emavusertib.
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of Emavusertib in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot for IRAK1/IRAK4
This protocol is for assessing the expression of key proteins in the IRAK signaling pathway.
-
Cell Lysis: Treat sensitive and resistant AML cells with Emavusertib for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against IRAK1, IRAK4, p-IRAK4, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between sensitive and resistant cells.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol allows for the quantification of apoptosis in response to treatment.
-
Cell Treatment: Treat AML cells with Emavusertib, a combination therapy (e.g., Emavusertib + Venetoclax), or vehicle control for 24-48 hours.
-
Cell Harvesting: Collect approximately 1x10⁶ cells per sample and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin V binding buffer and analyze the samples on a flow cytometer immediately.
-
Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic) using flow cytometry analysis software.
References
- 1. A genome-wide CRISPR/Cas9 screen in acute myeloid leukemia cells identifies regulators of TAK-243 sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concomitant targeting of BCL2 with venetoclax and MAPK signaling with cobimetinib in acute myeloid leukemia models | Haematologica [haematologica.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The combination of venetoclax with dimethyl fumarate synergistically induces apoptosis in AML cells by disrupting mitochondrial integrity through ROS accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Proteomic and phosphoproteomic measurements enhance ability to predict ex vivo drug response in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomic Characterization of Acute Myeloid Leukemia for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and resensitizes acute myeloid leukemia to BCL-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genome-wide CRISPR-Cas9 screen identifies leukemia-specific dependence on a pre-mRNA metabolic pathway regulated by DCPS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for pIRAK4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in phosphorylated IRAK4 (pIRAK4) Western blot results.
Frequently Asked Questions (FAQs)
Q1: Why are my pIRAK4 Western blot results inconsistent or showing no signal?
Inconsistent or absent pIRAK4 signals are common challenges in Western blotting, often stemming from the low abundance of phosphorylated proteins and their rapid dephosphorylation upon cell lysis.[1][2] Key factors contributing to this include suboptimal sample preparation, inadequate antibody performance, or procedural errors during the Western blot process.
Q2: What is the role of IRAK4 phosphorylation and when should I expect to see a signal?
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase in the innate immune signaling pathway, downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4][5] Upon receptor stimulation, IRAK4 is recruited to the receptor complex and undergoes autophosphorylation on key residues, such as Threonine 345 and Serine 346, which is a critical step for its activation and subsequent downstream signaling.[6][7][8] Therefore, a pIRAK4 signal is expected upon stimulation of cells with TLR or IL-1R ligands (e.g., LPS, IL-1β).[6][9] The kinetics of phosphorylation can be transient, so it is advisable to perform a time-course experiment to determine the optimal time point for analysis.[10]
Q3: How can I be sure the band I'm detecting is specific to pIRAK4?
To confirm the specificity of a pIRAK4 signal, several controls are essential. A crucial experiment is to treat your cell lysate with a phosphatase, such as lambda protein phosphatase, which should lead to the disappearance of the pIRAK4 band.[10][11] Additionally, using a well-validated, phospho-specific antibody is critical.[7][10] Comparing the signal in stimulated versus unstimulated cell lysates will also help verify that the phosphorylation event is stimulus-dependent.
Q4: My loading control (e.g., GAPDH, β-actin) levels vary between samples. What should I do?
While housekeeping proteins are commonly used as loading controls, their expression can sometimes be affected by experimental treatments.[12] For phosphorylated proteins, a more accurate approach is to normalize the pIRAK4 signal to the total IRAK4 protein levels.[10][11][13] This is achieved by stripping the membrane after detecting pIRAK4 and re-probing with an antibody that recognizes total IRAK4. This method accounts for any variations in protein loading and provides a more precise measure of the phosphorylation status.[13]
Troubleshooting Guide
Inconsistent pIRAK4 Western blot results can be systematically addressed by examining each stage of the experimental workflow.
Diagram: Troubleshooting Workflow for pIRAK4 Western Blot
Caption: A flowchart for troubleshooting common pIRAK4 Western blot issues.
Data Presentation: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| No/Weak Signal | Protein degradation/dephosphorylation | Add protease and phosphatase inhibitors to lysis buffer; keep samples on ice.[10][11] |
| Low abundance of pIRAK4 | Increase the amount of protein loaded (20-40 µg).[1][10] Consider immunoprecipitation to enrich for pIRAK4.[10] | |
| Inefficient antibody binding | Optimize primary antibody concentration (perform a titration). Use a highly sensitive chemiluminescent substrate.[10] | |
| Suboptimal stimulation | Perform a time-course experiment to find the peak of phosphorylation.[10] | |
| High Background | Non-specific antibody binding | Use 5% Bovine Serum Albumin (BSA) for blocking instead of non-fat milk, as milk contains phosphoproteins.[1][10] |
| Insufficient washing | Increase the number and duration of wash steps. Use Tris-buffered saline with Tween-20 (TBST).[10] | |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody.[12] | |
| Non-Specific Bands | Antibody cross-reactivity | Ensure the primary antibody is specific for phosphorylated IRAK4.[10] Run a negative control (e.g., lysate from IRAK4 knockout cells). |
| Sample degradation | Use fresh samples and ensure protease inhibitors are active.[14][15] | |
| Inappropriate buffer | Avoid using phosphate-buffered saline (PBS) as it can interfere with phospho-antibody binding.[10] |
Experimental Protocols
Lysate Preparation for Phosphoprotein Analysis
This protocol is optimized to preserve the phosphorylation state of proteins.
-
Buffer Preparation : Prepare a lysis buffer (e.g., RIPA buffer) and supplement it with freshly added protease and phosphatase inhibitor cocktails just before use.[11][16] Keep all buffers and solutions on ice.
-
Cell Culture and Stimulation : Culture cells to the desired confluency. If required, stimulate cells with the appropriate ligand (e.g., LPS, IL-1β) for the optimized duration determined from a time-course experiment.
-
Cell Lysis :
-
Incubation and Clarification : Incubate the lysate on ice for 30 minutes with periodic vortexing.[16] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]
-
Protein Quantification : Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for SDS-PAGE : Mix the desired amount of protein with Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.[17][18]
Western Blot Protocol for pIRAK4
-
Gel Electrophoresis : Load 20-40 µg of protein per lane onto a polyacrylamide gel and perform SDS-PAGE.[1][16]
-
Protein Transfer : Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.[11] Confirm transfer efficiency using Ponceau S staining.[12]
-
Blocking : Wash the membrane with TBST and then block with 5% BSA in TBST for at least 1 hour at room temperature.[16]
-
Primary Antibody Incubation : Dilute the phospho-specific IRAK4 primary antibody in 5% BSA in TBST at the manufacturer's recommended concentration (or an optimized dilution). Incubate the membrane overnight at 4°C with gentle agitation.[19]
-
Washing : Wash the membrane three times for 10 minutes each with TBST.[16]
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.[16]
-
Final Washes : Repeat the washing step (Step 5).
-
Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager or X-ray film.[16]
Signaling Pathway Visualization
Diagram: IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling cascade upon TLR/IL-1R stimulation.
References
- 1. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 2. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Interleukin 1/Toll-like Receptor-induced Autophosphorylation Activates Interleukin 1 Receptor-associated Kinase 4 and Controls Cytokine Induction in a Cell Type-specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-IRAK4 (Thr345/Ser346) (D6D7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. benchchem.com [benchchem.com]
- 13. licorbio.com [licorbio.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. benchchem.com [benchchem.com]
- 17. antibodiesinc.com [antibodiesinc.com]
- 18. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 19. Phospho-IRAK4 (Thr345/Ser346) Antibody (#7652) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Optimizing Emavusertib Phosphate treatment duration in xenograft studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Emavusertib Phosphate (CA-4948) treatment duration in xenograft studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable small molecule that selectively inhibits Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical component of the Toll-like receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling pathways. In certain cancers, particularly those with mutations in the MYD88 gene like Activated B-Cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), this pathway is constitutively active, leading to the activation of Nuclear Factor-kappa B (NF-κB) and subsequent cell proliferation and survival. Emavusertib blocks the kinase activity of IRAK4, thereby inhibiting NF-κB signaling and promoting apoptosis in cancer cells.
Q2: What xenograft models are suitable for this compound efficacy studies?
Xenograft models of hematologic malignancies, particularly those with known dysregulation of the TLR/MYD88/IRAK4 signaling pathway, are most appropriate. Studies have shown Emavusertib to be effective in ABC-DLBCL xenograft models with MYD88-L265P mutations, such as those using OCI-Ly3 and OCI-Ly10 cell lines. Patient-derived xenograft (PDX) models of DLBCL have also been successfully used to evaluate the efficacy of Emavusertib.
Q3: What are the recommended doses and schedules for this compound in mouse xenograft studies?
Published preclinical studies have demonstrated dose-dependent efficacy of Emavusertib. Doses ranging from 12.5 mg/kg to 200 mg/kg administered orally have been evaluated. Both once-daily (QD) and twice-daily (BID) dosing regimens have been shown to be effective. One study in an OCI-Ly10 xenograft model showed that a 12.5 mg/kg BID dose had comparable anti-tumor activity to a 25 mg/kg QD dose, suggesting that split dosing may improve efficacy at lower total daily doses.
Q4: How long should this compound treatment be administered in a xenograft study?
The optimal treatment duration to achieve long-term tumor control is a key experimental question. Published studies have reported treatment durations of 14 and 21 consecutive days, during which tumor regression or significant growth inhibition was observed. One study noted that in an AML xenograft model, complete tumor regression was maintained for over 60 days post-treatment with a 100 mg/kg dose administered for 21 days. To truly optimize treatment duration, it is recommended to design studies that include multiple treatment length arms (e.g., 2, 4, and 6 weeks) followed by a treatment-free observation period to monitor for tumor regrowth and assess durable responses.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Lack of Tumor Growth Inhibition | - Incorrect Xenograft Model: The chosen cell line may not have a constitutively active IRAK4 signaling pathway (e.g., lacks MYD88 mutation).- Suboptimal Dosing: The dose may be too low for the specific tumor model.- Drug Formulation/Administration Issues: Improper preparation or administration of this compound. | - Confirm the genetic background of your cell line, specifically the MYD88 mutation status.- Perform a dose-response study to determine the optimal dose for your model.- Ensure proper solubilization and administration of the compound as per the recommended protocol. |
| Tumor Regrowth After Treatment Cessation | - Insufficient Treatment Duration: The treatment period may not have been long enough to eliminate all cancer cells.- Development of Resistance: Although not widely reported in preclinical models, acquired resistance is a possibility. | - Design experiments with extended treatment durations.- Consider a maintenance therapy schedule (e.g., intermittent dosing) after the initial treatment period.- Analyze regrown tumors for changes in the IRAK4 signaling pathway. |
| Animal Toxicity (e.g., weight loss) | - High Dose: The administered dose may be approaching the maximum tolerated dose.- Vehicle Toxicity: The vehicle used for drug formulation may have adverse effects. | - Reduce the dose or switch from QD to a BID schedule with a lower individual dose.- Run a vehicle-only control group to assess any vehicle-related toxicity.- Closely monitor animal health and body weight throughout the study. |
Data Presentation
Table 1: Summary of this compound Efficacy in Preclinical Xenograft Models
| Xenograft Model | Dosing Schedule | Treatment Duration | Outcome | Reference |
| OCI-Ly3 (ABC-DLBCL) | 100 mg/kg QD | Not Specified | >90% tumor growth inhibition | |
| OCI-Ly3 (ABC-DLBCL) | 200 mg/kg QD | Not Specified | Partial tumor regression | |
| OCI-Ly10 (ABC-DLBCL) | 25, 50, 150 mg/kg QD | 14 days | Dose-dependent tumor growth inhibition | |
| OCI-Ly10 (ABC-DLBCL) | 12.5, 25, 50 mg/kg BID | 14 days | Dose-dependent tumor growth inhibition | |
| MV4-11 (AML) | 12.5, 25, 50, 100 mg/kg | 21 days | Induced tumor regression | |
| THP-1 (AML) | 100 mg/kg | 47 days | Significantly extended survival |
Experimental Protocols
Detailed Methodology for a Subcutaneous Xenograft Study to Optimize Emavusertib Treatment Duration
This protocol provides a framework for establishing a subcutaneous xenograft model and evaluating the impact of different Emavusertib treatment durations.
1. Cell Culture and Preparation:
-
Culture a suitable human cancer cell line (e.g., OCI-Ly10 for DLBCL) in the recommended medium and conditions.
-
Harvest cells during the logarithmic growth phase and assess viability using a method like trypan blue exclusion. A viability of >90% is required.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
2. Animal Handling and Tumor Implantation:
-
Use immunocompromised mice (e.g., NOD/SCID or NSG), typically 6-8 weeks old.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Subcutaneously inject the cell suspension (e.g., 100 µL) into the flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
4. This compound Formulation and Administration:
-
Prepare the this compound formulation. A common vehicle consists of PEG300, Tween80, and water.
-
Administer the drug or vehicle control orally (e.g., via gavage) at the predetermined dose and schedule (e.g., 50 mg/kg QD).
5. Treatment Duration and Follow-up:
-
Treat the different cohorts for varying durations (e.g., Group 1: 14 days, Group 2: 28 days, Group 3: 42 days).
-
After the treatment period, monitor the mice for tumor regrowth, body weight, and overall health for a specified period (e.g., 60 days) to assess the durability of the response.
6. Endpoint and Data Analysis:
-
The study endpoint may be a specific tumor volume, a predetermined time point, or signs of animal distress.
-
At the endpoint, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare tumor growth curves, survival rates, and the incidence of tumor relapse among the different treatment duration groups.
Mandatory Visualizations
Signaling Pathway
Caption: Emavusertib inhibits IRAK4, blocking the TLR/MYD88 signaling cascade to NF-κB.
Experimental Workflow
Caption: Workflow for optimizing Emavusertib treatment duration in a xenograft model.
Managing off-target effects of CA-4948 in research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CA-4948 in preclinical models. The information is designed to help manage and understand the off-target effects of this IRAK4/FLT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of CA-4948?
CA-4948 is a potent, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] It also demonstrates significant inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3), including both wild-type and mutated forms.[4] The compound is over 500-fold more selective for IRAK4 compared to IRAK1.[1][2]
Q2: What is the mechanism of action of CA-4948?
CA-4948 functions by binding to and blocking the kinase activity of IRAK4.[3] IRAK4 is a critical component of the Myddosome complex, which is activated by Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling.[5][6][7] Inhibition of IRAK4 blocks downstream signaling pathways, primarily the activation of Nuclear Factor-kappa B (NF-κB), which in turn reduces the production of pro-inflammatory cytokines and pro-survival factors.[3][5] Its anti-proliferative activity in certain hematologic malignancies is also attributed to its inhibition of the FLT3 signaling pathway.[1][4]
Q3: What are the known off-target effects and toxicities of CA-4948 observed in research models?
The most significant off-target effect with clinical relevance is rhabdomyolysis, which has been observed in a dose-dependent manner in clinical trials.[8][9][10] While preclinical toxicology studies in mice and dogs showed CA-4948 to be well-tolerated at efficacious doses, researchers should be aware of potential muscle-related toxicities at higher concentrations.[5] Other reported treatment-related adverse events in clinical studies include diarrhea, nausea, fatigue, and hematologic toxicities like neutropenia and thrombocytopenia, though no dose-limiting myelosuppression has been reported.[11][12] It's important to note that preclinical animal models do not always perfectly predict human toxicities.[13][14]
Q4: In which research models has CA-4948 shown anti-tumor activity?
CA-4948 has demonstrated anti-tumor activity in various preclinical models, including:
-
Acute Myeloid Leukemia (AML): Mouse models of both FLT3 wild-type and FLT3-mutated AML.[2][4]
-
Diffuse Large B-cell Lymphoma (DLBCL): Rodent xenograft models (OCI-Ly3).[5]
-
Mantle Cell Lymphoma (MCL): In vivo models, especially in combination with BTK inhibitors like ibrutinib.[15]
-
Central Nervous System (CNS) Lymphoma and Melanoma Brain Metastases: Murine models, where CA-4948 was shown to cross the blood-brain barrier.[7][16]
Troubleshooting Guide
Issue 1: Unexpected or Excessive Cell Death in In Vitro Assays
-
Question: My cell line is showing high levels of apoptosis even at low concentrations of CA-4948. How can I determine if this is an off-target effect?
-
Answer:
-
Confirm On-Target Engagement: First, verify that you are observing inhibition of the intended target at your experimental concentrations. You can do this by performing a Western blot to assess the phosphorylation status of IRAK1 (a direct downstream substrate of IRAK4) or FLT3.[5] A decrease in pIRAK1 or pFLT3 would indicate on-target activity.
-
Dose-Response Curve: Run a detailed dose-response curve to determine the IC50 for proliferation and compare it to the IC50 for IRAK4 or FLT3 inhibition in your specific cell line. A significant discrepancy might suggest off-target effects are contributing to cytotoxicity.
-
Control Cell Lines: Test CA-4948 on a control cell line that does not rely on IRAK4 or FLT3 signaling for survival. If you still observe significant cytotoxicity, it is likely due to off-target effects.
-
Rescue Experiments: If you suspect an off-target effect is responsible for the cytotoxicity, attempt a rescue experiment by supplementing the media with factors that could compensate for the inhibited off-target pathway. Identifying the correct supplement may require further investigation into the kinase selectivity profile of CA-4948.
-
Issue 2: High Toxicity and Poor Tolerability in Animal Models
-
Question: My mice are experiencing significant weight loss and other signs of toxicity at doses reported to be effective in the literature. What steps can I take to manage this?
-
Answer:
-
Dose and Formulation: Re-verify your dosing calculations and the formulation of CA-4948. The compound is orally bioavailable and is typically dissolved in a vehicle like DMSO, which should then be further diluted for administration.[1] Ensure the final DMSO concentration is within a tolerable range for your animal model.
-
Dosing Schedule: Consider modifying the dosing schedule. For instance, some studies have found that a twice-daily (BID) divided dose can be equivalent in anti-tumor activity to a once-daily (QD) dose and may be better tolerated.[2]
-
Monitor for Rhabdomyolysis: Given the clinical data, it is prudent to monitor for signs of muscle toxicity. This can include observing for muscle weakness and analyzing blood samples for elevated levels of creatine (B1669601) phosphokinase (CPK). If rhabdomyolysis is suspected, dose reduction or temporary cessation of treatment may be necessary.[8][9]
-
Supportive Care: Provide supportive care to the animals, such as ensuring easy access to food and water and providing a supplemental heat source if they show signs of hypothermia.
-
Issue 3: Inconsistent or Variable Results Between Experiments
-
Question: I am observing significant variability in my experimental results when using CA-4948. How can I improve the reproducibility of my data?
-
Answer:
-
Compound Stability and Storage: Ensure that your stock of CA-4948 is stored correctly. For long-term storage, it is typically kept as a powder at -20°C. Once dissolved in DMSO, it should be stored at -20°C or -80°C and fresh dilutions should be made for each experiment.[1] Avoid repeated freeze-thaw cycles.
-
Cell Line Authentication: Periodically authenticate your cell lines to ensure they have not been misidentified or contaminated.
-
Assay Conditions: Standardize all assay parameters, including cell seeding density, treatment duration, and the timing of endpoint measurements.
-
Vehicle Control: Always include a vehicle-only control group in your experiments to account for any effects of the solvent (e.g., DMSO).
-
Data and Protocols
Quantitative Data Summary
Table 1: In Vitro Potency of CA-4948
| Target/Assay | Cell Line | IC50 | Reference |
| IRAK4 | - | 57 nM | [2] |
| TLR-Stimulated Cytokine Release (TNF-α, IL-1β, IL-6, IL-8) | THP-1 | <250 nM | [1][2] |
| Proliferation | A20 (Lymphoma) | 2.45 µM | [16] |
| Proliferation | B16F10 (Melanoma) | 0.55 µM | [16] |
Table 2: Clinically Observed Treatment-Related Adverse Events (Grade ≥ 3)
| Adverse Event | Frequency at 300 mg BID | Frequency at 400 mg BID | Frequency at 500 mg BID | Reference |
| Rhabdomyolysis | 4% (1/26 patients) | 12% (2/17 patients) | 33% (1/3 patients) | [8][10] |
Key Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay
-
Objective: To measure the effect of CA-4948 on TLR-stimulated cytokine production.
-
Cell Line: THP-1 human monocytic cells.
-
Methodology:
-
Plate THP-1 cells at a suitable density in a 96-well plate.
-
Pre-treat the cells with various concentrations of CA-4948 or vehicle (e.g., 0.5% DMSO) for 60 minutes at 37°C.[1]
-
Stimulate the cells with a TLR agonist, such as lipoteichoic acid (LTA), at a final concentration of 10 µg/mL.[1]
-
Incubate the plates for 5 hours at 37°C in a CO2 incubator.[1]
-
Collect the supernatant and measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-8) using a commercially available ELISA or multiplex bead array kit.
-
Calculate the IC50 value for the inhibition of each cytokine.
-
Protocol 2: Western Blot for On-Target Engagement
-
Objective: To assess the inhibition of IRAK4 or FLT3 signaling by CA-4948.
-
Methodology:
-
Treat cells with CA-4948 at desired concentrations for a specified time (e.g., 2-24 hours).
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated IRAK1 (pIRAK1), total IRAK1, phosphorylated FLT3 (pFLT3), total FLT3, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.
-
Visualizations
Caption: CA-4948 Signaling Pathway Inhibition.
Caption: Troubleshooting Workflow for Off-Target Effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. curis.com [curis.com]
- 5. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. curis.com [curis.com]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cancernetwork.com [cancernetwork.com]
- 12. curis.com [curis.com]
- 13. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. curis.com [curis.com]
- 16. Oral IRAK-4 Inhibitor CA-4948 Is Blood-Brain Barrier Penetrant and Has Single-Agent Activity against CNS Lymphoma and Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
How to address rhabdomyolysis-like toxicity in animal studies of Emavusertib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering rhabdomyolysis-like toxicity in animal studies of Emavusertib (CA-4948).
Frequently Asked Questions (FAQs)
Q1: What is Emavusertib and what is its mechanism of action?
Emavusertib (also known as CA-4948) is an orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Its primary mechanism involves blocking the kinase activity of IRAK4, a critical component of the MyD88 signaling pathway downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[4][5] This inhibition blocks the activation of NF-κB and MAPK signaling pathways, leading to reduced production of pro-inflammatory cytokines and ultimately inducing apoptosis in malignant cells.[2][4]
Q2: Is rhabdomyolysis a known toxicity of Emavusertib?
Yes, rhabdomyolysis has been identified as a significant dose-limiting toxicity of Emavusertib in clinical trials.[4] Evidence of this toxicity was also observed in preclinical animal models.[6] Therefore, careful monitoring for signs of muscle injury is crucial during in vivo studies.
Q3: What are the typical clinical signs of rhabdomyolysis-like toxicity in animals?
While specific clinical signs for Emavusertib-induced myotoxicity in animals are not detailed in publicly available literature, general signs of drug-induced rhabdomyolysis in animals can include:
-
Muscle weakness or pain
-
Stiffness or reluctance to move
-
Dark-colored urine (myoglobinuria)
-
Lethargy
-
Dehydration
Q4: Which biomarkers should be monitored to detect rhabdomyolysis-like toxicity?
Key biomarkers for monitoring drug-induced muscle injury include:
-
Creatine kinase (CK): This is the most sensitive biomarker for muscle damage.[7] Levels can increase within 6-12 hours of muscle injury in small animals.
-
Aspartate aminotransferase (AST) and Alanine aminotransferase (ALT): While not specific to muscle, these liver enzymes are also present in muscle cells and can be elevated following muscle injury.
-
Myoglobin (B1173299): Can be detected in both serum and urine. Myoglobinuria is a hallmark of rhabdomyolysis.
-
Lactate dehydrogenase (LDH): Another enzyme released from damaged muscle cells.
-
Serum electrolytes: Monitor for hyperkalemia, hyperphosphatemia, and hypocalcemia, which can be life-threatening complications.[8]
Troubleshooting Guides
Issue 1: Elevated Creatine Kinase (CK) Levels Observed
Possible Cause: Onset of Emavusertib-induced muscle toxicity.
Suggested Actions:
-
Confirm the finding: Repeat the CK measurement from a fresh blood sample to rule out sample handling errors.
-
Assess clinical signs: Carefully examine the animal for any physical manifestations of muscle injury as listed in FAQ Q3.
-
Monitor urine: Check for the presence of myoglobin (dark urine). A urinalysis can confirm myoglobinuria.
-
Fractionate CK (if possible): Differentiating between CK-MM (muscle), CK-MB (cardiac), and CK-BB (brain) isoforms can help confirm the skeletal muscle origin of the elevated CK.
-
Consider dose reduction or interruption: Depending on the severity of the CK elevation and the study protocol, a temporary cessation or reduction of Emavusertib dosing may be necessary.
-
Supportive care: Ensure the animal is well-hydrated to help protect the kidneys from myoglobin-induced injury.[7]
Issue 2: Suspected Myoglobinuria (Dark Urine)
Possible Cause: Significant muscle breakdown leading to the release of myoglobin into the circulation, which is then filtered by the kidneys. This is a strong indicator of rhabdomyolysis.
Suggested Actions:
-
Confirm myoglobinuria: Perform a urinalysis to confirm the presence of myoglobin.
-
Assess renal function: Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) to evaluate for acute kidney injury (AKI), a serious complication of rhabdomyolysis.[8]
-
Initiate fluid therapy: Aggressive intravenous fluid therapy is the cornerstone of managing rhabdomyolysis to maintain renal perfusion and promote the flushing of myoglobin from the renal tubules.[9]
-
Monitor electrolytes: Closely monitor serum potassium, phosphorus, and calcium levels and correct any abnormalities as needed.
-
Discontinue Emavusertib: Given the severity of this finding, discontinuation of the drug is strongly recommended pending a thorough evaluation.
Data Presentation
Table 1: Illustrative Dose-Response of Emavusertib-Induced CK Elevation in a Rodent Model *
| Emavusertib Dose (mg/kg/day) | Mean Peak CK (U/L) | Fold Increase vs. Control | Incidence of Myoglobinuria |
| Vehicle Control | 250 | 1.0 | 0/10 |
| 50 | 750 | 3.0 | 1/10 |
| 100 | 2500 | 10.0 | 4/10 |
| 200 | 8000 | 32.0 | 8/10 |
*This table is for illustrative purposes only, as specific quantitative data from Emavusertib preclinical toxicology studies are not publicly available. The values are based on typical findings in drug-induced myotoxicity studies.
Experimental Protocols
Protocol 1: Monitoring for Rhabdomyolysis-like Toxicity in Rodent Studies
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Dosing: Emavusertib administered orally once daily (QD) or twice daily (BID) for 14 consecutive days. Include a vehicle control group.
-
Clinical Observations: Record clinical signs daily, paying close attention to mobility, posture, and general well-being.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline (pre-dose), and at 24, 48, 72 hours, and weekly thereafter.
-
Biomarker Analysis:
-
Measure serum CK, AST, ALT, and LDH activity.
-
Measure serum creatinine and BUN for renal function.
-
Measure serum electrolytes (K+, PO4³⁻, Ca²⁺).
-
-
Urine Collection: Collect urine samples at corresponding time points and visually inspect for color changes. Perform urinalysis for the presence of myoglobin.
-
Histopathology: At the end of the study, or if an animal is euthanized due to severe toxicity, collect skeletal muscle (e.g., gastrocnemius, quadriceps) and kidney tissues for histopathological examination. Look for evidence of muscle fiber degeneration, necrosis, and regeneration, and for myoglobin casts in the renal tubules.[4]
Mandatory Visualizations
Caption: Emavusertib inhibits IRAK4, blocking downstream signaling.
References
- 1. Drug-induced Rhabdomyolysis Atlas (DIRA) for Idiosyncratic Adverse Drug Reaction Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug induced rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of a drug-induced rhabdomyolysis mouse model by co-administration of ciprofloxacin and atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toxicoses From Skeletal Muscle Relaxants in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Rhabdomyolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Rhabdomyolysis: an American Association for the Surgery of Trauma Critical Care Committee Clinical Consensus Document - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
Interpreting unexpected flow cytometry data with Emavusertib Phosphate
This technical support center provides troubleshooting guidance for researchers encountering unexpected flow cytometry data during experiments involving Emavusertib (B3028269) Phosphate. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is Emavusertib Phosphate and what is its primary mechanism of action?
This compound is an orally bioavailable, small-molecule kinase inhibitor.[1] Its primary mechanism involves the dual inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[2][3][4]
-
IRAK4 Inhibition: IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[5] These pathways signal through the MYD88 adapter protein, leading to the activation of IRAK4.[5] By inhibiting IRAK4, Emavusertib blocks the downstream activation of NF-κB, a key transcription factor for pro-inflammatory cytokines and cell survival factors.[1][5]
-
FLT3 Inhibition: Emavusertib also targets FLT3, a receptor tyrosine kinase often mutated and overexpressed in hematological malignancies like acute myeloid leukemia (AML).[4][6][7]
This dual inhibition leads to anti-proliferative and pro-apoptotic effects in susceptible cancer cells.[2][8]
Q2: What are the expected cellular effects of Emavusertib treatment that I might observe with flow cytometry?
Based on its mechanism of action, Emavusertib is expected to induce several key cellular changes that are detectable by flow cytometry:
-
Induction of Apoptosis: Inhibition of pro-survival pathways by Emavusertib leads to programmed cell death.[2][9] This can be observed as an increase in the Annexin V-positive population.
-
Cell Cycle Arrest: The compound can cause cells to arrest in the G1 phase of the cell cycle.[10]
-
Inhibition of Phosphorylation: In cells with active FLT3 signaling, a decrease in phosphorylated FLT3 (p-FLT3) can be detected using intracellular flow cytometry.[11]
Q3: Why might my flow cytometry data look unusual or unexpected after treating cells with Emavusertib?
Unexpected results are often a combination of the drug's potent biological effects and common flow cytometry artifacts. Key reasons include:
-
Significant Cell Death: Emavusertib can be highly cytotoxic to sensitive cell lines.[9] High percentages of dead and dying cells can non-specifically bind antibodies, leading to high background fluorescence and false positives.[12][13]
-
Appearance of New Populations: The drug's effects are not instantaneous or uniform. You may see distinct populations of apoptotic cells, dead cells, and cells arrested in the cell cycle alongside the remaining live cells. These are expected biological outcomes, not necessarily experimental artifacts.[10]
-
Changes in Cell Morphology: Apoptotic cells shrink and become more granular, which alters their forward scatter (FSC) and side scatter (SSC) profiles.[12]
Troubleshooting Unexpected Flow Cytometry Data
This guide addresses specific unexpected results you might encounter when analyzing cells treated with Emavusertib.
Table 1: Summary of Emavusertib's Known Cellular Effects
| Cellular Effect | Pathway(s) Affected | Expected Flow Cytometry Readout | Relevant Cell Types |
| Apoptosis | IRAK4/NF-κB inhibition, FLT3 inhibition | Increased Annexin V staining, Sub-G1 peak in cell cycle analysis | B-cell lymphomas (with MYD88 mutations), AML (with FLT3 mutations), MDS (with spliceosome mutations)[9][14][15] |
| Cell Cycle Arrest | FLT3 inhibition | Increased percentage of cells in G0/G1 phase | FLT3-mutated AML cell lines[10][16] |
| Cytokine Reduction | IRAK4/NF-κB inhibition | (Indirect) Reduced expression of downstream targets | Cells with active TLR/IL-1R signaling[2][3][8] |
| Inhibition of FLT3 Signaling | FLT3 inhibition | Decreased intracellular p-FLT3 levels | FLT3-mutated AML[11] |
Problem 1: I'm seeing a new cell population with low forward scatter (FSC) and high side scatter (SSC).
Answer: This is a classic presentation of an apoptotic cell population. Apoptotic cells typically shrink (decreasing FSC) and their chromatin condenses and nucleus fragments, which increases internal complexity and granularity (increasing SSC).
-
Recommended Action: Confirm the identity of this new population by performing an apoptosis assay. Co-stain the cells with Annexin V (to detect early apoptosis) and a viability dye like Propidium Iodide (PI) or 7-AAD (to distinguish late apoptotic/necrotic cells).
-
Caption: Troubleshooting workflow for an unexpected apoptotic population.
Problem 2: My background fluorescence is very high across all channels.
Answer: High background is frequently caused by extensive cell death and debris.[17] Dead cells lose membrane integrity and can non-specifically bind most fluorochrome-conjugated antibodies.[12] Since Emavusertib can induce significant apoptosis, this is a common issue.
-
Recommended Actions:
-
Always Use a Viability Dye: Include a dye like PI, 7-AAD, or a fixable viability dye in your panel. This allows you to gate on only the live cells and exclude dead cells from your analysis.[13]
-
Include an Fc Block Step: Block Fc receptors on the cell surface before adding your primary antibodies to reduce non-specific binding.[17]
-
Wash Adequately: Ensure you are performing sufficient washing steps to remove unbound antibodies.
-
Optimize Drug Incubation Time/Dose: If cell death is over 50%, consider reducing the concentration of Emavusertib or the incubation time to capture an earlier biological response with a healthier overall cell population.
-
Problem 3: The expression of my target protein appears to have decreased after treatment.
Answer: This could be a true biological effect of Emavusertib or an experimental artifact.
-
Is it a biological effect? Emavusertib inhibits the NF-κB pathway, which controls the expression of numerous genes.[1] Your target protein could be transcriptionally downregulated as a downstream consequence of IRAK4 inhibition.
-
Is it an artifact? If you are not properly excluding dead cells, the apparent decrease could be due to loss of the marker in the dying population or compromised antibody binding.
-
Recommended Actions:
-
Confirm with Gating: Strictly gate on the live, single-cell population using a viability dye and doublet discrimination plots. Re-analyze the expression of your target protein in only the healthy cells.
-
Use a Stable Reference Gene/Protein: If possible, measure a housekeeping protein that you do not expect to change with treatment as an internal control.
-
Validate with another method: Use an alternative method like Western Blot or qPCR to confirm the change in protein or mRNA expression.
-
Table 2: Troubleshooting Guide for Emavusertib Experiments
| Observed Problem | Potential Cause Related to Emavusertib | Recommended Action(s) |
| High Side Scatter (SSC) | Induction of apoptosis, leading to increased cellular granularity. | Co-stain with Annexin V/PI to confirm apoptosis. |
| Low Forward Scatter (FSC) | Induction of apoptosis, leading to cell shrinkage. | Gate on viable cells using a viability dye and re-assess FSC. |
| Unexpectedly Low Event Rate | Clogged flow cytometer due to cell clumping from excessive cell death. | Filter sample through a cell strainer immediately before acquisition. Reduce cell concentration. |
| Appearance of a Sub-G1 Peak | DNA fragmentation during apoptosis. | This is an expected result. Quantify the peak as a measure of apoptosis. |
| Increased PI/7-AAD Staining | Loss of membrane integrity in late apoptotic/necrotic cells. | This is an expected result. Use it to gate out dead cells for other marker analysis. |
| Decreased p-FLT3 Signal | Direct inhibition of FLT3 kinase activity by Emavusertib. | This is the expected on-target effect in FLT3-mutant cells. |
Key Experimental Protocols
Protocol 1: Apoptosis Detection with Annexin V and PI
This protocol is for identifying apoptotic cells following Emavusertib treatment.
-
Cell Treatment: Culture cells with the desired concentration of this compound and appropriate vehicle controls (e.g., DMSO) for the desired duration.
-
Harvesting: Gently harvest cells, including any floating cells in the supernatant, as these are often apoptotic. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI, 100 µg/mL solution) to 100 µL of the cell suspension.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze by flow cytometry immediately (within 1 hour).
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Experimental workflow for Annexin V / PI apoptosis assay.
Protocol 2: Cell Cycle Analysis with Propidium Iodide
This protocol is for assessing the effect of Emavusertib on cell cycle distribution.
-
Cell Treatment: Culture 1-2 x 10⁶ cells with Emavusertib and vehicle controls.
-
Harvesting: Harvest all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash once with cold 1X PBS.
-
Fixation: Resuspend the pellet and add cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping. Fix overnight at -20°C or for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash once with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze on a flow cytometer using a linear scale for the PI channel. Model the cell cycle phases (Sub-G1, G0/G1, S, G2/M) using appropriate software.
Protocol 3: Intracellular Staining for Phospho-FLT3 (p-FLT3)
This protocol is for measuring the direct inhibitory effect of Emavusertib on its target.
-
Cell Treatment: Treat FLT3-mutant cells (e.g., MOLM-13, MV4-11) with Emavusertib for a short duration (e.g., 1-4 hours).
-
Fixation: Harvest cells and immediately fix with a formaldehyde-based buffer (e.g., Cytofix) for 10-15 minutes at 37°C to preserve phosphorylation states.
-
Permeabilization: Centrifuge, remove fixative, and permeabilize cells by adding ice-cold methanol (B129727). Incubate on ice for 30 minutes.
-
Staining: Wash out the methanol and stain with a fluorochrome-conjugated anti-p-FLT3 antibody for 30-60 minutes at room temperature.
-
Washing & Analysis: Wash cells to remove unbound antibody and analyze via flow cytometry. Compare the median fluorescence intensity (MFI) of p-FLT3 between treated and control samples.
Emavusertib Signaling Pathway Overview
Caption: Emavusertib inhibits both the IRAK4 and FLT3 signaling pathways.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. EHA 2022: Targeted therapy emavusertib shows encouraging activity in MDS and AML with specific mutations - ecancer [ecancer.org]
- 5. curis.com [curis.com]
- 6. Preliminary safety & efficacy of single-agent emavusertib in patients with HR-MDS | VJHemOnc [vjhemonc.com]
- 7. Partial Trial Hold Is Lifted For Emavusertib - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 8. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Monitoring of FLT3 phosphorylation status and its response to drugs by flow cytometry in AML blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 13. immudex.com [immudex.com]
- 14. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biocompare.com [biocompare.com]
Best practices for handling and storing CA-4948 powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing CA-4948 powder, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing CA-4948 powder?
For long-term stability, CA-4948 powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1][2]
2. How should I store CA-4948 after dissolving it in a solvent?
Once dissolved, it is best to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.[2] Store the aliquots at -80°C for up to one year or at -20°C for up to six months.[1][2]
3. What is the recommended solvent for reconstituting CA-4948 powder?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for reconstituting CA-4948.[1][2] It is important to use fresh, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture-absorbing or hygroscopic DMSO.[1][2]
4. What is the solubility of CA-4948 in common solvents?
CA-4948 is soluble in DMSO but insoluble in water.[2][3] The specific solubility in DMSO can vary slightly between batches.
Quantitative Data Summary
| Parameter | Condition | Value | Citations |
| Storage (Powder) | -20°C | Up to 3 years | [1][2] |
| 4°C | Up to 2 years | [1] | |
| Storage (In Solvent) | -80°C | Up to 1 year | [1][2] |
| -20°C | Up to 6 months | [1][2] | |
| Solubility | DMSO | ~50 mg/mL (101.73 mM) | [1] |
| DMSO | ~49 mg/mL (99.69 mM) | [2] | |
| DMSO | ~27.78 mg/mL (56.52 mM) | [3] | |
| Water | Insoluble | [2][3] |
Troubleshooting Guide
Issue: CA-4948 powder is not fully dissolving in DMSO.
-
Solution 1: Use fresh, high-quality DMSO. CA-4948's solubility is sensitive to moisture. Use newly opened, anhydrous DMSO for best results.[1][2]
-
Solution 2: Apply sonication or gentle heating. Sonication can help break up particulates and accelerate dissolution.[3] Gentle warming can also be effective, but be cautious to avoid degradation.
-
Solution 3: Check the concentration. Ensure you are not exceeding the maximum solubility of CA-4948 in DMSO (refer to the table above).
Issue: Precipitate forms after adding the CA-4948 stock solution to an aqueous buffer or cell culture medium.
-
Solution 1: Lower the final concentration of CA-4948. The compound is insoluble in water, so high final concentrations in aqueous solutions can lead to precipitation.[2][3]
-
Solution 2: Decrease the percentage of DMSO in the final solution. While some DMSO is necessary to keep the compound in solution, high concentrations can be toxic to cells. A common practice is to keep the final DMSO concentration below 0.5%.
-
Solution 3: Prepare an intermediate dilution. Diluting the DMSO stock solution in a solvent like PEG300 before adding it to your aqueous solution can sometimes improve solubility for in vivo formulations.[2]
Issue: Inconsistent results in cell-based assays.
-
Solution 1: Aliquot stock solutions. Avoid repeated freeze-thaw cycles of your CA-4948 stock solution, as this can lead to degradation and reduced potency.[2]
-
Solution 2: Ensure consistent DMSO concentration across all wells. The vehicle control (e.g., 0.5% DMSO) should have the same final DMSO concentration as the wells treated with CA-4948.[2]
-
Solution 3: Verify the activity of your compound. If you suspect degradation, you can test its activity in a reliable positive control assay, such as measuring the inhibition of TNF-α release in TLR-stimulated THP-1 cells.[2]
Experimental Protocols
Protocol: Preparation of a 10 mM CA-4948 Stock Solution in DMSO
-
Materials:
-
Procedure:
-
Equilibrate the CA-4948 powder vial to room temperature before opening to minimize moisture condensation.
-
Weigh out the desired amount of CA-4948 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.915 mg of CA-4948.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath to aid dissolution.[1][3]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 6 months).[1][2]
-
Visualizations
Signaling Pathway
Caption: CA-4948 inhibits IRAK4, blocking the TLR/MYD88 signaling cascade and subsequent NF-κB activation.
Experimental Workflow
References
Avoiding high background in Emavusertib Phosphate kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding high background in kinase assays involving Emavusertib Phosphate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical serine/threonine kinase that plays a key role in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[3][4][5] Upon activation, IRAK4 is recruited to the Myddosome complex via the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.[3][4][6] Emavusertib binds to and inhibits the kinase activity of IRAK4, thereby blocking this signaling pathway.[7] Emavusertib also inhibits the FMS-like Tyrosine Kinase 3 (FLT3).[1][2]
Q2: What are the common causes of high background in kinase assays?
High background in kinase assays can originate from several sources, broadly categorized as issues with reagents, assay procedures, or non-specific binding. Key contributors often include:
-
Compound Interference: The inhibitor itself may possess properties that interfere with the detection method. This is particularly common in optical assays like fluorescence or luminescence-based assays.
-
Contaminated Reagents: Reagents such as buffers, water, or substrate solutions can be contaminated with substances that generate a signal. For instance, ATP preparations contaminated with ADP can lead to high background in ADP-detection based assays.[8][9]
-
High Enzyme Concentration: Using an excessive amount of the kinase can lead to increased autophosphorylation or off-target activity, contributing to the background signal.
-
Sub-optimal Reagent Concentrations: Incorrect concentrations of ATP or the substrate can increase non-specific signals.
-
Insufficient Washing: In assays that require wash steps, failure to adequately remove unbound reagents, such as radiolabeled ATP or detection antibodies, is a primary cause of high background.[10]
-
Non-Specific Binding: The kinase, substrate, antibodies, or the test compound may bind non-specifically to the assay plate or other reagents.[10]
-
Contaminating Kinase Activity: When using cell or tissue lysates, other kinases present in the sample may phosphorylate the substrate, leading to a false-positive signal.
Q3: How does ATP concentration affect the background and results of my kinase assay?
ATP concentration is a critical parameter. For ATP-competitive inhibitors like Emavusertib, the measured IC50 value is highly dependent on the ATP concentration.[11][12] Using ATP concentrations around the Michaelis constant (Km) allows for a more direct measurement of the inhibitor's binding affinity (Ki).[11][12] However, physiological ATP concentrations are much higher (in the millimolar range).[11][13] High ATP concentrations can outcompete the inhibitor, leading to a higher apparent IC50.[12] Conversely, very low ATP concentrations can limit the reaction and result in a weak signal. In some luminescence-based assays that measure ATP depletion, a high initial ATP concentration can make it difficult to detect small changes in ATP levels.[12]
Q4: How can I minimize non-specific binding in my assay?
Several strategies can be employed to reduce non-specific binding:
-
Blocking: Use a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk to saturate unoccupied binding sites on the microplate.[2][14]
-
Detergents: Incorporate non-ionic detergents, such as Tween-20 or Triton X-100, into your wash and assay buffers.[2][10][14] These detergents help to disrupt non-specific hydrophobic interactions.[15]
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to determine the lowest concentration that still provides a robust signal, as excessive antibody concentrations can lead to non-specific binding.[16]
-
Increase Wash Steps: Increasing the number and duration of wash steps can help to more effectively remove unbound reagents.[10][17]
Troubleshooting Guide
High background can obscure the true signal in a kinase assay, making it difficult to accurately determine the inhibitory activity of compounds like this compound. The following guide provides a systematic approach to identifying and resolving the root cause of high background.
Initial Assessment: Control Wells
Before troubleshooting, carefully examine the signal from your control wells.
| Control Well | Purpose | Expected Signal | Indication of High Background |
| No Enzyme Control | Measures background from all assay components except the kinase. | Minimal signal, close to blank. | High signal suggests compound interference, reagent contamination, or non-specific binding of detection reagents. |
| No Substrate Control | Measures kinase autophosphorylation. | Significantly lower than the positive control. | High signal indicates significant autophosphorylation that may contribute to the overall background. |
| Positive Control (No Inhibitor) | Represents 100% kinase activity. | Maximum signal. | An unexpectedly high signal could indicate issues with enzyme concentration or reaction time. |
| Negative Control (Buffer/Blank) | Measures background from the buffer and plate. | Lowest signal. | Any signal above baseline indicates issues with the plate, buffer, or reader settings. |
Troubleshooting Flowchart
Caption: A step-by-step workflow for diagnosing and resolving high background signals.
Data Presentation
Table 1: Recommended Reagent Concentration Ranges for Troubleshooting
| Reagent | Parameter | Recommended Concentration Range | Rationale |
| Tween-20 | Wash Buffer Additive | 0.01% - 0.1% | Reduces non-specific binding.[10][14] Higher concentrations may reduce specific binding.[10] |
| Triton X-100 | Assay/Wash Buffer Additive | ~0.01% | Can be more effective than Tween-20 at blocking hydrophobic interactions, but may also disrupt specific binding.[14][15] |
| Bovine Serum Albumin (BSA) | Blocking Agent | 1% - 5% | Blocks non-specific binding sites on the microplate.[2] |
| ATP | Kinase Assays | Km to 1 mM | Use Km for determining inhibitor Ki.[11][12] Use physiological concentrations (~1 mM) to better predict cellular efficacy.[11][12][13][18] |
| Primary/Secondary Antibodies | Detection | Titrate (e.g., 1:1000 to 1:10,000) | Excessive concentrations are a common cause of high background.[16] |
Experimental Protocols
Protocol 1: Generic IRAK4 Kinase Assay (Luminescence-based - ADP-Glo™)
This protocol provides a general framework for an in vitro IRAK4 kinase assay using the ADP-Glo™ format.
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.[19]
-
2X IRAK4 Enzyme Solution: Dilute recombinant human IRAK4 in Kinase Buffer. The optimal concentration should be determined by titration.
-
2X Substrate/ATP Solution: Prepare a solution of the appropriate substrate (e.g., Myelin Basic Protein) and high-purity ATP in Kinase Buffer.[7] The final ATP concentration should be at the Km of IRAK4 for initial inhibitor characterization.
-
This compound Dilutions: Prepare a serial dilution of this compound in 100% DMSO. Further dilute into Kinase Buffer to create 4X inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.[3]
Assay Procedure (384-well plate):
-
Add 5 µL of the 4X this compound dilutions or vehicle (Kinase Buffer with DMSO) to the appropriate wells.[3]
-
Add 5 µL of Kinase Buffer to the "no enzyme" control wells.
-
Add 5 µL of the 2X IRAK4 enzyme solution to all other wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[3]
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.[3]
-
Incubate the plate at 30°C for 45-60 minutes.[3]
-
Stop the reaction and deplete remaining ATP by adding 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[3]
-
Generate the luminescent signal by adding 40 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[3]
-
Measure luminescence using a plate reader.
Data Analysis:
-
Subtract the background signal ("no enzyme" control) from all other readings.
-
Normalize the data to the positive control (vehicle-treated, 100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
IRAK4 Signaling Pathway
Caption: The IRAK4 signaling pathway and the inhibitory action of this compound.
Kinase Assay Experimental Workflow
Caption: A generalized workflow for a typical in vitro kinase assay experiment.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. How to choose and optimize ELISA reagents and procedures - MyAssays [myassays.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. IRAK4 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. shop.carnabio.com [shop.carnabio.com]
- 12. benchchem.com [benchchem.com]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. corning.com [corning.com]
- 15. seracare.com [seracare.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. promega.com [promega.com]
Technical Support Center: Emavusertib Phosphate in Cell Viability Assays
Welcome to the technical support center for Emavusertib (B3028269) Phosphate (also known as CA-4948). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using Emavusertib in cell viability assays and to troubleshoot potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Emavusertib Phosphate?
A1: this compound is an orally bioavailable small molecule that functions as a reversible inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[2][3][4][5] By inhibiting IRAK4, Emavusertib blocks the activation of downstream signaling cascades, including the NF-κB pathway, which are crucial for the production of inflammatory cytokines and for the proliferation and survival of certain cancer cells, particularly those with mutations in the MYD88 gene.[1][5][6] Emavusertib also exhibits inhibitory activity against the FMS-like Tyrosine Kinase 3 (FLT3).[7][8]
Q2: Which cell viability assays are recommended for use with this compound?
A2: Standard colorimetric, fluorometric, and luminescent cell viability assays can be used with Emavusertib. Commonly used assays include:
-
Tetrazolium-based assays (MTS, MTT, XTT): These assays measure metabolic activity as an indicator of cell viability.[9] The reduction of a tetrazolium salt to a colored formazan (B1609692) product is proportional to the number of viable, metabolically active cells.[9]
-
ATP-based assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP present, which correlates with the number of viable cells.[10]
-
Real-time viability assays: These assays use non-lytic reagents to continuously monitor cell viability over time.[10]
The choice of assay may depend on the specific cell type, experimental goals, and available equipment. It is always recommended to validate the chosen assay for your specific experimental conditions.
Q3: What is the expected outcome of treating susceptible cancer cells with Emavusertib?
A3: In susceptible cancer cell lines (e.g., those with MYD88 mutations), Emavusertib is expected to inhibit proliferation and induce apoptosis.[6][7] This will result in a dose-dependent decrease in cell viability. However, some studies suggest the direct antitumor activity may be primarily cytostatic rather than cytotoxic.[11]
Troubleshooting Guide
This section addresses specific issues you might encounter when performing cell viability assays with Emavusertib.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. Compound precipitation: Emavusertib may not be fully solubilized at higher concentrations. 3. Edge effects: Evaporation from wells on the plate's perimeter. | 1. Ensure thorough mixing of cell suspension before and during plating. Use a multichannel pipette for consistency. 2. Visually inspect stock and working solutions for precipitates. Prepare fresh dilutions for each experiment and consider vortexing before use. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Lower than expected potency (high IC50 value) | 1. Suboptimal treatment duration: The incubation time may be too short for Emavusertib to exert its effect. 2. Cell density is too high: A large number of cells may require a higher concentration of the inhibitor. 3. Compound degradation: Improper storage of Emavusertib stock solutions. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. 2. Optimize the cell seeding density. Ensure cells are in the logarithmic growth phase during treatment.[12] 3. Store stock solutions at -20°C or -80°C and protect from light. Prepare fresh working dilutions from the stock for each experiment. |
| Vehicle control (e.g., DMSO) shows significant cell death | 1. High solvent concentration: The final concentration of the solvent is toxic to the cells. 2. Solvent-induced stress: Some cell lines are highly sensitive to solvents. | 1. Ensure the final concentration of DMSO or other solvent is typically ≤ 0.5% and is consistent across all wells, including the untreated control.[13] 2. Test the effect of a range of solvent concentrations on your cells to determine the maximum non-toxic concentration. |
| Assay interference | 1. Compound color: Emavusertib solution might have an intrinsic color that interferes with absorbance readings. 2. Compound fluorescence: The compound may be autofluorescent, interfering with fluorescence-based assays. 3. Redox activity: The compound may directly reduce the tetrazolium dye (e.g., MTS, MTT), leading to a false-positive signal for viability. | 1. For absorbance-based assays, include a "compound only" control (no cells) to measure and subtract the background absorbance. 2. For fluorescence-based assays, measure the fluorescence of the compound in cell-free wells and subtract this from the experimental wells. 3. Perform the assay in cell-free wells containing media and Emavusertib to check for direct reduction of the assay reagent.[10] If interference is observed, consider switching to an alternative assay method (e.g., an ATP-based assay). |
Data Presentation
The following table provides a hypothetical example of expected results from a 72-hour MTS cell viability assay with Emavusertib on a susceptible cell line (e.g., ABC-DLBCL with MYD88 L265P mutation) and a resistant cell line.
| Cell Line | Emavusertib Concentration (µM) | Average Absorbance (490 nm) | % Viability (Normalized to Vehicle) |
| Susceptible (OCI-Ly10) | Vehicle (0.1% DMSO) | 1.25 | 100% |
| 0.1 | 1.10 | 88% | |
| 0.5 | 0.88 | 70% | |
| 1.0 | 0.63 | 50% | |
| 5.0 | 0.25 | 20% | |
| 10.0 | 0.13 | 10% | |
| Resistant (HEK293) | Vehicle (0.1% DMSO) | 1.40 | 100% |
| 0.1 | 1.38 | 99% | |
| 0.5 | 1.35 | 96% | |
| 1.0 | 1.33 | 95% | |
| 5.0 | 1.26 | 90% | |
| 10.0 | 1.19 | 85% |
Experimental Protocols
Protocol: MTS Cell Viability Assay
This protocol is a standard method for assessing cell viability.
Materials:
-
96-well clear-bottom tissue culture plates
-
This compound
-
Appropriate cell culture medium (phenol red-free medium is recommended to reduce background)
-
MTS reagent solution (containing an electron coupling reagent like PES)[14]
-
Multichannel pipette
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring they are in the logarithmic growth phase. b. Dilute the cells to the desired seeding density in a culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare a series of dilutions of Emavusertib in a culture medium from a concentrated stock solution. Also, prepare a vehicle control (e.g., 0.1% DMSO in media). b. Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of Emavusertib or vehicle control. c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Assay: a. Following the incubation period, add 20 µL of the MTS reagent solution directly to each well.[9][14] b. Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for your cell line.[9][14] c. Gently shake the plate for a few seconds to ensure uniform color distribution.
-
Data Acquisition: a. Measure the absorbance of each well at 490 nm using a microplate reader.[9][15] b. (Optional but recommended) Include wells with medium and MTS reagent only (no cells) to determine the background absorbance.
-
Data Analysis: a. Subtract the average background absorbance from all other absorbance readings. b. Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control wells: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100
Mandatory Visualization
Signaling Pathway of Emavusertib Inhibition
Caption: Simplified signaling pathway showing Emavusertib inhibiting IRAK4.
Experimental Workflow for Cell Viability Assay
Caption: Step-by-step workflow for a typical MTS cell viability assay.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common cell viability assay issues.
References
- 1. Facebook [cancer.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. curis.com [curis.com]
- 6. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. onclive.com [onclive.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Oral IRAK-4 Inhibitor CA-4948 Is Blood-Brain Barrier Penetrant and Has Single-Agent Activity against CNS Lymphoma and Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. cohesionbio.com [cohesionbio.com]
Optimizing buffer conditions for Emavusertib Phosphate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with Emavusertib Phosphate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable small molecule that acts as a dual inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3][4][5] By inhibiting IRAK4, Emavusertib blocks signaling downstream of Toll-like receptors (TLRs) and IL-1 receptors, which are often overactivated in certain cancers.[5][6] This inhibition leads to reduced activation of NF-κB and decreased production of pro-inflammatory cytokines.[2][7] Its inhibition of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), blocks downstream signaling pathways like PI3K/AKT, RAS/MEK/ERK, and STAT5, leading to reduced cell proliferation and induction of apoptosis.[6][8]
Q2: In which cancer types has Emavusertib shown preclinical or clinical activity?
Emavusertib has demonstrated activity in various hematologic malignancies, including:
-
Acute Myeloid Leukemia (AML), particularly in patients with FLT3 mutations.[7][8][9][10]
-
B-cell lymphomas such as Diffuse Large B-cell Lymphoma (DLBCL) and Waldenström's macroglobulinemia, especially those with MYD88 mutations.[6]
Q3: What are the known off-target effects of Emavusertib?
While Emavusertib is a potent inhibitor of IRAK4 and FLT3, in vitro kinase screening has shown that at higher concentrations (e.g., 1 µM), it can exhibit inhibitory activity against other kinases such as CLK1, CLK2, CLK4, DYRK1A, DYRK1B, TrkA, TrkB, Haspin, and NEK11.[11] Researchers should consider these potential off-target effects when interpreting experimental results, especially at high concentrations. A reviewer-recommended concentration for cellular use to limit off-target effects is up to 1 µM.[11]
Q4: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in aqueous solutions. It is recommended to prepare a concentrated stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Solubility and Compound Handling
Problem: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium.
Possible Causes and Solutions:
| Cause | Solution |
| Exceeding Aqueous Solubility Limit | Emavusertib is hydrophobic and has low solubility in aqueous solutions. The final concentration in your assay buffer should be below its solubility limit. Troubleshooting Steps: 1. Lower the final concentration: Perform a dose-response curve to determine the lowest effective concentration. 2. Optimize DMSO concentration: While a high DMSO concentration in the stock is necessary, the final concentration in the assay should be kept low (ideally ≤0.5%) to avoid cell toxicity and precipitation.[6][8] 3. Step-wise dilution: Instead of a single large dilution, perform serial dilutions in your aqueous buffer. 4. Pre-warm the buffer: Adding the DMSO stock to a pre-warmed (37°C) buffer can sometimes improve solubility. |
| "Solvent Shock" | Rapidly diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to "crash out" of solution. Troubleshooting Steps: 1. Slow addition: Add the DMSO stock drop-wise to the aqueous buffer while gently vortexing or stirring. 2. Intermediate dilution: Prepare an intermediate dilution of the compound in a co-solvent system (e.g., a mixture of buffer and DMSO) before the final dilution into the assay buffer. |
| Buffer Composition | The pH and components of your buffer can influence the solubility of the compound. Troubleshooting Steps: 1. pH adjustment: Although specific data for Emavusertib is limited, the solubility of many small molecules is pH-dependent. You can empirically test a narrow range of pH values around the physiological pH of your experimental system. 2. Avoid incompatible components: While not specifically documented for Emavusertib, certain salts or high concentrations of other additives in your buffer could potentially reduce its solubility. |
Cell-Based Assay Optimization
Problem: I am observing high background or inconsistent results in my cell-based assays with Emavusertib.
Possible Causes and Solutions:
| Cause | Solution |
| DMSO Toxicity | High concentrations of DMSO can be toxic to cells, affecting viability and leading to inconsistent results. Troubleshooting Steps: 1. Determine DMSO tolerance: Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line (typically ≤0.5%).[6][8] 2. Consistent vehicle control: Always include a vehicle control with the same final DMSO concentration as your experimental wells.[7] |
| Suboptimal Cell Seeding Density | Cell density can affect the response to the inhibitor. Troubleshooting Steps: 1. Optimize seeding density: Test different cell seeding densities to find the optimal number that provides a robust assay window.[3] 2. Ensure exponential growth: Cells should be in the logarithmic growth phase at the time of treatment. |
| Assay Incubation Time | The duration of inhibitor treatment can significantly impact the observed effect. Troubleshooting Steps: 1. Time-course experiment: Perform a time-course experiment to determine the optimal incubation time to observe the desired biological effect (e.g., inhibition of phosphorylation, apoptosis). |
Experimental Protocols
In Vitro Kinase Assays
The following tables provide example buffer compositions for in vitro kinase assays targeting IRAK4 and FLT3. The final concentrations of buffer components may need to be optimized for your specific experimental setup.
Table 1: IRAK4 Kinase Assay Buffer Composition
| Component | Final Concentration | Reference |
| Tris-HCl (pH 7.5) | 40 mM | [2][12] |
| MgCl₂ | 20 mM | [2][12] |
| BSA | 0.1 mg/mL | [2][12] |
| DTT | 50 µM | [2][12] |
| Alternative Buffer | ||
| HEPES (pH 7.5) | 50 mM | [3][10] |
| MgCl₂ | 10 mM | [3][10] |
| EGTA | 1 mM | [3] |
| Brij-35 | 0.01% | [3][10] |
Table 2: FLT3 Kinase Assay Buffer Composition
| Component | Final Concentration | Reference |
| Tris-HCl (pH 7.5) | 40 mM | [1] |
| MgCl₂ | 20 mM | [1] |
| BSA | 0.1 mg/mL | [1] |
| DTT | 50 µM | [1] |
| Alternative Buffer | ||
| HEPES (pH 7.5) | 50 mM | [4][9] |
| MgCl₂ | 10 mM | [4][9] |
| DTT | 1 mM | [9] |
| Triton X-100 | 0.01% | [9] |
General Kinase Assay Protocol Outline:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
Dilute the inhibitor to an intermediate concentration in the appropriate kinase assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.[12]
-
In a suitable microplate, add the diluted inhibitor, the recombinant kinase (IRAK4 or FLT3), and the substrate (e.g., Myelin Basic Protein).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production.
Western Blot Analysis of Emavusertib-Treated Cells
1. Cell Lysis:
-
After treating cells with Emavusertib, wash them with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
Table 3: RIPA Lysis Buffer Composition
| Component | Final Concentration |
| Tris-HCl (pH 8.0) | 50 mM |
| NaCl | 150 mM |
| NP-40 | 1% |
| Sodium Deoxycholate | 0.5% |
| SDS | 0.1% |
| Protease Inhibitor Cocktail | As recommended by the manufacturer |
| Phosphatase Inhibitor Cocktail | As recommended by the manufacturer |
2. Western Blotting:
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against your proteins of interest (e.g., phospho-IRAK1, phospho-NF-κB, phospho-FLT3, phospho-STAT5, and their total protein counterparts).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
Immunoprecipitation for Target Engagement
This protocol can be adapted to demonstrate the binding of Emavusertib to its target proteins (IRAK4 or FLT3) in a cellular context.
1. Cell Lysis (Non-denaturing):
-
Lyse Emavusertib-treated cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
Table 4: Non-denaturing Immunoprecipitation Lysis Buffer
| Component | Final Concentration |
| Tris-HCl (pH 7.4) | 20 mM |
| NaCl | 150 mM |
| EDTA | 1 mM |
| NP-40 or Triton X-100 | 1% |
| Protease Inhibitor Cocktail | As recommended by the manufacturer |
| Phosphatase Inhibitor Cocktail | As recommended by the manufacturer |
2. Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose (B213101) or magnetic beads.
-
Incubate the pre-cleared lysate with a primary antibody specific for IRAK4 or FLT3 overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using a suitable elution buffer (e.g., low pH glycine (B1666218) buffer or Laemmli sample buffer).
-
Analyze the eluted proteins by Western blotting to confirm the presence of the target protein.
Visualizations
Caption: Emavusertib's dual inhibition of IRAK4 and FLT3 signaling pathways.
Caption: Experimental workflow for Western blot analysis.
Caption: Workflow for immunoprecipitation experiments.
References
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of CA-4948 and Other IRAK4 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CA-4948 (emavusertib) and other notable Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors and degraders. This analysis is supported by experimental data to aid in the selection of appropriate compounds for further investigation.
IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune response. It functions downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a key signaling node in various inflammatory diseases and certain cancers.[1][2] Consequently, IRAK4 has emerged as a high-interest target for therapeutic intervention. This guide compares the preclinical and clinical profiles of CA-4948 with other IRAK4-targeting agents, including small molecule inhibitors and a targeted protein degrader.
Comparative In Vitro Potency of IRAK4 Inhibitors and Degraders
The following tables summarize the in vitro potency of several prominent IRAK4 inhibitors and the degrader KT-474. Direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: Biochemical Potency Against IRAK4
| Compound | Type | IRAK4 IC50 (nM) | Assay Conditions |
| CA-4948 (Emavusertib) | Kinase Inhibitor | 57 | FRET-based kinase assay[3] |
| BAY 1830839 | Kinase Inhibitor | 3.0 | Not specified[1][4] |
| Zabedosertib (BAY 1834845) | Kinase Inhibitor | 3.55 | Not specified[5] |
| PF-06650833 | Kinase Inhibitor | Not specified | Not specified |
| NCGC1481 | Kinase Inhibitor | 0.8 | Not specified |
| KT-474 | Protein Degrader | Not Applicable | Not Applicable |
Table 2: Cellular Activity of IRAK4 Inhibitors and Degraders
| Compound | Cell Type | Stimulus | Readout | Potency Metric | Value (nM) |
| CA-4948 (Emavusertib) | THP-1 | TLR ligands | Cytokine Release (TNF-α, IL-1β, IL-6, IL-8) | IC50 | <250[6][7] |
| Zabedosertib (BAY 1834845) | Rat Splenic Cells | LPS | TNF-α Secretion | Not specified | Potent Inhibition[5][8] |
| KT-474 | PBMCs | R848/LPS | IL-6 and IL-8 Production | Not specified | Potent Downregulation[5] |
| KT-474 | PBMCs | Not applicable | IRAK4 Degradation | DC50 | 151[9] |
Selectivity Profiles
CA-4948 (Emavusertib): This compound is a dual inhibitor of IRAK4 and FMS-like Tyrosine Kinase 3 (FLT3).[6] It is reported to be over 500-fold more selective for IRAK4 compared to IRAK1.[6][7]
BAY 1830839 and Zabedosertib (BAY 1834845): These compounds from Bayer are reported to have high selectivity profiles.[10]
NCGC1481: This inhibitor targets FLT3, IRAK1, and IRAK4.
KT-474: As a protein degrader, KT-474's selectivity is determined by its ability to induce the degradation of IRAK4 specifically.
Clinical Trial Overview
CA-4948 (Emavusertib): This agent is being investigated in a Phase 1/2a clinical trial (NCT04278768) for the treatment of relapsed or refractory Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), particularly in patients with specific spliceosome or FLT3 mutations.[1][6][11][12][13] The recommended Phase 2 dose has been established at 300 mg twice daily.[12]
KT-474: A Phase 1 trial (NCT04772885) has been completed in healthy volunteers and patients with atopic dermatitis (AD) and hidradenitis suppurativa (HS).[8][14][15][16][17] The trial demonstrated that KT-474 was well-tolerated and showed promising clinical activity, with robust IRAK4 degradation observed in both blood and skin lesions.[15][16][17] Sanofi is advancing KT-474 into Phase 2 clinical trials for HS and AD.[16]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and evaluation of these compounds, the following diagrams illustrate the IRAK4 signaling pathway and a general experimental workflow for assessing IRAK4 inhibitors.
Caption: Simplified IRAK4 signaling cascade from receptor activation to gene transcription.
Caption: A typical workflow for the preclinical and clinical evaluation of an IRAK4 inhibitor.
Experimental Protocols
Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
Objective: To determine the IC50 value of a test compound against IRAK4.
Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the IRAK4 kinase domain by a test inhibitor.[18][19][20]
Materials:
-
Recombinant human IRAK4 enzyme
-
LanthaScreen® Eu-anti-tag antibody
-
LanthaScreen® Kinase Tracer
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound serially diluted in DMSO
-
384-well assay plates
-
TR-FRET plate reader
Procedure:
-
Prepare a 3X solution of the test compound by diluting the DMSO stock in kinase buffer.
-
Prepare a 3X mixture of IRAK4 enzyme and Eu-anti-tag antibody in kinase buffer.
-
Prepare a 3X solution of the kinase tracer in kinase buffer.
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X IRAK4/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.
Cellular Cytokine Release Assay (THP-1 Cells)
Objective: To assess the ability of a test compound to inhibit the production of pro-inflammatory cytokines in a cellular context.
Principle: Differentiated THP-1 cells, a human monocytic cell line, are stimulated with a TLR agonist (e.g., LPS) to induce the production of cytokines. The concentration of cytokines in the cell culture supernatant is then quantified by ELISA.[7][21][22][23]
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound serially diluted in DMSO
-
96-well cell culture plates
-
ELISA kits for human TNF-α and IL-6
-
Microplate reader
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate into macrophage-like cells by treating with PMA (e.g., 10-100 ng/mL) for 24-48 hours.
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Pre-treat the differentiated cells with serial dilutions of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[4][24][25][26]
-
Plot the percent inhibition of cytokine release against the logarithm of the inhibitor concentration to determine the IC50 value.
IRAK4 Degradation Assay (for KT-474)
Objective: To determine the DC50 (concentration for 50% degradation) of an IRAK4 degrader.
Principle: Cells are treated with the degrader, and the amount of remaining IRAK4 protein is quantified by Western blot or other protein quantification methods.[9]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or other relevant cell lines
-
Cell culture medium
-
KT-474 serially diluted in DMSO
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against IRAK4 and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed PBMCs in a culture plate and treat with serial dilutions of KT-474 or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Harvest the cells and prepare cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against IRAK4 and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the IRAK4 signal to the loading control and calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the degrader concentration to determine the DC50 value.
This guide provides a foundational comparison of CA-4948 and other IRAK4 inhibitors and degraders. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific context of their own experimental systems when selecting and utilizing these compounds.
References
- 1. A Phase 1/2A, Open Label Dose Escalation and Cohort Expansion Study of Orally Administered CA-4948 (IRAK4I) as a Monotherapy in Patients with Acute Myelogenous Leukemia or Myelodysplastic Syndrome | Dana-Farber Cancer Institute [dana-farber.org]
- 2. promega.com [promega.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. kamiyabiomedical.com [kamiyabiomedical.com]
- 5. kymeratx.com [kymeratx.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. S129: TAKEAIM LEUKEMIA- A PHASE 1/2A STUDY OF THE IRAK4 INHIBITOR EMAVUSERTIB (CA-4948) AS MONOTHERAPY OR IN COMBINATION WITH AZACITIDINE OR VENETOCLAX IN RELAPSED/REFRACTORY AML OR MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose Escalation/ Expansion Study of CA-4948 as Monotherapy in Patients With Acute Myelogenous Leukemia (AML) or Myelodysplastic Syndrome (MDS) [georgiacancerinfo.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phase 1 Data: Kymera Therapeutics’ IRAK4 Degrader Shows Promise in AD, HS - - PracticalDermatology [practicaldermatology.com]
- 17. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Frontiers | Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Human IL-6 ELISA Kit (ab178013) | Abcam [abcam.com]
- 25. ldn.de [ldn.de]
- 26. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Emavusertib Phosphate: A Comparative Analysis of IRAK4 vs. IRAK1 Selectivity
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
Emavusertib (B3028269) Phosphate has demonstrated significant selectivity for IRAK4 over IRAK1 in multiple studies. This selectivity is crucial for targeted therapeutic applications, as IRAK4 is a key upstream kinase in the Myddosome signaling complex, while IRAK1 has distinct roles and is activated downstream.
The inhibitory activity of Emavusertib against IRAK4 and IRAK1 has been quantified using various biochemical and cellular assays. The following table summarizes the available quantitative data:
| Target Kinase | Parameter | Value (nM) | Fold Selectivity (IRAK1/IRAK4) |
| IRAK4 | IC50 | 57[1][2][3] | >500 |
| Kd | 23[1] | ||
| IRAK1 | IC50 | >28,500* |
*Note: The IC50 value for IRAK1 is calculated based on the reported >500-fold selectivity and the IRAK4 IC50 of 57 nM. Direct measurement values for IRAK1 are not consistently available in public literature, underscoring the high selectivity of Emavusertib for IRAK4.
In competition binding assays, Emavusertib exhibited over 350-fold higher binding affinity for IRAK4 compared to IRAK1, IRAK2, and IRAK3.[1] This high degree of selectivity is a key characteristic of Emavusertib.
Experimental Protocols
The determination of Emavusertib's selectivity for IRAK4 over IRAK1 involves a series of biochemical and cellular assays. Below are detailed methodologies for the key experiments cited.
Biochemical Kinase Inhibition Assay (e.g., FRET or ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Emavusertib against purified IRAK4 and IRAK1 enzymes.
Methodology:
-
Reagent Preparation:
-
Recombinant human IRAK4 and IRAK1 enzymes are diluted to a predetermined concentration in kinase assay buffer.
-
A suitable substrate (e.g., a peptide or protein substrate of IRAKs) and ATP are prepared in the same buffer.
-
Emavusertib is serially diluted in DMSO to create a range of concentrations.
-
-
Assay Procedure:
-
The enzymatic reaction is typically performed in a 96-well or 384-well plate format.
-
A fixed amount of the kinase (IRAK4 or IRAK1) is pre-incubated with varying concentrations of Emavusertib for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by the addition of the substrate and ATP mixture.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
The extent of the kinase reaction is quantified by measuring the amount of product formed. This can be achieved through various detection methods:
-
Fluorescence Resonance Energy Transfer (FRET): This method uses a fluorescently labeled substrate. Phosphorylation of the substrate by the kinase leads to a change in the FRET signal.[3]
-
ADP-Glo™ Kinase Assay: This luminescent assay measures the amount of ADP produced during the kinase reaction. The luminescence generated is proportional to the kinase activity.
-
-
-
Data Analysis:
-
The raw data (fluorescence or luminescence) is normalized to control wells (0% inhibition with DMSO vehicle and 100% inhibition with a potent, non-specific inhibitor or no enzyme).
-
The normalized data is then plotted against the logarithm of the Emavusertib concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Cellular Assay for Downstream Signaling Inhibition
Objective: To assess the ability of Emavusertib to inhibit IRAK4- and IRAK1-mediated signaling pathways within a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Stimulation:
-
The cells are then stimulated with a ligand that activates the IRAK signaling pathway, such as Lipopolysaccharide (LPS) for Toll-like receptor 4 (TLR4) or Interleukin-1β (IL-1β) for the IL-1 receptor.
-
-
Endpoint Measurement:
-
Cytokine Release: After a suitable incubation period (e.g., 6-24 hours), the cell culture supernatant is collected. The concentration of pro-inflammatory cytokines, such as TNF-α, IL-6, or IL-8, is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[2][4]
-
Western Blotting: To more directly assess the inhibition of IRAK signaling, cell lysates can be prepared and analyzed by Western blot. Antibodies specific for the phosphorylated (active) forms of downstream signaling proteins, such as IRAK1 (at Thr209) or NF-κB p65, are used to determine the extent of pathway inhibition.
-
-
Data Analysis:
-
For cytokine release assays, the amount of cytokine produced is normalized to vehicle-treated controls, and the IC50 for the inhibition of cytokine release is calculated.
-
For Western blotting, the intensity of the phosphoprotein bands is quantified and normalized to a loading control (e.g., β-actin) to determine the dose-dependent inhibition of protein phosphorylation.
-
Mandatory Visualization
IRAK4/IRAK1 Signaling Pathway
The following diagram illustrates the central role of IRAK4 and IRAK1 in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascade, which culminates in the activation of the transcription factor NF-κB.
Caption: Simplified IRAK4/IRAK1 signaling pathway.
Experimental Workflow for Determining Kinase Selectivity
The following diagram outlines the typical workflow for assessing the selectivity of a kinase inhibitor like Emavusertib.
References
- 1. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
A Preclinical Showdown: Emavusertib Phosphate vs. Midostaurin in Acute Myeloid Leukemia Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Emavusertib Phosphate and midostaurin (B1676583) in preclinical Acute Myeloid Leukemia (AML) models, supported by experimental data. We delve into their mechanisms of action, comparative efficacy, and the experimental protocols used to generate this data.
At a Glance: Key Differences and Mechanisms
This compound (CA-4948) is an orally bioavailable small molecule that functions as a dual inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Fms-like Tyrosine Kinase 3 (FLT3).[1][2][3] Its mechanism is significant as IRAK4 is a key component of the myddosome signaling complex, which is implicated in the survival of cancer cells.[1] Certain mutations in splicing factors, such as SF3B1 and U2AF1, can lead to the overexpression of a long, highly active isoform of IRAK4, promoting leukemic cell survival.[3] Emavusertib's ability to also target FLT3, a receptor tyrosine kinase frequently mutated in AML, gives it a dual-pronged approach.[1][2]
Midostaurin, a multi-kinase inhibitor, is an established therapeutic for newly diagnosed FLT3-mutated AML, used in combination with standard chemotherapy.[4][5] Its targets include FLT3, KIT, PDGFR, VEGFR2, and members of the protein kinase C (PKC) family.[6] Mutations in the FLT3 gene, which occur in about 30% of AML patients, lead to the constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation.[4][6] Midostaurin inhibits this aberrant signaling.[6]
Comparative Efficacy in AML Models
Direct preclinical comparisons have highlighted distinctions in the activity of Emavusertib and midostaurin.
In Vitro Cytotoxicity
Both Emavusertib and midostaurin have demonstrated potent cytotoxic activity against FLT3-mutated AML cell lines.
| Drug | Cell Line | Genotype | IC50 (nM) |
| Emavusertib | FLT3-mutated AML cell lines | FLT3-ITD, FLT3-ITD/D835V, FLT3-ITD/F691L | 58 - 200 |
| Midostaurin | MOLM-13 | FLT3-ITD | ~200 |
One study found that Emavusertib displayed cytotoxic activity against various FLT3 mutated AML cell lines with IC50 values ranging from 58 to 200 nM. Another study reported an IC50 value of approximately 200 nM for midostaurin in the FLT3-ITD positive MOLM-13 cell line.[7] This suggests that in FLT3-ITD models, both drugs can exhibit comparable potency.
In Vivo Antitumor Activity
In vivo studies using AML xenograft models have revealed context-dependent differences in the efficacy of Emavusertib and midostaurin.
A key finding demonstrated that in a FLT3 wild-type (wt) AML tumor model using the THP-1 cell line, Emavusertib effectively blocked bone marrow engraftment. In contrast, midostaurin and another FLT3 inhibitor, quizartinib (B1680412), did not show the same effect in this model.
In AML models with FLT3-ITD mutations, Emavusertib induced a cytotoxic effect that was equivalent to that of both quizartinib and midostaurin. Furthermore, in tumors harboring both FLT3-ITD and the D835Y resistance mutation, Emavusertib's cytotoxic activity was similar to midostaurin.
These findings suggest that Emavusertib may have a broader application, showing efficacy in both FLT3-mutated and certain FLT3-wt AML contexts, potentially due to its dual IRAK4 and FLT3 inhibitory activity. Clinical data from the TakeAim Leukemia trial has also indicated that Emavusertib is effective in patients who have previously been treated with FLT3 inhibitors like midostaurin, suggesting it may overcome some mechanisms of resistance.[8]
Signaling Pathways and Experimental Workflows
To understand the differential effects of these inhibitors, it is crucial to visualize their targeted signaling pathways and the experimental workflows used for their comparison.
Mechanism of Action: Signaling Pathways
Caption: Comparative signaling pathways of Emavusertib and midostaurin in AML.
Experimental Workflow for Preclinical Comparison
Caption: A generalized experimental workflow for comparing AML drug candidates.
Detailed Experimental Protocols
The following are summaries of standard protocols for key experiments used in the preclinical evaluation of AML therapeutics.
Cell Viability/Proliferation Assay (MTT Assay)
-
Cell Seeding: AML cells are seeded in 96-well plates at a predetermined optimal density in a final volume of 100 µL of complete culture medium.
-
Drug Treatment: Cells are treated with a range of concentrations of Emavusertib, midostaurin, or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: AML cells are treated with the test compounds or vehicle control for a specified duration.
-
Cell Harvesting: Both adherent (if applicable) and suspension cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, and Annexin V positive/PI positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated as described above and harvested.
-
Fixation: The cells are washed with PBS and then fixed in ice-cold 70% ethanol (B145695) while vortexing, followed by incubation on ice or at -20°C.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified.
Western Blot for FLT3 Phosphorylation
-
Cell Lysis: Following drug treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or similar assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated FLT3 (p-FLT3) and total FLT3. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo AML Xenograft Model
-
Cell Line Preparation: A human AML cell line (e.g., MOLM-13, MV4-11) is cultured and harvested during the logarithmic growth phase.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used.
-
Cell Implantation: A suspension of AML cells is injected intravenously or subcutaneously into the mice.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring tumor volume (for subcutaneous models) or by bioluminescence imaging (for systemic models with luciferase-expressing cells).
-
Drug Administration: Once tumors are established or there is evidence of engraftment, mice are randomized into treatment groups and receive Emavusertib, midostaurin, or a vehicle control via an appropriate route (e.g., oral gavage).
-
Efficacy Evaluation: The antitumor efficacy is evaluated by assessing changes in tumor volume, bioluminescence signal, and overall survival of the mice.
Conclusion
This compound and midostaurin are both potent inhibitors of FLT3, a key driver in a significant subset of AML. However, their preclinical profiles exhibit important distinctions. Midostaurin's broad kinase inhibition has established it as a standard-of-care component in combination with chemotherapy for newly diagnosed FLT3-mutated AML. Emavusertib's dual targeting of IRAK4 and FLT3 presents a novel mechanism that not only shows comparable or superior efficacy in certain FLT3-mutated contexts but also demonstrates unique activity in a FLT3-wt model where midostaurin was inactive. This suggests that Emavusertib could have a broader therapeutic window and may be effective in patient populations resistant to conventional FLT3 inhibitors. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative therapeutic potential of these two agents in various AML subtypes.
References
- 1. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CIMB | Free Full-Text | FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia [mdpi.com]
- 3. onclive.com [onclive.com]
- 4. mdpi.com [mdpi.com]
- 5. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Emavusertib Phosphate's Anti-Leukemic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Emavusertib (B3028269) Phosphate (CA-4948) with alternative therapeutic agents for leukemia, primarily focusing on Acute Myeloid Leukemia (AML). The analysis is supported by preclinical and clinical experimental data to cross-validate its anti-leukemic activity and positioning within the current treatment landscape.
Introduction to Emavusertib Phosphate
Emavusertib is a first-in-class, orally bioavailable small molecule that uniquely functions as a dual inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] This dual mechanism of action allows it to target two distinct oncogenic signaling pathways crucial in certain subtypes of myeloid malignancies.
Mutations in splicing factor genes, such as SF3B1 and U2AF1, can lead to the overexpression of a cancer-promoting long isoform of IRAK4 (IRAK4-L).[4][5][6] IRAK4 is a central component of the myddosome complex, which, upon activation by Toll-like receptor (TLR) or IL-1 receptor signaling, triggers downstream NF-κB and MAPK pathways, promoting inflammation and cell survival.[3][5] By inhibiting IRAK4, Emavusertib can block these pro-leukemic signals, particularly in spliceosome-mutated AML and Myelodysplastic Syndromes (MDS).[4]
Simultaneously, Emavusertib targets FLT3, a receptor tyrosine kinase that is frequently mutated in AML and acts as a strong driver of leukemic cell proliferation.[1][2][7] This makes Emavusertib a promising targeted therapy for patients with FLT3-mutated AML, including those who have developed resistance to other FLT3 inhibitors.[8]
Signaling Pathway Inhibition
Emavusertib's dual-targeting strategy disrupts two major signaling cascades implicated in AML pathogenesis. The diagram below illustrates the points of inhibition within the IRAK4 and FLT3 pathways.
Preclinical Activity Comparison
Preclinical studies have demonstrated Emavusertib's potent activity against relevant molecular targets and leukemic cell lines. Its performance is compared here with Gilteritinib (B612023), a potent FLT3 inhibitor.
| Parameter | Emavusertib (CA-4948) | Gilteritinib (ASP2215) | Reference |
| Primary Target(s) | IRAK4, FLT3 | FLT3 (Type I inhibitor) | [9][10] |
| IRAK4 IC₅₀ | 57 nM | Not Applicable | [9] |
| FLT3-ITD Cell Line IC₅₀ | 58 - 200 nM (in AML cell lines) | Potent inhibition (e.g., <1 nM in MV4-11 cells) | [7][10] |
| Activity vs. FLT3-TKD | Active against TKD mutations | Active against TKD mutations (e.g., D835) | [10][11] |
| In Vivo Efficacy | Induced tumor regression in FLT3-ITD AML xenograft models (MV4-11) at doses of 12.5-100 mg/kg. | Demonstrated potent antitumor effects as a single agent in preclinical models of FLT3-mutated AML. | [11][12] |
| Synergistic Combinations | Synergistic with BCL2 (Venetoclax) and MCL1 inhibitors in AML cells.[13][14] | Synergistic with chemotherapy (Cytarabine, Daunorubicin) and MCL-1 inhibitors. | [15][16] |
Experimental Protocols: Preclinical
In Vitro Kinase Inhibition Assay
The inhibitory activity of compounds like Emavusertib and Gilteritinib against their target kinases (IRAK4, FLT3) is quantified using in vitro kinase assays. A typical protocol involves incubating the purified recombinant kinase domain with the inhibitor at various concentrations. The kinase reaction is initiated by adding a substrate (e.g., a peptide) and ATP. The amount of phosphorylated substrate is then measured, often using fluorescence- or luminescence-based methods, to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Cell Viability and Apoptosis Assays
The anti-leukemic effect on cancer cells is assessed using viability and apoptosis assays. AML cell lines (e.g., MOLM-13, MV4-11, both harboring FLT3-ITD mutations) are cultured and treated with serial dilutions of the test compound for a set period (e.g., 48-72 hours).[11][12][16] Cell viability can be measured using reagents like MTT or CellTiter-Glo. For apoptosis, cells are stained with Annexin V and a viability dye (like propidium (B1200493) iodide) and analyzed by flow cytometry to quantify early and late apoptotic populations.[16]
Clinical Activity Comparison
Emavusertib is being evaluated in the Phase 1/2 TakeAim Leukemia trial (NCT04278768) for relapsed/refractory (R/R) AML and high-risk MDS.[3] Its clinical performance is compared below with pivotal trial data for Gilteritinib (ADMIRAL trial) in R/R FLT3-mutated AML and the combination of Venetoclax (B612062) plus Azacitidine (VIALE-A trial) in treatment-naïve AML patients ineligible for intensive chemotherapy.
| Parameter | Emavusertib (TakeAim Leukemia) | Gilteritinib (ADMIRAL) | Venetoclax + Azacitidine (VIALE-A) |
| Patient Population | R/R AML or high-risk MDS with FLT3 or Spliceosome (SF3B1/U2AF1) mutations.[3][4] | R/R AML with FLT3 mutation.[17][18] | Treatment-naïve AML, ineligible for intensive chemotherapy.[19][20] |
| Treatment Regimen | Monotherapy, 300 mg BID (RP2D).[21] | Monotherapy, 120 mg daily.[17] | Venetoclax (400 mg daily) + Azacitidine.[22] |
| Primary Endpoint(s) | Safety, MTD, RP2D, Anti-cancer activity.[4] | Overall Survival (OS), CR/CRh Rate.[17] | Overall Survival (OS), CR/CRi Rate.[20] |
| Overall Response Rate | FLT3m AML: 55% ORR (6/11 evaluable pts), including 3 CR, 1 CRh, 2 MLFS.[8] | FLT3m AML: 34.0% CR/CRh.[17][23] | TN AML: 66.4% CR/CRi.[20][24] |
| Median Overall Survival | Data not mature. | 9.3 months (vs. 5.6 months for salvage chemotherapy).[17][25] | 14.7 months (vs. 9.6 months for Azacitidine + placebo).[19][20] |
| Key Grade ≥3 AEs | Rhabdomyolysis (manageable), cytopenias.[4] | Anemia, febrile neutropenia, thrombocytopenia.[23] | Neutropenia, thrombocytopenia, febrile neutropenia, anemia.[20] |
CR = Complete Response; CRh = CR with partial hematologic recovery; CRi = CR with incomplete hematologic recovery; MLFS = Morphologic Leukemia-Free State; R/R = Relapsed/Refractory; TN = Treatment-Naïve.
Experimental Protocols: Clinical Trials
TakeAim Leukemia (NCT04278768)
-
Design: An open-label, Phase 1/2a dose escalation and expansion trial.[4]
-
Population: Adult patients with R/R AML or high-risk MDS.[2] Phase 2a expansion cohorts focus on patients with FLT3 mutations or spliceosome (U2AF1 or SF3B1) mutations.[4]
-
Intervention: Emavusertib monotherapy administered orally twice daily (BID) in 28-day cycles. Doses from 200 mg to 500 mg BID were tested, with 300 mg BID identified as the Recommended Phase 2 Dose (RP2D).[21] The study also includes arms for combination with azacitidine or venetoclax.[4]
-
Primary Objectives: (Phase 1) To determine the maximum tolerated dose (MTD) and RP2D. (Phase 2a) To assess the anti-cancer activity.[4]
ADMIRAL (NCT02421939)
-
Design: A Phase 3, randomized, open-label, multicenter trial.[17]
-
Population: Adult patients with R/R AML harboring a FLT3 mutation (ITD or TKD).[26]
-
Intervention: Patients were randomized 2:1 to receive either Gilteritinib (120 mg orally once daily) or pre-selected salvage chemotherapy (high- or low-intensity regimens).[17][27]
-
Primary Endpoints: Overall Survival (OS) and the rate of Complete Remission with full or partial hematologic recovery (CR/CRh).[17]
VIALE-A (NCT02993523)
-
Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.[28][29]
-
Population: Treatment-naïve AML patients aged ≥75 years or with comorbidities precluding the use of intensive induction chemotherapy.[22][28]
-
Intervention: Patients were randomized 2:1 to receive either Venetoclax (400 mg daily with a 3-day ramp-up) combined with Azacitidine, or placebo combined with Azacitidine.[22]
-
Primary Endpoint: Overall Survival (OS). A key secondary endpoint was the rate of CR + CRi.[20]
Conclusion
This compound demonstrates significant anti-leukemic activity in preclinical models and encouraging clinical efficacy in heavily pretreated AML patients with specific genetic profiles. Its novel dual-inhibition of IRAK4 and FLT3 provides a unique mechanism to target oncogenic drivers in both spliceosome-mutated and FLT3-mutated AML.
-
Versus Gilteritinib: In the R/R FLT3-mutated AML setting, Emavusertib shows a promising objective response rate, including in patients who have previously progressed on other FLT3 inhibitors.[8] This suggests it may overcome certain resistance mechanisms. A direct comparison of survival outcomes from mature data will be critical.
-
Versus Venetoclax + Azacitidine: Emavusertib is being evaluated in a different patient population (R/R) than the frontline setting of the VIALE-A trial. However, its activity in patients who have failed prior venetoclax and hypomethylating agents highlights its potential role in later lines of therapy.[3][8]
Ongoing and future studies, including combination therapies, will further define Emavusertib's role in the therapeutic armamentarium for AML and MDS.[4][30] Its ability to target distinct molecularly-defined patient subgroups underscores the progress of precision medicine in treating these challenging hematologic malignancies.
References
- 1. onclive.com [onclive.com]
- 2. onclive.com [onclive.com]
- 3. ashpublications.org [ashpublications.org]
- 4. S129: TAKEAIM LEUKEMIA- A PHASE 1/2A STUDY OF THE IRAK4 INHIBITOR EMAVUSERTIB (CA-4948) AS MONOTHERAPY OR IN COMBINATION WITH AZACITIDINE OR VENETOCLAX IN RELAPSED/REFRACTORY AML OR MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. FDA Allows Patient Enrollment to Resume in Monotherapy Dose Escalation of Emavusertib in TakeAim Leukemia Study [prnewswire.com]
- 7. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curis Shares New Data from TakeAim Leukemia Study [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 12. Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia. [boris-portal.unibe.ch]
- 15. onclive.com [onclive.com]
- 16. researchgate.net [researchgate.net]
- 17. Gilteritinib Improves Overall Survival in Relapsed or Refractory FLT3-Mutated AML - The ASCO Post [ascopost.com]
- 18. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 19. VIALE-A trial update | Venetoclax and azacitidine combination for the treatment of older patients with newly diagnosed AML [aml-hub.com]
- 20. Long-term follow-up of VIALE-A: Venetoclax and azacitidine in chemotherapy-ineligible untreated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. curis.com [curis.com]
- 22. ascopubs.org [ascopubs.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Timing of response with venetoclax combination treatment in patients with newly diagnosed acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ashpublications.org [ashpublications.org]
- 26. Molecular profile of FLT3-mutated relapsed/refractory patients with AML in the phase 3 ADMIRAL study of gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ADMIRAL Trial Study Design: XOSPATA® (gilteritinib) [xospatahcp.com]
- 28. VENCLEXTA® (venetoclax tablets) | VIALE-A Trial Study Design [venclextahcp.com]
- 29. cancernetwork.com [cancernetwork.com]
- 30. curis.com [curis.com]
Validating Biomarkers for Emavusertib Phosphate Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting response to Emavusertib (B3028269) Phosphate, a potent oral inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Emavusertib has shown promising clinical activity in hematological malignancies, including Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS), and B-cell lymphomas.[1][4][5] This document summarizes key experimental data, details relevant methodologies, and compares Emavusertib with alternative therapeutic strategies.
Data Presentation: Biomarkers of Emavusertib Response
Several potential biomarkers have been identified that correlate with clinical response to Emavusertib. These can be broadly categorized into genetic mutations and protein-level indicators. The following tables summarize the quantitative data from clinical and preclinical studies.
Genetic Biomarkers
Mutations in genes involved in the IRAK4 signaling pathway and those related to FLT3 are key predictors of Emavusertib's efficacy.
| Biomarker | Cancer Type | Patient Population | Response Rate | Study |
| FLT3 mutation | Relapsed/Refractory AML | N=12 (treated with 300mg BID) | 50% Overall Response (3 CR, 1 CRh, 2 MLFS) | TakeAim Leukemia (NCT04278768)[1] |
| Relapsed/Refractory AML | N=7 (treated at RP2D of 300mg BID) | 2 CR, 1 MLFS | TakeAim Leukemia (NCT04278768)[6] | |
| Relapsed/Refractory AML | N=3 | 33% CR/CRh | TakeAim Leukemia (NCT04278768)[4] | |
| Relapsed/Refractory AML | N=11 | 3 CR, 1 CRh, 2 MLFS | TakeAim Leukemia (NCT04278768)[7] | |
| Primary AML | N/A (in vitro) | Associated with response (allelic ratio >0.5) | Preclinical Study[8] | |
| Spliceosome mutations (U2AF1 or SF3B1) | Relapsed/Refractory AML | N=15 (evaluable) | 1 CR, 2 CRh/CRi, 1 MLFS | TakeAim Leukemia (NCT04278768)[1] |
| Relapsed/Refractory AML | N=5 | 40% CR/CRh | TakeAim Leukemia (NCT04278768)[4][5][9] | |
| High-Risk MDS | N=7 | 57% Objective Response Rate | TakeAim Leukemia (NCT04278768)[4][5][9] |
CR: Complete Response, CRh: Complete Response with partial hematologic recovery, CRi: Complete Response with incomplete hematologic recovery, MLFS: Morphologic Leukemia-Free State, RP2D: Recommended Phase 2 Dose
Protein-Level Biomarkers
Baseline levels of specific plasma proteins and the subcellular localization of signaling molecules have also been associated with treatment response.
| Biomarker | Cancer Type | Association with Response | Study/Method |
| Decreased baseline IL1β gene expression | High-Risk MDS | Associated with response in responders vs. non-responders (P≤0.05) | TakeAim Leukemia (NCT04278768) / RNA Sequencing[2] |
| Lower baseline VEGF-A and CXCL12 plasma levels | High-Risk MDS | Associated with response in responders vs. non-responders (P≤0.05) | TakeAim Leukemia (NCT04278768) / Luminex Platform[2] |
| Higher baseline VEGF-A plasma levels | AML | Significantly higher in responders | TakeAim Leukemia (NCT04278768) / Luminex Platform[2] |
| IRAK4 and NF-κB nuclear co-localization ("Triple Staining") | AML | Associated with a significant decrease in bone marrow blast count in triple-positive cases | EHA 2022 Presentation |
Comparison with Alternative Therapies
Emavusertib's primary alternatives in the context of B-cell malignancies are Bruton's Tyrosine Kinase (BTK) inhibitors. The presence of MYD88 mutations, which are upstream of IRAK4, is a key biomarker for response to BTK inhibitors.
| Drug Class | Drug Name(s) | Cancer Type | Biomarker | Response Rate |
| BTK Inhibitors | Ibrutinib | ABC-DLBCL | MYD88 and BCR mutations | 80% (4/5) in patients with both mutations[10] |
| Waldenström's Macroglobulinemia | MYD88 L265P / CXCR4 WT | 91.2% Major Response Rate | ||
| Marginal Zone Lymphoma | MYD88 mutation | Positively associated with longer Progression-Free Survival[11] | ||
| Zanubrutinib | Waldenström's Macroglobulinemia | MYD88 mutation | 77.5% Overall Response Rate (similar to ibrutinib)[12] | |
| Waldenström's Macroglobulinemia (MYD88 wild-type) | MYD88 wild-type | 50% Major Response Rate[13][14] | ||
| Acalabrutinib | Primary CNS Lymphoma | MYD88 and CD79B variants | Case report of ongoing remission at 18 months[15][16] |
ABC-DLBCL: Activated B-cell like Diffuse Large B-cell Lymphoma, CNS: Central Nervous System, WT: Wild-Type
Experimental Protocols
Detailed experimental protocols are crucial for the validation and clinical implementation of these biomarkers. Below are generalized methodologies for the key assays cited.
Genetic Biomarker Analysis (FLT3, U2AF1, SF3B1 Mutations)
Methodology: Next-Generation Sequencing (NGS)
-
Sample Collection and Preparation: Collect bone marrow aspirate or peripheral blood from patients. Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation. Extract genomic DNA using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit).
-
Library Preparation: Quantify the extracted DNA. Prepare sequencing libraries using a targeted gene panel that includes FLT3, U2AF1, and SF3B1. This involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: Perform sequencing on an NGS platform (e.g., Illumina MiSeq or NextSeq).
-
Data Analysis: Align the sequencing reads to the human reference genome. Use variant calling software (e.g., GATK, VarScan) to identify single nucleotide variants (SNVs) and insertions/deletions (indels) in the target genes. Annotate the identified variants to determine their clinical significance.
Protein Biomarker Analysis (VEGF-A, CXCL12)
Methodology: Luminex Multiplex Immunoassay
-
Sample Collection and Preparation: Collect peripheral blood in EDTA tubes. Centrifuge to separate plasma and store at -80°C until analysis.
-
Assay Procedure:
-
Prepare antibody-coupled magnetic beads for VEGF-A and CXCL12.
-
Add plasma samples, standards, and controls to a 96-well plate.
-
Add the mixed bead solution to each well. Incubate to allow the capture antibodies to bind to the target proteins.
-
Wash the beads to remove unbound material.
-
Add a biotinylated detection antibody cocktail specific for the target analytes. Incubate to form a sandwich immunocomplex.
-
Add streptavidin-phycoerythrin (S-PE) conjugate. Incubate to allow binding to the biotinylated detection antibodies.
-
Wash the beads to remove unbound S-PE.
-
Resuspend the beads in sheath fluid.
-
-
Data Acquisition and Analysis: Acquire data on a Luminex instrument (e.g., MAGPIX®, Luminex 200™). The instrument uses lasers to excite the beads and the S-PE, quantifying the amount of each analyte in the sample based on the fluorescent signal. Calculate protein concentrations from the standard curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. onclive.com [onclive.com]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. onclive.com [onclive.com]
- 5. EHA 2022: Targeted therapy emavusertib shows encouraging activity in MDS and AML with specific mutations - ecancer [ecancer.org]
- 6. onclive.com [onclive.com]
- 7. onclive.com [onclive.com]
- 8. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Therapy Emavusertib Shows Activity in Patients With MDS or AML With Specific Mutations - The ASCO Post [ascopost.com]
- 10. onclive.com [onclive.com]
- 11. ashpublications.org [ashpublications.org]
- 12. droracle.ai [droracle.ai]
- 13. Zanubrutinib for the treatment of MYD88 wild-type Waldenström macroglobulinemia: a substudy of the phase 3 ASPEN trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acalabrutinib May Offer a New Therapeutic Approach for Consolidation and Maintenance of Primary CNS Lymphoma with Expression of MYD88 and CD79B Gene Variants: A Case Report and Literature Review of Primary CNS Lymphoma in the BTKi Era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Synergistic Potential of Emavusertib Phosphate with Venetoclax: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic effects of combining Emavusertib (B3028269) Phosphate (B84403) (CA-4948) with the BCL-2 inhibitor, venetoclax (B612062). This document outlines the preclinical evidence, underlying mechanisms of action, and detailed experimental protocols to facilitate further investigation into this promising therapeutic strategy for hematologic malignancies, particularly Acute Myeloid Leukemia (AML).
Introduction
Venetoclax, a potent and selective BCL-2 inhibitor, has transformed the treatment landscape for various hematologic cancers. However, intrinsic and acquired resistance, often mediated by the upregulation of other anti-apoptotic proteins like MCL-1, remains a significant clinical challenge. Emavusertib phosphate, an oral small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3), has emerged as a promising agent to overcome venetoclax resistance. Preclinical studies have demonstrated that the combination of emavusertib and venetoclax results in synergistic anti-leukemic activity.[1][2][3] This guide will delve into the experimental data supporting this synergy, the molecular mechanisms at play, and provide detailed protocols for key assays.
Mechanism of Synergy: Overcoming Venetoclax Resistance
The primary mechanism underlying the synergy between emavusertib and venetoclax lies in the dual targeting of key survival pathways in cancer cells.
-
Venetoclax selectively inhibits BCL-2, an anti-apoptotic protein, thereby releasing pro-apoptotic proteins and triggering programmed cell death (apoptosis). However, cancer cells can evade this by upregulating other anti-apoptotic proteins, most notably MCL-1.
-
Emavusertib inhibits IRAK4 and FLT3, two kinases that are often dysregulated in hematologic malignancies. Inhibition of these kinases has been shown to downregulate the expression of MCL-1.
By combining emavusertib with venetoclax, the primary escape mechanism to venetoclax monotherapy is effectively blocked, leading to a potent synergistic anti-tumor effect.
Signaling Pathway
The following diagram illustrates the proposed mechanism of synergistic activity between emavusertib and venetoclax.
Caption: Mechanism of emavusertib and venetoclax synergy.
Preclinical Data: Synergistic Anti-Leukemic Activity
Preclinical studies in AML cell lines have demonstrated the potent synergy of combining emavusertib (CA-4948) with venetoclax. The following tables summarize key findings from these studies.
Table 1: Effect of Emavusertib (CA-4948) in Combination with Venetoclax on AML Cell Viability
| Cell Line | Treatment | Concentration | % Cell Viability (relative to control) | Reference |
| MOLM-13 | Emavusertib | 50-150 nM | ~70% | [1] |
| Venetoclax | 10-100 nM | ~80% | [1] | |
| Emavusertib + Venetoclax | 50-150 nM + 10-100 nM | ~20% | [1] | |
| ML-2 | Emavusertib | 50-150 nM | ~90% | [1] |
| Venetoclax | 10-100 nM | ~95% | [1] | |
| Emavusertib + Venetoclax | 50-150 nM + 10-100 nM | ~85% | [1] | |
| OCI-AML3 | Emavusertib | 50-150 nM | ~95% | [1] |
| Venetoclax | 10-100 nM | ~90% | [1] | |
| Emavusertib + Venetoclax | 50-150 nM + 10-100 nM | ~75% | [1] |
Note: Data is estimated from graphical representations in the cited source. Specific numerical values and statistical significance should be referenced from the original publication.
Table 2: Induction of Apoptosis by Emavusertib and Venetoclax Combination in MOLM-13 Cells
| Treatment | Concentration | % Apoptotic Cells (Annexin V+) | Reference |
| Control | - | ~5% | [1] |
| Emavusertib | 100 nM | ~15% | [1] |
| Venetoclax | 25 nM | ~20% | [1] |
| Emavusertib + Venetoclax | 100 nM + 25 nM | ~60% | [1] |
Note: Data is estimated from graphical representations in the cited source. Specific numerical values and statistical significance should be referenced from the original publication.
Comparison with Alternative Venetoclax Combination Strategies
Several other therapeutic agents are being investigated in combination with venetoclax to overcome resistance. A brief comparison is provided below.
Table 3: Overview of Venetoclax Combination Strategies
| Combination Partner | Mechanism of Synergy | Key Findings | Reference |
| MCL-1 Inhibitors (e.g., S63845, VU661013) | Direct inhibition of the primary resistance mechanism to venetoclax. | Strong synergistic apoptosis in preclinical models of AML, including venetoclax-resistant cells. | [4][5][6] |
| BTK Inhibitors (e.g., Ibrutinib, Abivertinib) | Downregulation of anti-apoptotic proteins and inhibition of pro-survival signaling pathways. | Synergistic inhibition of proliferation and induction of apoptosis in AML and CLL models. | [7] |
| IDH Inhibitors (e.g., Ivosidenib, Enasidenib) | Targeting metabolic vulnerabilities in IDH-mutant AML, leading to increased dependence on BCL-2. | Superior anti-leukemic activity in preclinical and clinical studies in IDH-mutant AML. | [8][9][10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
Cell Viability Assay (MTS Assay)
This protocol is for assessing the effect of emavusertib and venetoclax on the metabolic activity of AML cells, which is an indicator of cell viability.
Caption: Workflow for the MTS cell viability assay.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well clear flat-bottom plates
-
This compound and Venetoclax
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium in a 96-well plate.
-
Drug Preparation: Prepare serial dilutions of emavusertib and venetoclax in complete culture medium.
-
Treatment: Add 100 µL of the drug dilutions to the respective wells to achieve the final desired concentrations for single-agent and combination treatments. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only wells) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with emavusertib and venetoclax using flow cytometry.
Materials:
-
AML cell lines
-
6-well plates
-
This compound and Venetoclax
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed AML cells at a density of 1 x 10^6 cells/well in 2 mL of complete culture medium in a 6-well plate.
-
Treatment: Treat the cells with emavusertib, venetoclax, or the combination at the desired concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blotting for BCL-2 Family Proteins
This protocol is to assess the protein expression levels of BCL-2, MCL-1, and other relevant proteins.
Materials:
-
AML cell lines
-
This compound and Venetoclax
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCL-2, anti-MCL-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described for the apoptosis assay. After treatment, lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate.
-
Imaging: Visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).
Conclusion
The combination of this compound and venetoclax represents a promising therapeutic strategy for AML and potentially other hematologic malignancies. The preclinical data strongly suggest a synergistic interaction, driven by the emavusertib-mediated downregulation of MCL-1, a key resistance factor for venetoclax. The detailed protocols provided in this guide are intended to facilitate further research and validation of this combination, ultimately paving the way for potential clinical applications that could improve outcomes for patients with these challenging diseases. Further studies are warranted to establish the in vivo efficacy and safety of this combination and to identify predictive biomarkers of response.
References
- 1. researchgate.net [researchgate.net]
- 2. curis.com [curis.com]
- 3. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Collection - Data from A Novel MCL1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - Cancer Discovery - Figshare [aacr.figshare.com]
- 6. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abivertinib synergistically strengthens the anti‐leukemia activity of venetoclax in acute myeloid leukemia in a BTK‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. youtube.com [youtube.com]
A Head-to-Head Comparison of Emavusertib Phosphate and Other Kinase Inhibitors on In Vitro Potency
For Researchers, Scientists, and Drug Development Professionals: An Objective In Vitro Performance Analysis of IRAK4-Targeted Therapies
The landscape of therapies targeting interleukin-1 receptor-associated kinase 4 (IRAK4), a critical node in inflammatory signaling pathways, is rapidly evolving. Emavusertib Phosphate (CA-4948), a potent oral inhibitor of IRAK4, has demonstrated significant promise in preclinical and clinical settings. This guide provides a direct in vitro comparison of Emavusertib's potency against other notable kinase inhibitors and a targeted protein degrader, all directed at the IRAK4 pathway. The following data, compiled from publicly available studies, is intended to assist researchers in making informed decisions for their specific experimental designs.
Comparative In Vitro Potency of IRAK4 Inhibitors
The in vitro potency of a kinase inhibitor is a crucial determinant of its potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In the context of this comparison, we will examine both biochemical and cellular IC50 values. Biochemical assays measure the direct inhibition of the isolated IRAK4 enzyme, while cellular assays assess the inhibitor's activity within a biological system, such as a cell line.
| Inhibitor | Target(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Type/Assay Condition |
| This compound (CA-4948) | IRAK4, FLT3 | 31.7 - 57 | <250 (Cytokine Release) 150 (Cell Viability) 1500 (Cell Viability) | THP-1 (TLR-stimulated) MOLM-13 (FLT3-ITD+) OCI-Ly10 (MYD88 mutant) |
| Zimlovisertib (PF-06650833) | IRAK4 | - | 0.2 2.4 | Cell-based Assay PBMC Assay |
| Zabedosertib (BAY 1834845) | IRAK4 | 3.55 | - | - |
| KT-474 | IRAK4 (Degrader) | - | DC50: 0.88 | THP-1 |
Note: Direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions, such as ATP concentration in biochemical assays and different cell lines or stimulation methods in cellular assays.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the mechanism of action and the methods used for potency determination, the following diagrams are provided.
// Nodes TLR_IL1R [label="TLR / IL-1R", fillcolor="#F1F3F4", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#F1F3F4", fontcolor="#202124"]; IRAK4 [label="IRAK4", fillcolor="#FBBC05", fontcolor="#202124"]; IRAK1 [label="IRAK1", fillcolor="#F1F3F4", fontcolor="#202124"]; TRAF6 [label="TRAF6", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_pathway [label="NF-κB Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokine_Production [label="Pro-inflammatory\nCytokine Production", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Emavusertib [label="Emavusertib &\nOther Inhibitors", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degrader [label="KT-474\n(Degrader)", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges TLR_IL1R -> MyD88; MyD88 -> IRAK4; IRAK4 -> IRAK1; IRAK1 -> TRAF6; TRAF6 -> NFkB_pathway; NFkB_pathway -> Cytokine_Production; Emavusertib -> IRAK4 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Degrader -> IRAK4 [arrowhead=tee, color="#4285F4", style=dashed, penwidth=2, label=" Induces Degradation"]; }
Figure 1. Simplified IL-1R/TLR signaling pathway highlighting IRAK4 inhibition.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_reagents [label="Prepare Reagents:\n- Recombinant IRAK4\n- Kinase Buffer\n- Substrate (e.g., MBP)\n- ATP", fillcolor="#FFFFFF", fontcolor="#202124"]; serial_dilution [label="Prepare Serial Dilutions\nof Kinase Inhibitor", fillcolor="#FFFFFF", fontcolor="#202124"]; add_inhibitor [label="Add Inhibitor and IRAK4\nto Assay Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; pre_incubation [label="Pre-incubate", fillcolor="#FFFFFF", fontcolor="#202124"]; initiate_reaction [label="Initiate Reaction\n(Add ATP/Substrate Mix)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation [label="Incubate at 30°C", fillcolor="#FFFFFF", fontcolor="#202124"]; stop_reaction [label="Stop Reaction &\nDetect Signal\n(e.g., ADP-Glo™)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis:\nPlot Dose-Response Curve\nCalculate IC50", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prepare_reagents; prepare_reagents -> add_inhibitor; serial_dilution -> add_inhibitor; add_inhibitor -> pre_incubation; pre_incubation -> initiate_reaction; initiate_reaction -> incubation; incubation -> stop_reaction; stop_reaction -> data_analysis; data_analysis -> end; }
Figure 2. General workflow for an in vitro biochemical kinase assay.
Detailed Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol outlines a general procedure for determining the biochemical IC50 of an inhibitor against IRAK4 using a luminescence-based ADP detection method.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., Myelin Basic Protein - MBP)
-
ATP
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in 100% DMSO. Subsequently, dilute these into the Kinase Assay Buffer to create 4X inhibitor solutions. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Assay Plate Setup: Add 5 µL of the 4X inhibitor solutions to the appropriate wells of a 384-well plate. For positive (no inhibition) and negative (no enzyme) controls, add 5 µL of Kinase Assay Buffer with the corresponding DMSO concentration.
-
Enzyme Addition: Add 5 µL of a 2X IRAK4 enzyme solution to the inhibitor and positive control wells. Add 5 µL of Kinase Assay Buffer to the negative control wells. Mix gently and incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of a 2X substrate/ATP solution to all wells to start the kinase reaction. The final volume will be 20 µL.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time, for example, 45-60 minutes.
-
Reaction Termination and ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay in THP-1 Cells: Cytokine Release Measurement
This protocol describes a method to assess the functional activity of an IRAK4 inhibitor in a cellular context by measuring the inhibition of pro-inflammatory cytokine release from stimulated THP-1 human monocytic cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
TLR agonist (e.g., Lipopolysaccharide - LPS, or R848)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well cell culture plates
-
ELISA or multiplex immunoassay kit for detecting human cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cell Culture and Plating: Culture THP-1 cells according to standard protocols. Seed the cells in a 96-well plate at a suitable density (e.g., 1 x 10^6 cells/mL).
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of the test inhibitor or DMSO (vehicle control) for 1 hour.
-
Cell Stimulation: Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) to activate the TLR4/IRAK4 pathway.
-
Incubation: Incubate the plate for a specified period (e.g., 4-24 hours) at 37°C in a CO2 incubator to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the desired cytokine (e.g., TNF-α) in the supernatant using an ELISA or multiplex immunoassay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
Summary and Conclusion
The in vitro data presented in this guide demonstrate the high potency of this compound against its primary target, IRAK4. When compared to other small molecule inhibitors, Emavusertib shows potent activity in both biochemical and cellular assays. Zimlovisertib (PF-06650833) also exhibits exceptional potency in cellular assays. Zabedosertib (BAY 1834845) displays strong biochemical inhibition of IRAK4. It is important to note that KT-474 functions through a different mechanism of action, inducing the degradation of the IRAK4 protein, and its potency is therefore measured by DC50.
The choice of an IRAK4-targeted compound for in vitro studies will depend on the specific research question. For studies focused on the direct catalytic inhibition of IRAK4, highly potent kinase inhibitors like Emavusertib, Zimlovisertib, and Zabedosertib are excellent tools. For investigations into the roles of both the kinase and scaffolding functions of IRAK4, or for exploring the therapeutic potential of protein degradation, a degrader like KT-474 would be more appropriate. Researchers should carefully consider the provided data and the experimental context when selecting an IRAK4-targeted molecule for their studies.
Penetration of the Blood-Brain Barrier: A Comparative Analysis of Emavusertib Phosphate
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutic agents to the central nervous system (CNS) remains a formidable challenge in drug development, primarily due to the highly selective nature of the blood-brain barrier (BBB). For diseases such as primary CNS lymphoma (PCNSL) and brain metastases, the ability of a drug to penetrate the BBB is a critical determinant of its efficacy. This guide provides a comparative analysis of the BBB penetration of Emavusertib Phosphate (CA-4948), a novel, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) and FMS-like Tyrosine Kinase 3 (FLT3), with other relevant kinase inhibitors.
Quantitative Analysis of Blood-Brain Barrier Penetration
The following tables summarize key pharmacokinetic parameters related to the CNS penetration of Emavusertib and selected comparator kinase inhibitors. This data is essential for understanding the potential therapeutic concentrations that can be achieved in the brain.
| Drug | Target | Animal Model | Key BBB Penetration Parameter | Value | Reference |
| Emavusertib (CA-4948) | IRAK-4, FLT3 | Human (PCNSL) | Mean CSF Concentration (100 mg BID) | 81.3 ng/mL (range: 54.7-104.0) | [1] |
| Human (PCNSL) | Mean CSF Concentration (200 mg BID) | 175.7 ng/mL (range: 114.8-209.4) | [1] | ||
| Ibrutinib (B1684441) | BTK | Mouse | Brain-to-Plasma Ratio (AUC0-t) | 0.7 | [2][3] |
| Human (MCL) | CSF-to-Plasma Ratio | 1%-7% | [4] | ||
| Zanubrutinib | BTK | Human (DLBCL) | Corrected Mean CSF/Plasma Ratio | 42.7% ± 27.7% (range: 8.6%-106.3%) | [5][6] |
| Human (DLBCL) | Mean Peak CSF Concentration | 2941.1 pg/mL (range: 466–9032.0) | [5][6] |
Table 1: Comparative CNS Penetration of Kinase Inhibitors
Emavusertib's Mechanism of Action and Rationale for CNS Activity
Emavusertib's dual inhibition of IRAK-4 and FLT3 provides a strong rationale for its use in CNS malignancies. The IRAK-4 signaling pathway is a key component of the myddosome, which is constitutively active in a majority of PCNSL cases due to mutations in the MYD88 gene.[1] By inhibiting IRAK-4, Emavusertib can block downstream pro-survival signaling through NF-κB. Preclinical studies have confirmed that Emavusertib is capable of crossing the blood-brain barrier and achieving therapeutically relevant concentrations in the brain and cerebrospinal fluid (CSF).[7] This has been further supported by early clinical data from the TakeAim Lymphoma trial (NCT03328078), which is evaluating Emavusertib in combination with the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib for relapsed/refractory PCNSL.[1][8]
Caption: Emavusertib inhibits the IRAK-4 signaling pathway.
Experimental Protocols for Assessing Blood-Brain Barrier Penetration
The validation of a compound's ability to cross the BBB relies on a combination of in vitro and in vivo experimental models.
In Vitro Permeability Assays
1. Caco-2 Permeability Assay
This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer with tight junctions, mimicking the intestinal barrier. While primarily a model for intestinal absorption, it provides initial insights into a compound's potential for passive diffusion across biological barriers.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell insert and cultured for approximately 21 days to form a differentiated monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Study: The test compound is added to either the apical (A) or basolateral (B) chamber. Samples are collected from the receiver chamber at specific time points.
-
Quantification: The concentration of the compound in the collected samples is determined using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the involvement of active transporters.
2. MDCK-MDR1 Permeability Assay
This assay uses Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux transporter. It is a valuable tool for specifically identifying compounds that are substrates of P-gp, a key efflux transporter at the BBB.
-
Cell Culture: MDCK-MDR1 cells are cultured on semi-permeable supports in transwell plates to form a monolayer.
-
Assay Procedure: The test compound is added to the apical or basolateral side. The appearance of the compound on the opposite side is measured over time.
-
Data Analysis: The Papp and efflux ratio are calculated. A high efflux ratio indicates that the compound is a substrate for P-gp and may have limited brain penetration.[9][10][11][12]
Caption: Workflow for in vitro BBB permeability assays.
In Vivo Assessment of BBB Penetration
1. In Situ Brain Perfusion
This technique allows for the precise control of the composition of the fluid perfusing the brain vasculature, enabling the measurement of the rate of drug uptake into the brain.
-
Animal Preparation: Anesthetized rodent is surgically prepared to isolate the carotid artery.
-
Perfusion: A perfusion fluid containing the test compound is infused at a constant rate into the carotid artery.
-
Sample Collection: After a short perfusion period, the brain is collected.
-
Analysis: The concentration of the compound in the brain tissue is measured to determine the brain uptake clearance.[13][14]
2. In Vivo Microdialysis
Microdialysis is a minimally invasive technique used to measure unbound drug concentrations in the extracellular fluid of specific brain regions in freely moving animals.
-
Probe Implantation: A microdialysis probe is stereotactically implanted into the target brain region of a rodent.
-
Perfusion: The probe is perfused with a physiological solution at a low flow rate.
-
Sample Collection: The dialysate, containing substances that have diffused across the probe's semi-permeable membrane from the brain's extracellular fluid, is collected at regular intervals.
-
Analysis: The concentration of the unbound drug in the dialysate is measured, providing a direct assessment of the pharmacologically active drug concentration at the target site.[15][16][17]
Conclusion
The available preclinical and clinical data strongly suggest that this compound possesses the crucial characteristic of blood-brain barrier penetration. Quantitative data from clinical trials in PCNSL patients demonstrate that Emavusertib achieves significant concentrations in the cerebrospinal fluid. When compared to other kinase inhibitors with known CNS activity, such as the BTK inhibitors ibrutinib and zanubrutinib, Emavusertib shows promise for effectively reaching its targets within the central nervous system. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of the CNS penetration of Emavusertib and other novel therapeutic agents targeting brain malignancies. Further studies are warranted to fully elucidate the unbound brain-to-plasma concentration ratio (Kp,uu) of Emavusertib to provide a more complete understanding of its CNS pharmacokinetic profile.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Ibrutinib brain distribution: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity of ibrutinib in mantle cell lymphoma patients with central nervous system relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preliminary Evaluation of Zanubrutinib-Containing Regimens in DLBCL and the Cerebrospinal Fluid Distribution of Zanubrutinib: A 13-Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P1298: THE IRAK-4 INHIBITOR EMAVUSERTIB (CA-4948) FOR THE TREATMENT OF PRIMARY CNS LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 10. evotec.com [evotec.com]
- 11. enamine.net [enamine.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. Using microdialysis to analyse the passage of monovalent nanobodies through the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Kinase Specificity of CA-4948: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the kinase selectivity profile of the IRAK4 inhibitor CA-4948 against a competing inhibitor, supported by experimental data and detailed protocols.
CA-4948 (Emavusertib) is a potent, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[1][2] Dysregulation of these pathways is implicated in various hematologic malignancies and inflammatory diseases, making IRAK4 an attractive therapeutic target.[1][2] A key aspect of the preclinical characterization of any kinase inhibitor is the assessment of its specificity, as off-target activities can lead to unforeseen side effects or contribute to the therapeutic mechanism. This guide provides a comparative analysis of the kinase selectivity of CA-4948, with PF-06650833 (Zimlovisertib), another selective IRAK4 inhibitor, as a comparator.
Kinase Inhibition Profile
The kinase selectivity of CA-4948 and PF-06650833 has been assessed using broad kinase panel screens. The data reveals that while both compounds are potent inhibitors of IRAK4, they exhibit different off-target profiles.
A screening of CA-4948 against a panel of 378 kinases by DiscoverX identified several off-target kinases with notable binding affinity (IC50). In a separate screen by Eurofins against 329 kinases, CA-4948 at a concentration of 1 µM showed significant inhibition (≥50%) of a number of kinases, including CLK1, CLK2, CLK4, FLT3, DYRK1A, DYRK1B, TrkA, TrkB, Haspin, and NEK11.[3]
PF-06650833 has also been profiled against a broad panel of kinases and is described as a highly selective IRAK4 inhibitor.[4][5][6][7] An ActivX ATP occupancy assay identified a limited number of off-target kinases with IC50 values below 1 µM.[4]
The following table summarizes the available quantitative data on the kinase inhibition profiles of CA-4948 and PF-06650833.
| Kinase Target | CA-4948 (Emavusertib) IC50 (nM) | PF-06650833 (Zimlovisertib) IC50 (nM) |
| IRAK4 | <50 [8] | 0.2 [5][9] |
| FLT3 (D835H) | 25[10] | - |
| FLT3 (D835V) | 5[10] | - |
| FLT3 (ITD) | 44[10] | - |
| FLT3 (K663Q) | 8[10] | - |
| FLT3 (N841I) | 47[10] | - |
| Haspin (GSG2) | 16[10] | - |
| CLK1 | 32[10] | - |
| CLK2 | 10[10] | - |
| CLK4 | 14[10] | - |
| TrkA | 130[10] | - |
| IRAK1 | >25,000 | ~1400 |
| CLK3 | >20,000[10] | - |
| RET (V804L) | 3,000[10] | - |
| Casein Kinase 1 gamma 2 (CK1g2) | - | <1000 |
| Phosphatidylinositol-5-Phosphate 4-Kinase 2C (PIP4K2C) | - | <1000 |
| Nuclear Dbf2-related (NDR1) | - | <1000 |
Note: Data for CA-4948 and PF-06650833 were generated using different screening platforms (DiscoverX for CA-4948 IC50s and ActivX for PF-06650833 IC50s). Direct comparison of absolute values should be made with caution. "-" indicates data not available in the reviewed sources.
Signaling Pathway and Experimental Workflow
To understand the context of CA-4948's activity, it is crucial to visualize the IRAK4 signaling pathway and the experimental workflow used for kinase panel screening.
Caption: IRAK4 is a key mediator in TLR and IL-1R signaling.
Caption: A generalized workflow for kinase panel screening.
Experimental Protocols
The assessment of kinase inhibitor specificity is typically performed using in vitro kinase assays. The following is a generalized protocol based on commonly used platforms like DiscoverX KINOMEscan® and the ADP-Glo™ Kinase Assay.
Objective: To determine the inhibitory activity of a test compound (e.g., CA-4948) against a broad panel of purified kinases.
Materials:
-
Test compound (solubilized in DMSO)
-
Purified recombinant kinases
-
Kinase-specific substrates (peptides or proteins)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (composition varies depending on the kinase)
-
ADP-Glo™ Kinase Assay reagents (Promega) or similar detection reagents
-
Multi-well assay plates (e.g., 384-well plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO to achieve a range of concentrations for IC50 determination. For single-point screening, a fixed concentration (e.g., 1 µM) is used.
-
Kinase Reaction Setup:
-
The kinase reactions are set up in multi-well plates.
-
Each well contains the specific kinase, its corresponding substrate, and the kinase reaction buffer.
-
The test compound at the desired concentration is added to the wells. Control wells contain DMSO vehicle only (for 0% inhibition) and a known broad-spectrum inhibitor or no ATP (for 100% inhibition).
-
-
Initiation of Kinase Reaction: The reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km for each specific kinase to ensure sensitive detection of inhibition.
-
Incubation: The reaction plates are incubated at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Detection of Kinase Activity (using ADP-Glo™ as an example):
-
ATP Depletion: An ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. This step is followed by a 40-minute incubation at room temperature.
-
ADP to ATP Conversion and Signal Generation: A Kinase Detection Reagent is then added. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal proportional to the amount of ADP formed. The plate is incubated for another 30-60 minutes at room temperature.
-
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
Data Analysis:
-
The raw luminescence data is converted to the percentage of kinase activity relative to the DMSO control.
-
The percentage inhibition is calculated as: 100 - (% activity).
-
For IC50 determination, the percentage inhibition data is plotted against the logarithm of the compound concentration, and the data is fitted to a sigmoidal dose-response curve. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the kinase activity.
-
Conclusion
The provided data demonstrates that CA-4948 is a potent inhibitor of IRAK4 with a distinct off-target profile that includes members of the CLK and FLT3 kinase families. In comparison, PF-06650833 appears to be a highly selective IRAK4 inhibitor with fewer potent off-target interactions identified in the available screens. The choice between these inhibitors for research or therapeutic development would depend on the specific application and whether the off-target activities of CA-4948 are considered beneficial, benign, or detrimental for the intended use. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own kinase selectivity profiling studies.
References
- 1. Emavusertib | C24H25N7O5 | CID 118224491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. curis.com [curis.com]
- 3. Probe Emavusertib | Chemical Probes Portal [chemicalprobes.org]
- 4. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Practical Fragments: Fragments in the clinic: PF-06650833 [practicalfragments.blogspot.com]
- 7. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. curis.com [curis.com]
A Comparative Guide to the Clinical Effects of Emavusertib Phosphate and Other IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the clinical data available for Emavusertib (B3028269) Phosphate, a novel inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and other selective IRAK4 inhibitors in clinical development. While direct inter-laboratory reproducibility studies for Emavusertib's effects are not publicly available, this document synthesizes data from multi-center clinical trials to offer insights into the consistency of its performance. The guide also presents available data for alternative IRAK4 inhibitors to provide a broader context for researchers in the field.
Mechanism of Action: Targeting the IRAK4 Signaling Pathway
Emavusertib is a small molecule inhibitor of IRAK4, a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[1] In certain hematologic malignancies like Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), mutations in spliceosome genes such as SF3B1 and U2AF1 can lead to the overexpression of a long isoform of IRAK4 (IRAK4-L).[1] This isoform promotes cancer cell survival and proliferation through the activation of the NF-κB pathway.[1] Emavusertib also exhibits inhibitory activity against FLT3, a receptor tyrosine kinase frequently mutated in AML.[2][3]
Below is a diagram illustrating the IRAK4 signaling pathway and the point of intervention for Emavusertib.
Clinical Performance of Emavusertib Phosphate
The primary source of clinical data for Emavusertib comes from the multi-center Phase 1/2a "TakeAim Leukemia" trial (NCT04278768), which evaluates its safety and efficacy in patients with relapsed or refractory (R/R) AML and high-risk MDS (HR-MDS).[4][5]
Efficacy in AML and MDS
The following table summarizes the clinical response rates observed in the TakeAim Leukemia trial.
| Patient Cohort | N | Overall Response Rate (ORR) | Complete Response (CR) / CR with partial hematologic recovery (CRh) | Other Responses | Citation |
| AML with FLT3 mutation | 11 | - | 3 CR, 1 CRh | 2 Morphological Leukemia-Free State (MLFS) | [4] |
| AML with spliceosome mutation (SF3B1 or U2AF1) | 15 | - | 1 CR, 2 CRh/CRi | 1 MLFS | [4] |
| AML (response-evaluable) | 19 | 52.6% | 6 CR, 2 CRi/CRh | 2 MLFS | [4] |
| HR-MDS with spliceosome mutation | 7 | - | 57% Marrow CR | - | [5] |
CRi: Complete Response with incomplete count recovery
Safety and Tolerability
Emavusertib has demonstrated a manageable safety profile in clinical trials.
| Adverse Events (AEs) | Grade ≥3 Treatment-Related AEs (TRAEs) | Dose-Limiting Toxicities (DLTs) | Citation |
| Overall Safety Population (N=92) | 29.3% | Rhabdomyolysis (at higher doses) | [6] |
| FLT3-mutated AML Cohort | 70% | None reported | [6] |
Note: A partial clinical hold was placed on the TakeAim Leukemia trial in April 2022 following a patient death where rhabdomyolysis was a contributing factor. The hold was to gather more information on this dose-limiting toxicity. Patients benefiting from treatment could continue at lower doses.[7]
Experimental Protocols: TakeAim Leukemia Trial (Phase 1)
A standardized protocol across multiple clinical sites helps ensure the reproducibility of data. The key aspects of the Phase 1 portion of the TakeAim Leukemia trial are outlined below.
| Parameter | Description |
| Study Design | Open-label, single-arm, 3+3 dose-escalation study.[7] |
| Patient Population | Patients with relapsed or refractory AML or high-risk MDS.[5] |
| Intervention | Emavusertib administered orally twice daily (BID) in 28-day cycles.[8] |
| Dose Levels Tested | 200 mg, 300 mg, 400 mg, and 500 mg BID.[5][7] |
| Recommended Phase 2 Dose (RP2D) | 300 mg BID.[5] |
| Primary Objectives | To assess safety, tolerability, determine the maximum tolerated dose (MTD), and identify the RP2D.[7][9] |
| Response Assessment | Standard criteria for AML and MDS. |
The following diagram illustrates a generalized workflow for a Phase 1 dose-escalation trial.
Comparison with Alternative IRAK4 Inhibitors
Several other IRAK4 inhibitors are in clinical development, primarily for inflammatory diseases, but their data provides a useful comparison for the class of molecules.
| Drug Name | Developer | Therapeutic Area | Key Clinical Findings | Citation |
| Zabedosertib (B3324631) (BAY1834845) | Bayer AG | Immune-mediated inflammatory diseases | Well-tolerated in Phase 1 studies with single oral doses up to 480 mg and multiple oral doses up to 200 mg BID. Showed significant suppression of inflammatory markers (TNF-α, IL-6).[10][11] In a Phase 2a study for atopic dermatitis, it did not show evidence of efficacy compared to placebo.[12] | [10][11][12] |
| BAY1830839 | Bayer AG | Immune-mediated inflammatory diseases | In a Phase 1 study, significantly reduced inflammatory markers (TNF-α, IL-6) and erythema in response to an inflammatory challenge.[11][13] | [11][13] |
| Zimlovisertib (PF-06650833) | Pfizer | Immune system diseases, infectious diseases | Has reached Phase 2 of clinical development for conditions including Hidradenitis Suppurativa and Rheumatoid Arthritis.[14] | [14] |
| Peficitinib (B612040) (ASP015K) | Astellas Pharma | Rheumatoid Arthritis | A pan-JAK inhibitor with a different mechanism of action, but often discussed in the context of inflammatory disease treatment.[15][16][17][18][19] | [15][16][17][18][19] |
Conclusion
The clinical data for this compound, primarily from the multi-center TakeAim Leukemia trial, demonstrates consistent anti-leukemic activity in patients with R/R AML and HR-MDS, particularly in those with FLT3 or spliceosome mutations.[2][3][4][5] The safety profile is considered manageable, with rhabdomyolysis identified as a dose-limiting toxicity.[6] While direct lab-to-lab reproducibility studies are lacking, the multi-center nature of the clinical trial provides a degree of confidence in the robustness of the findings.
Compared to other IRAK4 inhibitors in development, Emavusertib is unique in its clinical focus on oncology.[8][20] Alternative agents like Zabedosertib and BAY1830839 have shown target engagement and reduction of inflammatory markers in healthy volunteers, although Zabedosertib's efficacy was not demonstrated in a Phase 2 study for atopic dermatitis.[11][12][13] This highlights that while the mechanism of IRAK4 inhibition is promising, clinical success is dependent on the specific indication and patient population.
For researchers, the available data suggests that Emavusertib's dual inhibition of IRAK4 and FLT3 is a viable therapeutic strategy in genetically defined subsets of AML and MDS.[2][3] Future research, including potential combination therapies, will further elucidate its role in the treatment landscape for these challenging diseases.[4]
References
- 1. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 2. Targeted Therapy Emavusertib Shows Activity in Patients With MDS or AML With Specific Mutations - The ASCO Post [ascopost.com]
- 3. EHA 2022: Targeted therapy emavusertib shows encouraging activity in MDS and AML with specific mutations - ecancer [ecancer.org]
- 4. onclive.com [onclive.com]
- 5. S129: TAKEAIM LEUKEMIA- A PHASE 1/2A STUDY OF THE IRAK4 INHIBITOR EMAVUSERTIB (CA-4948) AS MONOTHERAPY OR IN COMBINATION WITH AZACITIDINE OR VENETOCLAX IN RELAPSED/REFRACTORY AML OR MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. onclive.com [onclive.com]
- 8. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Frontiers | Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 11. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Zabedosertib, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Treatment Option for Inflammatory Diseases - IRAK4 inhibitors [synapse.patsnap.com]
- 15. What is the mechanism of Peficitinib Hydrobromide? [synapse.patsnap.com]
- 16. peficitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. benchchem.com [benchchem.com]
- 18. What is Peficitinib Hydrobromide used for? [synapse.patsnap.com]
- 19. benchchem.com [benchchem.com]
- 20. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
Emavusertib Phosphate: A Comparative Analysis in MYD88-Mutant vs. Wild-Type Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Emavusertib (B3028269) Phosphate, an orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in cancer cells with and without mutations in the Myeloid Differentiation Primary Response 88 (MYD88) gene. The data presented herein highlights the differential sensitivity of MYD88-mutant cells to Emavusertib-mediated inhibition of the IRAK4 signaling pathway.
Introduction to Emavusertib and the MYD88 Signaling Pathway
Emavusertib Phosphate is a targeted therapeutic agent that inhibits IRAK4, a critical serine/threonine kinase downstream of the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[1][2][3] In certain B-cell lymphomas, a recurrent somatic mutation, L265P, in the MYD88 gene leads to constitutive activation of the "Myddosome" complex, which includes IRAK4 and IRAK1.[2][3] This aberrant signaling drives the activation of Nuclear Factor-kappa B (NF-κB), promoting cell survival and proliferation.[2][3] Emavusertib's mechanism of action involves the blockade of this pathway, leading to the induction of apoptosis in cancer cells dependent on this signaling cascade.[2][3]
Quantitative Comparison of Emavusertib Activity
The following tables summarize the in vitro efficacy of Emavusertib in cell lines with varying MYD88 mutational statuses. The data demonstrates a clear preferential activity of the compound against cells harboring the MYD88 L265P mutation.
Table 1: Comparative Cell Viability (IC50) of Emavusertib
| Cell Line | Cancer Type | MYD88 Status | Emavusertib IC50 (µM) | Reference |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (ABC Subtype) | L265P Mutant | 1.5 | [1] |
| Karpas1718 | Marginal Zone Lymphoma | L265P Mutant | 3.72 | [4][5] |
| VL51 | Marginal Zone Lymphoma | Not Specified | 21-38 | [4][5] |
| ML-2 | Acute Myeloid Leukemia | Wild-Type | Increased Viability | [6] |
| OCI-AML3 | Acute Myeloid Leukemia | Wild-Type | Increased Viability | [6] |
ABC: Activated B-cell like; IC50: Half-maximal inhibitory concentration.
Table 2: Effect of Emavusertib on Cytokine Secretion in DLBCL Cell Lines
| Cell Line Type | Predominant MYD88 Status | Cytokine | Inhibition of Secretion (%) | Reference |
| ABC | Mutant | IL-6 | 36 | [2] |
| ABC | Mutant | IL-10 | 40-41 | [2] |
| GCB | Wild-Type | IL-10 | 35 | [2] |
GCB: Germinal Center B-cell like.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the IRAK4 signaling pathway and a typical experimental workflow for assessing the comparative efficacy of Emavusertib.
Caption: IRAK4 Signaling in MYD88-Mutant vs. Wild-Type Cells.
Caption: Experimental Workflow for Emavusertib Efficacy Testing.
Experimental Protocols
Cell Viability Assay (MTT-Based)
-
Cell Seeding: Seed MYD88-mutant and wild-type lymphoma cell lines in 96-well plates at a density of 1 x 104 cells per well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Add 100 µL of the 2X Emavusertib dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Flow Cytometry)
-
Cell Treatment: Treat 1 x 106 MYD88-mutant and wild-type cells with Emavusertib at concentrations around the determined IC50 for 48 hours. Include an untreated and a vehicle control.
-
Cell Harvesting: Harvest the cells and wash twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells by flow cytometry, acquiring at least 10,000 events per sample.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Western Blot for IRAK4 Signaling Pathway Proteins
-
Cell Lysis: Treat cells with Emavusertib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IRAK1, total IRAK1, phospho-p65 NF-κB, total p65 NF-κB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The presented data strongly indicates that this compound is significantly more effective in inhibiting the growth and survival of cancer cells harboring the MYD88 L265P mutation compared to their wild-type counterparts. This differential sensitivity is attributed to the addiction of MYD88-mutant cells to the constitutively active IRAK4 signaling pathway. These findings underscore the potential of Emavusertib as a targeted therapy for MYD88-mutated hematological malignancies and highlight the importance of patient stratification based on MYD88 mutational status in clinical trials. Further investigations are warranted to fully elucidate the complete spectrum of Emavusertib's activity and to explore rational combination strategies to enhance its therapeutic efficacy.
References
- 1. Emavusertib (CA-4948) | IRAK4 inhibitor | Probechem Biochemicals [probechem.com]
- 2. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 4. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Emavusertib Phosphate: A Procedural Guide
For researchers and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Emavusertib Phosphate is a critical component of laboratory safety and regulatory compliance. This guide provides a clear, step-by-step process for the proper disposal of this compound, aligning with standard laboratory safety protocols.
Hazard Assessment and Safety Information
According to the Safety Data Sheet (SDS) for Emavusertib, the compound is not classified as hazardous under the Globally Harmonized System (GHS). However, it is designated as "slightly hazardous for water," and precautions should be taken to prevent large quantities from entering groundwater, watercourses, or sewage systems. Standard laboratory personal protective equipment (PPE), including a lab coat, gloves, and eye protection, should be worn when handling this compound.
Hazard Ratings:
| Rating System | Health | Fire | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
| Data sourced from the Emavusertib Safety Data Sheet. |
Step-by-Step Disposal Protocol
While the manufacturer's SDS suggests that smaller quantities may be disposed of with household waste, standard laboratory practice for all research chemicals dictates a more stringent approach to disposal to ensure environmental protection and regulatory compliance.
-
Waste Collection:
-
Collect all waste this compound, including pure compound and any contaminated materials (e.g., weigh boats, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is kept closed when not in use.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Consult Institutional Guidelines:
-
Prior to disposal, consult your institution's EHS guidelines. Local and institutional regulations will supersede any general guidance.
-
-
Arrangement for Professional Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.
-
Professional hazardous waste disposal services will ensure the material is handled and disposed of in accordance with all federal, state, and local regulations.
-
-
Decontamination of Emptied Containers:
-
For uncleaned packaging, follow official regulations for disposal. This typically involves rinsing the container three times with a suitable solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can often be disposed of as regular laboratory glass or plastic waste.
-
Emavusertib Signaling Pathway
Emavusertib is an orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Its mechanism of action involves the inhibition of the MyD88 and NF-κB signaling pathways, which are crucial in inflammation and cancer cell proliferation.[1][2]
Caption: Emavusertib inhibits IRAK4 and FLT3 signaling pathways.
References
Personal protective equipment for handling Emavusertib Phosphate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Emavusertib Phosphate. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper management of this investigational compound.
Personal Protective Equipment (PPE) and Safety Precautions
While the Safety Data Sheet (SDS) for Emavusertib indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle all investigational compounds with a high degree of caution. The following table outlines recommended PPE based on standard laboratory safety practices for handling potent pharmacological agents.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, powder-free | Provides a barrier against skin contact. The SDS does not recommend a specific glove material due to a lack of testing. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or aerosolized particles. |
| Lab Coat | Standard, full-length | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required under normal handling | The SDS states that breathing equipment is not required. However, a risk assessment should be performed for procedures that may generate dust or aerosols. |
General Hygiene and Safety Measures:
-
Follow usual precautionary measures for handling chemicals.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following steps should be taken:
| Procedure | Instructions |
| Spill Cleanup | 1. For spills, mechanically pick up the material. 2. Avoid generating dust. 3. Clean the spill area thoroughly with an appropriate solvent and then with soap and water. 4. Place all contaminated materials in a sealed container for disposal. |
| Waste Disposal | 1. Dispose of waste in accordance with local, state, and federal regulations. 2. Do not allow the substance to enter sewers or surface and ground water. |
First Aid Measures
Should exposure occur, follow these first aid guidelines:
| Exposure Route | First Aid Instructions |
| Inhalation | Move to fresh air. If symptoms persist, consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. The product is generally not an irritant. |
| Eye Contact | Rinse opened eye for several minutes under running water. |
| Ingestion | If symptoms persist, consult a doctor. |
Mechanism of Action: this compound Signaling Pathway
This compound is an orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like tyrosine kinase 3 (FLT3).[1][2] By inhibiting IRAK4, it blocks signaling through the MyD88 pathway, which in turn inhibits the activation of NF-κB.[1][2] This disruption leads to reduced production of pro-inflammatory cytokines and can induce apoptosis in cancer cells.[1][2]
Caption: this compound inhibits IRAK4, blocking the NF-κB signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
